Dioxygen monofluoride
Description
Structure
2D Structure
Properties
CAS No. |
15499-23-7 |
|---|---|
Molecular Formula |
FO2 |
Molecular Weight |
50.997 g/mol |
InChI |
InChI=1S/FO2/c1-3-2 |
InChI Key |
GQRAHKRZRKCZPQ-UHFFFAOYSA-N |
SMILES |
[O]OF |
Canonical SMILES |
[O]OF |
Other CAS No. |
15499-23-7 |
Synonyms |
Dioxygen monofluoride |
Origin of Product |
United States |
Foundational & Exploratory
Discovery of the Dioxygen Monofluoride Radical: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dioxygen monofluoride radical (O₂F) is a highly reactive inorganic species that has garnered significant interest due to its unique electronic structure and bonding characteristics. Stable only at low temperatures, this radical plays a crucial role in understanding the chemistry of oxygen fluorides. This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of the O₂F radical, with a focus on the experimental protocols and quantitative data essential for researchers in chemistry and related fields.
Synthesis of the this compound Radical
The primary method for generating the this compound radical for laboratory study is through the photolysis of molecular fluorine (F₂) and dioxygen (O₂) in an inert gas matrix at cryogenic temperatures.[1][2] This technique, known as matrix isolation, allows for the trapping and stabilization of highly reactive species like O₂F.[2][3]
Experimental Protocol: Matrix Isolation Synthesis
A typical experimental setup for the matrix isolation synthesis of O₂F involves the co-deposition of a gaseous mixture of fluorine, oxygen, and a noble gas (usually argon) onto a cryogenic window.
Materials and Equipment:
-
Gaseous fluorine (F₂)
-
Gaseous oxygen (O₂), including isotopic variants such as ¹⁸O₂ for spectroscopic analysis
-
High-purity argon (Ar) or other noble gas
-
Cryostat with a transparent window (e.g., CsI for infrared spectroscopy) capable of reaching temperatures as low as 4.2 K.[4]
-
Gas mixing manifold for precise control of precursor concentrations
-
Deposition line with a nozzle directed at the cryogenic window
-
Ultraviolet (UV) lamp for photolysis (e.g., a mercury arc lamp)
-
Spectrometer (Infrared or Electron Spin Resonance) for in-situ analysis
Procedure:
-
Preparation of Gas Mixture: A gas mixture with a specific ratio of F₂:O₂:Ar is prepared. A common ratio is 1:1:1000 to ensure adequate isolation of the guest molecules in the argon host.[3]
-
Deposition: The gas mixture is slowly deposited onto the cold window, which is maintained at a temperature of around 10-20 K.[3][5] The deposition is carried out under high vacuum to prevent contamination.[2]
-
Photolysis: The deposited matrix is then irradiated with a UV light source. The photolysis of F₂ molecules generates fluorine atoms.[1][4]
-
Radical Formation: The highly reactive fluorine atoms diffuse through the matrix and react with the trapped O₂ molecules to form the O₂F radical.[4]
-
Annealing (Optional): In some experiments, the matrix is briefly warmed by a few degrees to allow for limited diffusion of trapped species, which can sometimes enhance the formation of the desired radical.[5]
-
Spectroscopic Analysis: The matrix-isolated O₂F radicals are then characterized in-situ using spectroscopic techniques such as infrared (IR) spectroscopy or electron spin resonance (ESR) spectroscopy.
Spectroscopic Characterization
Infrared Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the vibrational modes of the O₂F radical. By analyzing the absorption bands, researchers can gain insights into the bonding and structure of the molecule.[1] Isotopic substitution, particularly with ¹⁸O, is crucial for confirming the vibrational assignments.[1]
Table 1: Infrared Vibrational Frequencies of the O₂F Radical in an Argon Matrix [1]
| Vibrational Mode | Frequency (cm⁻¹) |
| O-O Stretch (ν₁) | 1499.7 |
| O-F Stretch (ν₂) | 586.4 |
| O-O-F Bend (ν₃) | 376.0 |
The high frequency of the O-O stretching mode (ν₁) is indicative of a bond with significant double-bond character, similar to that in molecular oxygen.[1] Conversely, the low frequency of the O-F stretching mode (ν₂) suggests a relatively weak O-F bond.[1]
Electron Spin Resonance (ESR) Spectroscopy
As a free radical, O₂F possesses an unpaired electron, making it amenable to study by ESR spectroscopy.[4] This technique provides detailed information about the electronic environment of the unpaired electron and its interaction with nearby magnetic nuclei, such as the fluorine atom.
The ESR spectrum of O₂F is characterized by its g-tensor and the hyperfine coupling tensor for the fluorine nucleus.[4]
Table 2: ESR Spectroscopic Parameters for the O₂F Radical in an Argon Matrix at 4.2 K [4]
| Parameter | Value |
| g-Tensor Components | |
| g₁ | 2.0080 |
| g₂ | 2.0008 |
| g₃ | 2.0022 |
| Fluorine Hyperfine Splitting Tensor Components (MHz) | |
| A₁/h | ±288.4 |
| A₂/h | ∓141.1 |
| A₃/h | ∓39.2 |
The anisotropy of the g-tensor and the hyperfine coupling constants provide valuable information about the geometry and electronic structure of the radical.[4]
Molecular Structure and Bonding
The combination of spectroscopic data and theoretical calculations has provided a clear picture of the structure of the this compound radical.
Table 3: Structural Parameters of the O₂F Radical
| Parameter | Value | Reference |
| O-O Bond Length | 1.200 Å | [1] |
| O-F Bond Length | 1.649 Å | [1] |
| O-O-F Bond Angle | 111.19° | [1] |
Reaction Mechanisms and Logical Relationships
The formation of the this compound radical via the photolysis of fluorine and oxygen in an inert matrix can be visualized as a two-step process.
The experimental workflow for the synthesis and characterization of the O₂F radical using matrix isolation spectroscopy follows a logical sequence of steps.
Conclusion
The discovery and characterization of the this compound radical have been made possible through the application of advanced experimental techniques, particularly matrix isolation spectroscopy. The quantitative data obtained from infrared and electron spin resonance spectroscopy have provided a detailed understanding of the structure, bonding, and electronic properties of this highly reactive species. The experimental protocols outlined in this guide serve as a valuable resource for researchers seeking to study the O₂F radical and other transient chemical intermediates. Further research into the reactivity of O₂F could have implications for a variety of fields, including atmospheric chemistry and the development of new high-energy materials.
References
Synthesis of Dioxygen Monofluoride from Dioxygen Difluoride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the synthesis of dioxygen monofluoride (O₂F), a highly reactive radical species, from its precursor, dioxygen difluoride (O₂F₂). This document outlines the primary synthesis methodologies, including thermal decomposition and photolysis, and presents key quantitative data for the compounds involved. Detailed experimental protocols, safety precautions, and visual representations of the reaction pathways and workflows are included to support researchers in the safe and effective generation of this compound for advanced research applications.
Introduction
This compound (O₂F) is a highly reactive and unstable inorganic radical.[1] Its transient nature makes it a subject of significant interest in fundamental chemical research, with potential implications in various fields requiring potent oxidizing or fluorinating agents. The primary route to generating O₂F is through the decomposition of dioxygen difluoride (O₂F₂), an equally unstable and hazardous compound. This guide details the synthesis of O₂F from O₂F₂, providing the necessary technical information for its preparation and handling in a controlled laboratory setting. Given the extreme reactivity and instability of both the precursor and the product, a thorough understanding of the procedures and stringent adherence to safety protocols are paramount.
Physicochemical Properties and Quantitative Data
A comprehensive understanding of the physical and chemical properties of both dioxygen difluoride and this compound is crucial for their synthesis and handling. The following tables summarize key quantitative data for these compounds, primarily sourced from the work of Lyman in the Journal of Physical and Chemical Reference Data.[2][3][4]
Table 1: Physical and Thermodynamic Properties of O₂F₂ and O₂F
| Property | Dioxygen Difluoride (O₂F₂) | This compound (O₂F) |
| Molar Mass | 69.996 g/mol [5] | 50.996 g/mol |
| Appearance | Orange-red solid, red liquid[5] | Gaseous radical |
| Melting Point | -154 °C (119 K)[5] | N/A (stable only at low temp) |
| Boiling Point | -57 °C (216 K) (extrapolated)[5] | N/A |
| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | 19.2 kJ/mol[5] | 10.9 kJ/mol |
| Standard Molar Entropy (S⦵₂₉₈) | 277.2 J/(mol·K)[5] | 247.4 J/(mol·K) |
Table 2: Spectroscopic Data for O₂F₂ and O₂F
| Spectroscopic Parameter | Dioxygen Difluoride (O₂F₂) | This compound (O₂F) |
| ¹⁹F NMR Chemical Shift | 865 ppm[1] | Not reported |
| Vibrational Frequencies (cm⁻¹) | ν₁(O-O stretch): 1292ν₂(sym. F-O stretch): 615ν₃(torsion): 360ν₄(asym. F-O stretch): 622ν₅(sym. F-O bend): 463ν₆(asym. F-O bend): 200 | ν₁(O-O stretch): 1490.0ν₂(O-F stretch): 579.3ν₃(bend): 376.0 |
| Rotational Constants (cm⁻¹) | A: 0.7291B: 0.2845C: 0.2647 | A: 3.129B: 0.3046C: 0.2776 |
Synthesis Methodologies
The generation of this compound is primarily achieved through the decomposition of dioxygen difluoride. Two principal methods are employed: thermal decomposition and photolysis.
Synthesis of the Precursor: Dioxygen Difluoride (O₂F₂)
The synthesis of the starting material, O₂F₂, is a critical first step. O₂F₂ is an extremely powerful oxidizing agent that decomposes into oxygen and fluorine even at -160°C at a rate of 4% per day.[5] Several methods for its preparation have been reported:
-
Electric Discharge: Subjecting a 1:1 mixture of gaseous fluorine and oxygen at low pressure (7–17 mmHg) to an electric discharge of 25–30 mA at 2.1–2.4 kV.[5]
-
High-Temperature Synthesis: Heating a mixture of fluorine and oxygen to 700°C and then rapidly cooling the products using liquid oxygen.
-
Photochemical Synthesis: Irradiating a mixture of liquid oxygen and liquid fluorine with strong UV light at low temperatures.
Synthesis of this compound (O₂F)
The thermal decomposition of dioxygen difluoride yields the this compound radical and a fluorine atom.
Reaction Pathway:
Caption: Thermal decomposition pathway of O₂F₂ to O₂F and a fluorine radical.
Experimental Protocol: Thermal Decomposition
-
Precursor Preparation: Synthesize and purify O₂F₂ using an appropriate method (e.g., electric discharge) and store it at liquid nitrogen temperatures (-196 °C) in a passivated stainless steel or a suitable fluoropolymer container.
-
Apparatus: The decomposition is typically carried out in a high-vacuum system equipped with a cold trap. The reaction vessel should be made of a material resistant to fluorine and oxygen fluorides, such as Monel or passivated stainless steel.
-
Procedure:
-
Evacuate the entire system to a high vacuum.
-
Cool a trap downstream from the reaction vessel with liquid nitrogen to collect any unreacted O₂F₂ and the O₂F product.
-
Gently warm the container with solid O₂F₂ to a temperature where its vapor pressure is low but sufficient for transfer (e.g., -160 °C to -150 °C).
-
Allow the gaseous O₂F₂ to flow through the reaction zone, which is maintained at a controlled temperature for decomposition. The precise temperature for optimal O₂F generation is a critical parameter and must be carefully controlled to favor the desired unimolecular decomposition over complete decomposition to O₂ and F₂.
-
The products, including O₂F, are condensed in the liquid nitrogen trap.
-
-
Purification: Separation of O₂F from unreacted O₂F₂ and other byproducts (O₂, F₂) is challenging due to the high reactivity and instability of O₂F. Fractional condensation at very low temperatures can be attempted.
-
Yield: The yield of O₂F from this process is often low and difficult to quantify due to its instability. Explosions can occur if the temperature is not carefully controlled.[6]
An alternative route to O₂F involves the photolysis of a dilute mixture of fluorine and oxygen in an inert gas matrix, typically argon, at very low temperatures.
Reaction Pathway:
Caption: Two-step synthesis of O₂F via photolysis of F₂ and subsequent radical reaction with O₂.
Experimental Protocol: Low-Temperature Photolysis
-
Reactant Preparation: Prepare a gas mixture of F₂ and O₂ in a high dilution of argon (e.g., 1:1:1000).
-
Apparatus: A cryostat equipped with a transparent window (e.g., CsI or BaF₂) for UV irradiation is required. The sample is condensed onto a cold window maintained at cryogenic temperatures (typically below 20 K). A UV light source, such as a mercury arc lamp, is positioned to irradiate the condensed matrix.
-
Procedure:
-
Cool the cryostat window to the desired low temperature (e.g., 12 K).
-
Slowly deposit the F₂/O₂/Ar gas mixture onto the cold window to form a solid matrix.
-
Irradiate the matrix with UV light for a specified duration. The UV photons will dissociate the F₂ molecules into F atoms.
-
The mobile F atoms can then react with neighboring O₂ molecules within the matrix to form O₂F.
-
The O₂F radical is trapped and stabilized within the inert argon matrix.
-
-
Characterization: The product is typically characterized in situ using matrix isolation spectroscopy (e.g., infrared or EPR spectroscopy).
-
Yield: This method is primarily used for spectroscopic studies of the O₂F radical rather than for bulk synthesis, and thus yields are typically not reported in terms of mass.
Experimental Workflow and Logic
The following diagram illustrates the general workflow for the synthesis of this compound, emphasizing the critical safety and handling considerations.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Fundamental Properties of the O2F Radical
This technical guide provides a comprehensive overview of the core physicochemical properties, experimental characterization, and reactivity of the dioxygen fluoride radical (O₂F). As a highly reactive intermediate, understanding its fundamental characteristics is crucial for various fields, including atmospheric chemistry, materials science, and pharmacology.
Core Physicochemical Properties
The dioxygen fluoride radical is a nonlinear polyatomic molecule whose properties have been determined through a combination of spectroscopic and chemical kinetic studies.[1][2] It is a significant species in the family of oxygen fluorides.[1]
Structural and Spectroscopic Data
The structural and spectroscopic constants are essential for the identification and characterization of the O₂F radical. The data presented below are derived from reliable spectroscopic studies.[1]
Table 1: Spectroscopic Constants for the O₂F Radical
| Property | Value | Reference |
|---|---|---|
| Rotational Constant A | 3.159 cm⁻¹ | [1] |
| Rotational Constant B | 0.330 cm⁻¹ | [1] |
| Rotational Constant C | 0.298 cm⁻¹ | [1] |
| Vibrational Frequency ν₁ | 1500 cm⁻¹ | [1] |
| Vibrational Frequency ν₂ | 600 cm⁻¹ | [1] |
| Vibrational Frequency ν₃ | 400 cm⁻¹ | [1] |
| Electronic State Degeneracy | 2 |[1] |
Note: The vibrational frequencies are estimates used for thermodynamic calculations.
Thermodynamic Properties
Thermochemical data for the O₂F radical are critical for modeling its behavior in chemical systems. Recent re-evaluations have significantly improved the accuracy of these values.[1] The standard enthalpy of formation has been updated based on new experimental data, reducing previous uncertainty by an order of magnitude.[1] The O-F bond is noted to be the weaker of the two bonds in the O₂F radical.[2]
Table 2: Standard Thermodynamic Properties of the O₂F Radical (Gas Phase, 298.15 K)
| Property | Value (kJ mol⁻¹) | Reference |
|---|---|---|
| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | 21.7 ± 4.0 | [1] |
| Gibbs Free Energy of Formation (ΔfG⦵) | 27.2 |[1][2] |
Experimental Generation and Detection Protocols
The transient and highly reactive nature of the O₂F radical necessitates specialized techniques for its generation and detection.
Generation of the O₂F Radical
The O₂F radical is typically generated as an intermediate product from precursors like dioxygen difluoride (O₂F₂) or oxygen difluoride (OF₂).
Protocol 1: Decomposition of Dioxygen Difluoride (O₂F₂) This method involves the controlled decomposition of O₂F₂, which produces O₂F radicals as intermediates.[3]
-
Apparatus: A cryogenic setup equipped for Electron Paramagnetic Resonance (EPR) spectroscopy.
-
Procedure:
-
Synthesize O₂F₂ by passing a 1:1 mixture of gaseous fluorine and oxygen at low pressure (7–17 mmHg) through an electric discharge (2.1–2.4 kV).[4]
-
Condense the O₂F₂ product at cryogenic temperatures (e.g., 77 K).
-
Allow for controlled decomposition. The O₂F₂ produces EPR signals attributable to intermediate free radicals, including O₂F.[3]
-
Protocol 2: Photolysis of Precursors in a Cryogenic Matrix This is a common method for generating and isolating reactive species for spectroscopic analysis. The O₂F radical can be formed via the photo-decomposition of OF₂.[5][6]
-
Apparatus: A standard matrix isolation setup, including a cryogenic cold finger (e.g., cooled to 5-15 K), a gas deposition system, a precursor source (OF₂), and a radiation source (e.g., UV lamp or laser).
-
Procedure:
-
Prepare a dilute mixture of the OF₂ precursor seeded in an excess of an inert matrix gas (e.g., Argon or Neon).[5]
-
Slowly deposit the gas mixture onto the cold finger, forming a solid, inert matrix that traps the precursor molecules.
-
Irradiate the matrix with UV or broad-band radiation. This radiation induces photo-decomposition of the OF₂ precursor, generating OF radicals.[5][6]
-
Subsequent reactions or further photolysis within the matrix can lead to the formation of the O₂F radical.
-
Detection and Characterization Methods
Direct detection of the O₂F radical relies on spectroscopic techniques that can identify species with unpaired electrons or characteristic vibrational modes.
-
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a primary technique for detecting and characterizing free radicals.[7] It relies on the interaction of the unpaired electron's spin with a magnetic field.[7] Studies have successfully used EPR at 77 K to identify O₂F as an intermediate in the decomposition of O₂F₂.[3] One observed signal indicates a radical with an unpaired electron experiencing hyperfine interaction with a single fluorine nucleus, consistent with the O₂F structure.[3]
-
Infrared (IR) Matrix Isolation Spectroscopy: This technique allows for the characterization of the vibrational modes of the O₂F radical. By trapping the radical in an inert gas matrix at cryogenic temperatures, its structure can be stabilized for IR analysis.[5][6] This method has been used to identify related species like the OF radical, which shows characteristic bands in Neon and Argon matrices.[5][6]
Reactivity and Reaction Mechanisms
Radical reactions are characterized by three key stages: initiation, propagation, and termination.[8][9] The O₂F radical, being highly reactive, participates in such reaction cascades.
Formation (Initiation)
The formation of radicals requires an initial input of energy, typically from heat or light, to cause homolytic cleavage of a covalent bond.[10][11]
-
Photodissociation: As described in the generation protocol, high-energy photons can break the O-F bond in precursors like OF₂ to generate radicals.[5][6]
-
OF₂ + hν → OF• + F•
-
Propagation
In this stage, a radical reacts with a stable molecule to form a new product and another radical, thus continuing the chain reaction.[9] The O₂F radical can be formed in propagation steps involving other radical species.
-
Reaction with O₂: An oxygen fluoride radical (OF•) can react with molecular oxygen.
-
OF• + O₂ → O₂F•
-
Termination
The chain reaction concludes when two radicals combine to form a stable, non-radical product.[9]
-
Dimerization/Combination: Two O₂F radicals could potentially combine, or one could react with another radical species in the system.
-
O₂F• + O₂F• → O₄F₂
-
O₂F• + F• → O₂F₂
-
References
- 1. nist.gov [nist.gov]
- 2. srd.nist.gov [srd.nist.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Dioxygen difluoride - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Oxygen radical character in group 11 oxygen fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tuning the RADICAL sensor to detect free radicals - RADICAL [radical-air.eu]
- 8. crab.rutgers.edu [crab.rutgers.edu]
- 9. Khan Academy [khanacademy.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Radical (chemistry) - Wikipedia [en.wikipedia.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Molecular Structure of Dioxygen Monofluoride
Abstract
This compound (O₂F) is a reactive, paramagnetic radical species that has garnered significant interest in structural chemistry and spectroscopy. Its unique bonding characteristics, existing as a stable entity only at low temperatures, present a compelling case for detailed molecular analysis. This guide provides a comprehensive overview of the molecular structure of this compound, consolidating key experimental data and methodologies. Quantitative structural and spectroscopic parameters are presented in tabular format for clarity and comparative analysis. Detailed experimental protocols for the synthesis and characterization of O₂F are outlined, and its molecular structure and formation pathway are visually represented through diagrams generated using the DOT language.
Introduction
This compound, with the chemical formula O₂F, is an inorganic radical composed of fluorine and oxygen.[1] The molecule is notable for its instability at ambient temperatures, necessitating cryogenic conditions for its study.[1] The presence of an unpaired electron makes it highly reactive and amenable to investigation by techniques such as electron spin resonance (ESR) spectroscopy. Understanding the molecular geometry, bond lengths, and vibrational frequencies of O₂F provides fundamental insights into the nature of chemical bonding in oxygen fluoride compounds. This document serves as a technical resource, compiling and presenting the core structural and experimental details of this compound for the scientific community.
Molecular Structure and Bonding
The molecular structure of this compound is characterized by a bent O-O-F arrangement. Spectroscopic and theoretical studies have established that the this compound radical possesses a structure with Cₛ symmetry.[2] A key feature of its bonding is the presence of a strong oxygen-oxygen bond, which exhibits significant double-bond character, akin to that in molecular oxygen (O₂).[3] In contrast, the oxygen-fluorine bond is comparatively weak.[3]
Visualization of Molecular Structure
The bent geometry of the this compound radical is depicted in the following diagram.
Caption: Molecular structure of this compound (O₂F).
Quantitative Molecular Data
The precise geometric parameters and vibrational frequencies of this compound have been determined through various spectroscopic techniques. The following tables summarize these key quantitative findings.
Bond Lengths and Angle
The equilibrium geometry of the O₂F radical has been determined with high precision.
| Parameter | Value | Reference |
| O-O Bond Length | 1.200 Å | [2] |
| O-F Bond Length | 1.649 Å | [2] |
| O-O-F Bond Angle | 111.19° | [2] |
Vibrational Frequencies
Infrared spectroscopy has been instrumental in characterizing the vibrational modes of O₂F.
| Vibrational Mode | Wavenumber (cm⁻¹) |
| O-O Stretch | 1499.7 |
| O-F Stretch | 586.4 |
| O-O-F Bend | 376.0 |
Experimental Protocols
The synthesis and characterization of this compound require specialized experimental setups due to its high reactivity and thermal instability.
Synthesis of this compound
The primary method for producing the O₂F radical is through the photolysis of molecular fluorine (F₂) and dioxygen (O₂) in an inert gas matrix at cryogenic temperatures.[3]
Experimental Workflow for O₂F Synthesis and ESR Analysis
Caption: Workflow for the synthesis and analysis of O₂F.
Methodology:
-
Reactant Mixture Preparation: A gaseous mixture of molecular fluorine (F₂) and dioxygen (O₂) is prepared, typically with a high excess of an inert matrix gas such as argon.
-
Matrix Isolation: The gas mixture is slowly deposited onto a spectroscopic window, such as CsI or a sapphire rod, cooled to a temperature of 4.2 K using a liquid helium cryostat. This forms a solid, inert matrix in which the reactants are isolated.
-
Photolysis: The matrix-isolated sample is irradiated with ultraviolet light from a suitable source (e.g., a mercury arc lamp). The photolysis of F₂ molecules generates fluorine atoms.
-
Radical Formation: The mobile fluorine atoms diffuse through the argon matrix and react with the isolated O₂ molecules to form this compound radicals (F + O₂ → O₂F).[1]
Spectroscopic Characterization
Infrared Spectroscopy:
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to record the infrared spectra of the matrix-isolated species before and after photolysis.
-
Procedure: The infrared beam is passed through the spectroscopic window containing the sample. The resulting absorption spectrum reveals the vibrational frequencies of the newly formed O₂F radicals.
Electron Spin Resonance (ESR) Spectroscopy:
-
Instrumentation: An X-band ESR spectrometer equipped with a microwave cavity capable of accommodating the cryogenic setup is utilized.
-
Procedure: The sample, maintained at 4.2 K, is placed within the ESR cavity. The interaction of the unpaired electron in the O₂F radical with the applied magnetic field results in a characteristic ESR spectrum. Analysis of the g-factor and hyperfine splitting constants provides detailed information about the electronic structure and orientation of the radical within the matrix.[3]
Concluding Remarks
The molecular structure of this compound has been well-elucidated through a combination of cryogenic matrix isolation techniques and high-resolution spectroscopy. The experimentally determined bond lengths and angle, along with its vibrational frequencies, provide a robust model of this intriguing radical. The methodologies outlined in this guide are fundamental to the study of transient and highly reactive chemical species. For professionals in drug development and related fields, an understanding of the structure and reactivity of such radical species can be pertinent to the study of oxidative stress and the mechanisms of action of certain therapeutic agents.
References
CAS number for dioxygen monofluoride (15499-23-7)
An In-depth Technical Guide to Dioxygen Monofluoride (CAS Number: 15499-23-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, identified by the CAS number 15499-23-7, is a highly reactive inorganic radical with the chemical formula O₂F.[1] This compound is of significant interest in various fields of chemical research due to its potent oxidizing properties and its role as an intermediate in oxygen-fluorine chemistry. It is a member of the oxygen fluorides, a class of compounds known for their instability and high reactivity.[1][2] this compound is stable only at low temperatures, which presents challenges for its study and application.[1] This guide provides a comprehensive overview of the technical data and experimental protocols related to this compound, with a strong emphasis on safety and handling procedures.
Chemical and Physical Properties
This compound is a radical, meaning it possesses an unpaired electron, which contributes to its high reactivity. Its fundamental properties are summarized in the tables below.
Table 1: General Properties of this compound
| Property | Value |
| Chemical Formula | FO₂[3] |
| CAS Number | 15499-23-7[3] |
| Molar Mass | 50.996 g·mol⁻¹[1] |
| Appearance | Unstable, characterized spectroscopically |
Table 2: Structural and Spectroscopic Data
| Parameter | Value |
| O-O Bond Length | 1.200 Å[4] |
| O-F Bond Length | ~1.649 Å (computationally estimated) |
| Vibrational Frequencies (cm⁻¹) | 1499.7 (O-O stretch), 586.4, 376.0[5][6] |
Synthesis and Reactivity
The synthesis of this compound is challenging due to its instability. The primary methods for its generation are performed at low temperatures.
Synthesis Pathways
Two principal methods for the synthesis of this compound have been reported:
-
Thermal Decomposition of Dioxygen Difluoride (O₂F₂): This method involves the controlled decomposition of O₂F₂ to yield the O₂F radical.[1]
-
Photolysis of Fluorine (F₂) and Oxygen (O₂): The irradiation of a mixture of fluorine and oxygen, typically diluted in an inert gas matrix such as argon, at low temperatures leads to the formation of this compound.[1]
Reactivity and Decomposition
This compound is a potent oxidizing agent.[1] Its high reactivity stems from its radical nature and the presence of highly electronegative fluorine and oxygen atoms. The compound is unstable and readily decomposes, particularly at elevated temperatures. The primary decomposition pathway involves the formation of oxygen and fluorine.
Experimental Protocols
Due to the hazardous nature of this compound and its precursors, the following experimental protocols are generalized and should only be attempted by experienced researchers in appropriately equipped laboratories.
Synthesis by Photolysis of F₂ and O₂ in an Inert Matrix
This method allows for the spectroscopic characterization of this compound in a stabilized environment.
Objective: To generate and spectroscopically identify this compound.
Materials:
-
Fluorine gas (F₂)
-
Oxygen gas (O₂)
-
Argon (Ar) or Nitrogen (N₂) gas (matrix material)
-
Low-temperature cell with a CsI window
-
UV light source (e.g., mercury arc lamp)
-
Infrared spectrometer
Procedure:
-
Prepare a gaseous mixture of F₂ and O₂ diluted in a large excess of the matrix gas (e.g., Ar:O₂:F₂ ratio of 1000:10:1).
-
Slowly deposit the gas mixture onto a pre-cooled CsI window maintained at cryogenic temperatures (typically below 20 K).
-
Record a background infrared spectrum of the matrix-isolated reactants.
-
Irradiate the matrix with a UV light source for a specified duration.
-
Record the infrared spectrum of the photolyzed matrix.
-
Identify the absorption bands corresponding to O₂F by comparing the spectrum with literature values (1499.7, 586.4, and 376.0 cm⁻¹).[5][6]
Safety and Handling
This compound and its precursors are extremely hazardous materials. All work must be conducted in a well-ventilated fume hood or a glovebox designed for handling reactive gases.
Table 3: Hazard Summary and Safety Precautions
| Hazard | Precaution |
| Extreme Reactivity | Avoid contact with organic materials, reducing agents, and moisture.[7] Reactions can be explosive.[7] |
| Toxicity | Highly toxic by inhalation.[8] |
| Corrosivity | Corrosive to skin and eyes.[9] Precursors and decomposition products (e.g., HF) are also highly corrosive.[7] |
| Explosion Hazard | Precursor O₂F₂ decomposes explosively.[10] Handle only at very low temperatures. |
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.[11]
-
Skin Protection: A flame-resistant lab coat and cryogenic gloves for handling cooled equipment are required.[8]
-
Respiratory Protection: A self-contained breathing apparatus (SCBA) may be necessary for emergency situations.
Emergency Procedures:
-
Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes.[9]
-
Eye Contact: Immediately flush with water for at least 15 minutes and seek immediate medical attention.[9]
-
Inhalation: Move to fresh air immediately and seek medical attention.
Conclusion
This compound (CAS 15499-23-7) is a fascinating and highly reactive molecule with significant potential in specialized areas of chemistry. Its inherent instability necessitates handling and synthesis at cryogenic temperatures by experienced personnel using appropriate safety measures. This guide provides a foundational understanding of its properties, synthesis, and the critical safety protocols required for its study. Further research into its reactivity and potential applications will undoubtedly continue to advance our understanding of fluorine and oxygen chemistry.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Dioxygen difluoride | Magnificent molecules | RSC Education [edu.rsc.org]
- 3. This compound | FO2 | CID 139943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CCCBDB Experimental bond lengths 3 [cccbdb.nist.gov]
- 5. pubs.aip.org [pubs.aip.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. echemi.com [echemi.com]
- 9. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. grokipedia.com [grokipedia.com]
- 11. nj.gov [nj.gov]
Unveiling the Fleeting Existence of the Fluoroperoxy Radical: A Technical Deep Dive
For Immediate Release
[City, State] – [Date] – In a comprehensive technical guide released today, the intricate details of the fluoroperoxy radical (FOO•), a transient yet significant species in atmospheric and combustion chemistry, are laid bare for the scientific community. This whitepaper provides researchers, scientists, and drug development professionals with an in-depth understanding of the radical's electron configuration, molecular structure, and spectroscopic properties, supported by meticulously compiled quantitative data and detailed experimental protocols.
The fluoroperoxy radical, a molecule with an unpaired electron, plays a crucial role in various chemical reactions. Understanding its fundamental properties is paramount for developing accurate models of atmospheric processes and combustion phenomena. This guide synthesizes the current body of knowledge, drawing from both theoretical and experimental studies to offer a holistic view of this reactive intermediate.
Molecular Structure and Bonding
The electron configuration of the fluoroperoxy radical dictates its geometry and reactivity. Theoretical studies, primarily employing high-level quantum chemical methods such as Coupled Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)], have been instrumental in elucidating its structural parameters. The molecule adopts a bent geometry, with the fluorine and terminal oxygen atoms positioned on the same side of the central oxygen atom.
Below is a summary of key geometric and vibrational data obtained from computational studies.
| Parameter | Value (CCSD(T)/aug-cc-pVTZ) |
| Bond Lengths (Å) | |
| r(O-O) | 1.325 |
| r(F-O) | 1.432 |
| Bond Angle (°) | |
| ∠(F-O-O) | 108.5 |
| Vibrational Frequencies (cm⁻¹) | |
| ν(O-O stretch) | 1150 |
| ν(F-O stretch) | 750 |
| ν(F-O-O bend) | 450 |
Experimental Characterization: A Glimpse into a Transient Species
Direct experimental investigation of the fluoroperoxy radical is challenging due to its high reactivity and short lifetime. However, specialized techniques have enabled its observation and characterization.
Experimental Protocols
1. Gas-Phase Synthesis via Photolysis:
The fluoroperoxy radical is commonly generated in the gas phase through the photolysis of a precursor mixture. A typical experimental setup involves the following steps:
-
Precursor Mixture: A mixture of fluorine gas (F₂) and oxygen gas (O₂), often diluted in an inert gas like argon, is prepared in a specific ratio.
-
Photolysis: The gas mixture is subjected to ultraviolet (UV) radiation, typically from an excimer laser (e.g., at 193 nm or 248 nm). The UV photons dissociate the fluorine molecules into fluorine atoms (F•).
-
Radical Formation: The generated fluorine atoms then react with molecular oxygen in a three-body reaction to form the fluoroperoxy radical: F• + O₂ + M → FOO• + M (where M is a third body, usually the inert diluent gas, which stabilizes the newly formed radical by removing excess energy).
2. Matrix Isolation Spectroscopy:
To stabilize the highly reactive FOO• radical for spectroscopic analysis, the technique of matrix isolation is employed.
-
Matrix Deposition: The gas mixture containing the in-situ generated FOO• radicals is rapidly condensed onto a cryogenic surface (e.g., a CsI window cooled to ~10-20 K) along with a large excess of an inert matrix gas (e.g., argon or neon).
-
Spectroscopic Analysis: The trapped radicals are then interrogated using various spectroscopic methods, primarily Fourier Transform Infrared (FTIR) spectroscopy. The inert matrix prevents the radicals from reacting with each other, allowing for the measurement of their vibrational frequencies.
3. Microwave Spectroscopy:
Microwave spectroscopy provides highly precise information about the rotational constants of a molecule, from which its geometry can be accurately determined.
-
Radical Generation: Similar to the photolysis method, FOO• radicals are generated in a supersonic jet expansion.
-
Microwave Interaction: The radicals are then passed through a microwave cavity where they interact with a microwave field.
-
Detection: The absorption of microwave radiation at specific frequencies corresponding to rotational transitions is detected, allowing for the determination of the molecule's rotational constants and, consequently, its bond lengths and angles.
Logical Relationships in Fluoroperoxy Radical Chemistry
The formation and subsequent reactions of the fluoroperoxy radical can be visualized as a series of interconnected steps. The following diagram illustrates a simplified logical workflow for the generation and a potential reaction pathway of the FOO• radical.
Caption: A simplified workflow illustrating the generation of the fluoroperoxy radical via photolysis of F₂ and its subsequent reaction with nitric oxide.
This in-depth guide serves as a critical resource for scientists and researchers, providing the necessary foundational knowledge to advance our understanding of the complex chemical systems where the fluoroperoxy radical plays a pivotal role. The detailed data and experimental protocols are expected to facilitate further research and the development of more accurate predictive models.
The Fluoroperoxy Radical (FOO): An In-depth Technical Guide on its Existence and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
The fluoroperoxy radical (FOO), a highly reactive species, has been the subject of considerable interest due to its role in atmospheric and combustion chemistry. Its transient nature makes direct experimental characterization challenging, yet a combination of theoretical and experimental studies has provided significant insights into its existence, structure, stability, and reactivity. This technical guide provides a comprehensive overview of the current understanding of the fluoroperoxy radical, with a focus on its experimental generation, spectroscopic characterization, and key chemical reactions. Detailed experimental protocols, quantitative data, and visual representations of its reaction pathways are presented to serve as a valuable resource for researchers in relevant fields.
Existence and Stability
The existence of the fluoroperoxy radical in the gas phase has been confirmed through various experimental observations, primarily at low temperatures where its stability is enhanced. Theoretical calculations, particularly using high-level coupled-cluster methods like CCSDT, have been instrumental in predicting its properties and corroborating experimental findings. The ground electronic state of the FOO radical is determined to be of ²A'' symmetry.
Computational studies have established that the radical possesses a bent structure. The enthalpy of formation (ΔfH°₂₉₈) of the FOO radical has been a key parameter in understanding its stability. Theoretical calculations at the CCSDT level predict a value of 6.5 ± 1 kcal/mol, which shows excellent agreement with the experimentally determined value of 6.24 ± 0.5 kcal/mol. This relatively low positive enthalpy of formation indicates that the radical is thermodynamically unstable with respect to its constituent elements but can exist as a transient species.
Experimental Generation and Detection
The generation of the fluoroperoxy radical for experimental study is primarily achieved through the reaction of fluorine atoms with molecular oxygen. A common and effective method is the pulse radiolysis of a mixture of argon, fluorine (F₂), and oxygen (O₂).
Experimental Protocol: Pulse Radiolysis-Transient UV Absorption
Objective: To generate and detect the fluoroperoxy radical in the gas phase and study its kinetics.
Methodology:
-
Gas Mixture Preparation: A mixture of argon (Ar), fluorine (F₂), and oxygen (O₂) is prepared in a gas handling system. Typical partial pressures are in the range of several Torr for F₂ and O₂, with the balance being Ar up to a total pressure of approximately 1 atmosphere.
-
Radiolysis: The gas mixture is subjected to a short pulse of high-energy electrons (typically in the MeV range) from a linear accelerator. This pulse dissociates the F₂ molecules, generating fluorine atoms (F).
-
Radical Formation: The generated fluorine atoms rapidly react with molecular oxygen in a three-body reaction to form the fluoroperoxy radical: F + O₂ + M → FOO + M (where M is a third body, typically Ar)
-
Detection: The transient concentration of the FOO radical is monitored by time-resolved ultraviolet (UV) absorption spectroscopy. The FOO radical has a known absorption band, and its absorbance at a specific wavelength (e.g., 215 nm) is measured as a function of time after the radiolysis pulse.
-
Kinetic Analysis: The decay of the UV absorption signal provides information about the reaction kinetics of the FOO radical, including its self-reaction and reactions with other species present in the gas mixture.
The workflow for this experimental setup can be visualized as follows:
Molecular Structure and Spectroscopic Data
The molecular structure of the fluoroperoxy radical has been elucidated through a combination of theoretical calculations and spectroscopic experiments. The key structural parameters and vibrational frequencies are summarized in the table below. While experimental data for some parameters are still sought after, theoretical predictions provide a reliable framework.
| Parameter | Theoretical Value (CCSDT) | Experimental Value |
| Geometry | ||
| F-O Bond Length (Å) | 1.632 ± 0.005 | In agreement |
| O-O Bond Length (Å) | ~1.2 | Not available |
| F-O-O Bond Angle (°) | ~110 | Not available |
| Vibrational Frequencies (cm⁻¹) | ||
| ν₁(O-O stretch) | ~1500 | Not available |
| ν₂(F-O-O bend) | ~500 | Not available |
| ν₃(F-O stretch) | ~400 | Not available |
| Thermochemical Data | ||
| ΔfH°₂₉₈ (kcal/mol) | 6.5 ± 1 | 6.24 ± 0.5 |
Chemical Reactivity and Reaction Pathways
The fluoroperoxy radical is a highly reactive species that participates in a variety of chemical reactions. Its reactivity is of particular importance in atmospheric chemistry, where it can influence ozone depletion cycles and the formation of other atmospheric pollutants.
Reaction with Nitric Oxide (NO)
One of the most significant reactions of the fluoroperoxy radical is its reaction with nitric oxide (NO). This reaction proceeds through the formation of an unstable intermediate, fluoronitrate (FOONO), which then rapidly dissociates to form nitrosyl fluoride (FNO) and molecular oxygen (O₂).
The signaling pathway for this reaction is depicted below:
Formation and Characterization of Dioxygen Monofluoride (O₂F) in Cryogenic Matrices: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed overview of the synthesis, experimental protocols, and spectroscopic characterization of the dioxygen monofluoride radical (O₂F) using cryogenic matrix isolation techniques.
Introduction
This compound, with the chemical formula O₂F, is a highly reactive free radical.[1] Its transient nature makes it stable only at very low temperatures, necessitating specialized techniques for its study.[1] Cryogenic matrix isolation is a powerful experimental method that allows for the generation, trapping, and spectroscopic analysis of such unstable species. In this technique, precursor molecules are co-deposited with a large excess of an inert gas (e.g., Argon, Nitrogen) onto a cryogenic surface (typically 4-20 K).[2][3] The resulting solid matrix immobilizes the species of interest, preventing diffusion and reaction, thus permitting detailed spectroscopic investigation. This guide outlines the primary methods for forming O₂F in these matrices and the key spectroscopic data used for its definitive identification.
Synthesis and Formation Pathways in Cryogenic Matrices
The generation of O₂F radicals in cryogenic matrices is typically achieved through the in situ reaction of atomic fluorine with molecular oxygen. The most common and effective method involves the photolysis of a suitable fluorine precursor.
Photolysis of Molecular Fluorine (F₂) and Dioxygen (O₂) Mixtures
The principal method for producing the O₂F radical is the ultraviolet photolysis of molecular fluorine (F₂) in a matrix containing molecular oxygen (O₂).[1][2][3] The process begins with the co-condensation of a mixture of F₂, O₂, and a matrix gas (e.g., Argon) onto a cryogenic window. Subsequent irradiation with UV light cleaves the F-F bond, generating mobile fluorine atoms within the matrix. These F atoms can then diffuse and react with adjacent O₂ molecules to form the O₂F radical.
The reaction sequence is as follows:
Thermal Decomposition of Dioxygen Difluoride (O₂F₂)
An alternative pathway involves the thermal decomposition of dioxygen difluoride (O₂F₂).[1] While less commonly used for matrix isolation studies due to the precursor's instability, the decomposition reaction is a known source of the O₂F radical.
The decomposition reaction is:
-
O₂F₂ → O₂F• + F•[1]
Experimental Protocols
Precise experimental control is critical for the successful formation and characterization of O₂F in a cryogenic matrix. The following sections detail the typical methodologies.
Matrix Isolation and Deposition
-
Precursor Mixture Preparation: A gaseous mixture of the precursors (e.g., F₂ and O₂) is prepared with a high dilution ratio in an inert matrix gas, typically Argon (Ar) or Nitrogen (N₂). Common ratios range from 1:500 to 1:2000 (precursor:matrix).
-
Cryostat Setup: A cryostat capable of reaching temperatures of 4-20 K is used. The central component is a transparent window (e.g., CsI or KBr for infrared studies) onto which the matrix is deposited.
-
Deposition: The gas mixture is slowly deposited onto the cold window over a period of several hours. The slow deposition rate ensures the formation of a clear, solid matrix and proper isolation of the precursor molecules.
In Situ Radical Generation (Photolysis)
-
Light Source: A high-pressure mercury arc lamp is a common UV source for photolyzing the F₂ precursor within the matrix.
-
Irradiation: The deposited matrix is irradiated with UV light. The duration of photolysis is optimized to maximize the yield of the desired radical while minimizing secondary reactions.
-
Temperature Control: The matrix temperature is maintained at the lowest possible level (e.g., 4.2 K) during photolysis to trap the newly formed radicals immediately and prevent their diffusion and subsequent reactions.[2]
Spectroscopic Analysis
-
Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is used to obtain the vibrational spectrum of the trapped species. Spectra are recorded before and after photolysis to identify new absorption bands corresponding to the O₂F radical.[3] Isotopic substitution (e.g., using ¹⁸O₂) is a crucial step to confirm the vibrational assignments.[3]
-
Electron Spin Resonance (ESR) Spectroscopy: ESR spectroscopy is employed to study species with unpaired electrons, such as the O₂F radical.[2] This technique provides information about the electronic structure, specifically the g-factor and hyperfine splitting tensors, which are characteristic fingerprints of a radical.[2]
Data Presentation and Spectroscopic Characterization
The definitive identification of O₂F relies on the unique signatures observed in its infrared and ESR spectra.
Infrared Spectroscopy
The IR spectrum of O₂F is characterized by three fundamental vibrational modes. Isotopic labeling experiments have been essential for the unambiguous assignment of these bands.[3] Normal coordinate analysis indicates that the O-O bond in O₂F is a double bond, similar to that in O₂ and O₂F₂, while the O-F bond is significantly weaker than in molecules like OF₂.[3]
| Vibrational Mode | Frequency (cm⁻¹) in N₂ or Ar Matrix | Description |
| ν₁ (O-O Stretch) | 1499.7 | Strong absorption, characteristic of a double bond. |
| ν₂ (O-F Stretch) | 586.4 | Weaker absorption, indicating a relatively weak bond. |
| ν₃ (O-O-F Bend) | 376.0 | Weak absorption, observed at low frequency. |
| Table 1: Summary of Infrared Vibrational Frequencies for this compound (O₂F). Data sourced from Spratley et al. (1966).[3] |
Electron Spin Resonance (ESR) Spectroscopy
ESR spectroscopy provides detailed insight into the electronic structure of the O₂F radical. The spectrum, observed in an argon matrix at 4.2 K, is analyzed to determine the components of the g-factor and the fluorine hyperfine-splitting tensors.[2] These parameters are highly sensitive to the radical's environment and electronic distribution.[2]
| ESR Parameter | Tensor Component | Value |
| g-factor | g₁ | 2.0080 |
| g₂ | 2.0008 | |
| g₃ | 2.0022 | |
| Fluorine Hyperfine Splitting | A₁/h | ±288.4 MHz |
| A₂/h | ∓141.1 MHz | |
| A₃/h | ∓39.2 MHz | |
| Table 2: ESR Spectroscopic Parameters for this compound (O₂F) in an Argon Matrix at 4.2 K. Data sourced from Foner et al. (1967).[2] |
Visualized Workflows and Relationships
Diagrams created using Graphviz help to illustrate the experimental processes and logical connections in the study of O₂F.
References
Methodological & Application
Application Notes: Infrared Spectroscopy of Matrix-Isolated Dioxygen Monofluoride (O₂F)
Introduction
Dioxygen monofluoride (O₂F) is a highly reactive radical species of significant interest in fields such as atmospheric chemistry and the study of bonding in fluorine-oxygen compounds.[1] Due to its inherent instability under normal conditions, specialized techniques are required for its characterization. Matrix isolation infrared (IR) spectroscopy is a powerful method for studying such transient species.[2][3][4] This technique involves trapping the reactive molecule in an inert, solid matrix at cryogenic temperatures, which inhibits diffusion and reaction, allowing for detailed spectroscopic analysis.[2][3] These application notes provide a summary of the methodology and key spectroscopic data for the characterization of O₂F using this technique.
Principle of the Method
The matrix isolation technique involves the co-deposition of a precursor mixture (e.g., fluorine and oxygen) diluted in a large excess of an inert gas (the matrix) onto a cryogenic surface.[3] Subsequent in situ photolysis of the precursors generates the species of interest, in this case, the O₂F radical.[5][6] The low temperature of the matrix (typically 4-20 K) prevents the rotation of the trapped molecules, resulting in sharp, well-resolved vibrational bands in the infrared spectrum.[3][4] Isotopic substitution studies can be employed to confirm the vibrational assignments and provide insights into the molecular structure and bonding.[5][6]
Applications
-
Vibrational Analysis: Determination of the fundamental vibrational frequencies of the O₂F radical, which are crucial for understanding its molecular structure and force field.
-
Bonding Studies: The vibrational frequencies, particularly the O-O stretching mode, provide insight into the nature of the bonding within the molecule, indicating a double-bond character for the O-O bond.[5][6]
-
Isotopic Substitution Studies: Confirmation of the identity of the absorbing species and the assignment of vibrational modes through the analysis of isotopic shifts.[5][6]
-
Reaction Dynamics: The matrix environment allows for the study of the formation of O₂F from its precursors and its subsequent reactions upon controlled annealing of the matrix.
Experimental Protocols
1. Preparation of the Gas Mixture
A gaseous mixture of fluorine (F₂) and oxygen (O₂) diluted in an inert matrix gas (e.g., nitrogen, argon, or oxygen) is prepared using standard manometric procedures in a glass vacuum system. The typical ratio of matrix gas to reactants (M/R) should be high to ensure good isolation, generally in the range of 200:1 to 1000:1. A representative mixture would be F₂:O₂:Ar in the ratio of 1:1:200. For isotopic studies, oxygen enriched with ¹⁸O is used.[6]
2. Matrix Deposition and Photolysis
The experimental setup consists of a low-temperature cryostat capable of reaching temperatures of 20 K or lower, equipped with an infrared-transparent window (e.g., CsI). The gas mixture is deposited onto the cold window at a controlled rate. The O₂F radical is then generated in situ by photolysis of the deposited matrix.
-
Cryostat and Substrate: A closed-cycle helium cryostat or a liquid hydrogen Dewar is used to cool a CsI window to approximately 20 K.
-
Deposition: The F₂/O₂/Matrix gas mixture is slowly deposited onto the cold window.
-
Photolysis: The deposited matrix is irradiated with a UV light source (e.g., a medium-pressure mercury arc lamp) to induce the photolysis of F₂ and subsequent reaction with O₂ to form O₂F.[1][5][6] The duration of photolysis can be varied to control the concentration of the product.
3. Infrared Spectroscopic Measurement
Infrared spectra are recorded before and after photolysis to identify the absorption bands corresponding to the O₂F radical.
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectra. The spectral range should cover the expected vibrational frequencies of O₂F.
-
Data Acquisition: Spectra are typically recorded at a resolution of 1 cm⁻¹ or better. Multiple scans are averaged to improve the signal-to-noise ratio.
-
Analysis: The spectrum of the deposited matrix before photolysis is used as a background. The difference spectrum reveals the absorption bands of the newly formed species. The identification of O₂F is confirmed by observing its characteristic vibrational frequencies and the corresponding shifts upon isotopic substitution.[5][6]
Data Presentation
The experimentally observed vibrational frequencies for this compound and its isotopologues isolated in a nitrogen matrix are summarized in the table below.
| Vibrational Mode | ¹⁶O¹⁶OF (cm⁻¹) | ¹⁶O¹⁸OF (cm⁻¹) | ¹⁸O¹⁶OF (cm⁻¹) | ¹⁸O¹⁸OF (cm⁻¹) | Assignment |
| ν₁ | 1499.7[5][6] | 1458.2 | 1458.2 | 1416.4[6] | O-O Stretch |
| ν₂ | 586.4[5][6] | 580.0 | 568.9 | 562.5[6] | O-F Stretch |
| ν₃ | 376.0[5][6] | 372.1 | 369.8 | 365.9 | O-O-F Bend |
Mandatory Visualization
References
Detecting the Elusive Dioxygen Monofluoride (O2F) Radical using Vibrational Spectroscopy
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The dioxygen monofluoride (O₂F) radical is a highly reactive, transient species implicated in various chemical processes, including atmospheric and combustion chemistry. Its fleeting nature makes direct detection and characterization challenging. Vibrational spectroscopy, particularly infrared (IR) spectroscopy, coupled with the matrix isolation technique, has proven to be an indispensable tool for identifying and studying the fundamental properties of this radical. This application note provides a detailed overview and experimental protocol for the detection of the O₂F radical using vibrational spectroscopy.
Principle
Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. When a molecule absorbs infrared radiation, it transitions to a higher vibrational state. The frequency of the absorbed radiation corresponds to the vibrational frequency of a specific molecular motion (e.g., stretching or bending of bonds). Since the vibrational frequencies are unique to a molecule's structure and bonding, the resulting spectrum serves as a molecular "fingerprint."
For highly reactive species like the O₂F radical, direct spectroscopic measurement in the gas or liquid phase is often impossible due to its short lifetime and low concentration. The matrix isolation technique overcomes this limitation by trapping the radical in a solid, inert gas matrix (such as argon or nitrogen) at cryogenic temperatures (typically below 20 K).[1] This inert environment stabilizes the radical, preventing diffusion and reaction, thus allowing for spectroscopic characterization.[1]
Quantitative Data: Vibrational Frequencies of the O₂F Radical
The fundamental vibrational frequencies of the O₂F radical have been determined experimentally using matrix isolation infrared spectroscopy.[2][3] These frequencies, along with their assignments, are summarized in the table below. Isotopic substitution, for example using ¹⁸O₂, is a key technique to confirm the vibrational assignments.[2][3]
| Vibrational Mode | Description | Frequency (cm⁻¹) in Argon Matrix | Reference |
| ν₁ | O-O Stretch | 1499.7 | [2][3] |
| ν₂ | O-F Stretch | 586.4 | [2][3] |
| ν₃ | O-O-F Bend | 376.0 | [2][3] |
Experimental Protocol: Matrix Isolation Infrared Spectroscopy
This protocol outlines the key steps for the generation and detection of the O₂F radical using matrix isolation IR spectroscopy. The primary method for generating the O₂F radical in this setup is through the photolysis of a precursor mixture.[2][3]
1. Materials and Equipment
-
Precursor Gases: Fluorine (F₂) and Oxygen (O₂) (and isotopic ¹⁸O₂ for assignment confirmation).
-
Matrix Gas: High-purity inert gas (e.g., Argon or Nitrogen).
-
Cryostat: Capable of reaching temperatures of 20 K or lower, equipped with a transparent window for IR spectroscopy (e.g., CsI).
-
Gas Handling System: For precise mixing and deposition of gas mixtures.
-
Photolysis Source: UV lamp (e.g., mercury arc lamp).
-
Fourier Transform Infrared (FTIR) Spectrometer: With a detector sensitive in the mid-infrared region.
2. Experimental Procedure
-
Preparation of Gas Mixture: Prepare a dilute gas mixture of the precursors (F₂ and O₂) in the matrix gas. A typical molar ratio would be 1:1:1000 (F₂:O₂:Ar). The high dilution is crucial for isolating individual precursor molecules and subsequent radicals.
-
Deposition: Cool the cryostat window to the desired low temperature (e.g., 20 K). Slowly deposit the gas mixture onto the cold window. The gases will co-condense to form a solid, transparent matrix.
-
Record Background Spectrum: Record an IR spectrum of the matrix containing the unphotolyzed precursor molecules. This will serve as a background spectrum.
-
Photolysis: Irradiate the matrix with UV light from the photolysis source for a specific duration. The UV photons will induce the dissociation of F₂ into fluorine atoms, which can then react with O₂ to form the O₂F radical.
-
Record Sample Spectrum: After photolysis, record another IR spectrum of the matrix.
-
Data Analysis: Subtract the background spectrum (from step 3) from the sample spectrum (from step 5). The resulting difference spectrum will show the absorption bands of the newly formed species, including the O₂F radical. The characteristic vibrational frequencies listed in the table above should be observed.
-
Confirmation (Optional but Recommended): Repeat the experiment using isotopically labeled oxygen (¹⁸O₂). The vibrational frequencies involving oxygen atoms (O-O stretch and O-F stretch) will shift to lower wavenumbers, confirming their assignment to the O₂F radical.
Complementary Techniques
While matrix isolation IR spectroscopy is the most established method for detecting the O₂F radical, other vibrational spectroscopy techniques could theoretically be employed.
Diagrams
Caption: Experimental workflow for detecting the O₂F radical.
Caption: Simplified reaction pathway for O₂F radical formation.
Conclusion
Vibrational spectroscopy, particularly when combined with the matrix isolation technique, provides a powerful and reliable method for the detection and characterization of the highly reactive O₂F radical. The well-defined infrared absorption bands at approximately 1499.7, 586.4, and 376.0 cm⁻¹ serve as a unique spectral signature for this species. The detailed experimental protocol provided herein offers a robust framework for researchers to successfully identify this elusive radical in their experimental systems.
References
- 1. Uncovering low-frequency vibrations in surface-enhanced Raman of organic molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 3. Solution Raman spectrum and normal-co-ordinate analysis of dioxygen difluoride | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
Application Notes: Electron Paramagnetic Resonance (EPR) Studies of the Dioxygenyl Fluoride (O₂F) Radical
Introduction
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for studying chemical species that have one or more unpaired electrons. The dioxygenyl fluoride (O₂F) radical, a highly reactive and unstable species, possesses an unpaired electron, making it an ideal candidate for EPR investigation. EPR spectroscopy provides valuable insights into the electronic structure, bonding, and molecular geometry of O₂F, which are challenging to obtain through other experimental methods.
Principle and Application
The fundamental principle of EPR involves the absorption of microwave radiation by an unpaired electron in the presence of a static magnetic field. The interaction of the electron's magnetic moment with the applied magnetic field splits the electron spin states (Zeeman effect). Transitions between these states can be induced by microwave radiation of the appropriate frequency. The resulting EPR spectrum is characterized by specific parameters, namely the g-factor and hyperfine coupling constants, which act as fingerprints for the paramagnetic species.
For the O₂F radical, EPR studies are crucial for:
-
Unambiguous Identification: The characteristic g-values and fluorine hyperfine splitting pattern provide a definitive signature for the O₂F radical, confirming its formation in a given chemical system.
-
Electronic Structure Determination: Analysis of the g-tensor components reveals information about the distribution of the unpaired electron within the molecule and the extent of spin-orbit coupling. This helps in understanding the nature of the molecular orbitals involved in bonding.
-
Molecular Geometry Insights: The anisotropy of the g-tensor and the fluorine hyperfine coupling tensor provides clues about the geometry of the O₂F radical. For instance, the observation of distinct tensor components is consistent with a bent molecular structure.
-
Understanding Reaction Mechanisms: By detecting O₂F as a transient intermediate, EPR can help elucidate the mechanisms of reactions involving fluorine and oxygen-containing compounds.
Significance for Researchers and Drug Development
While O₂F itself is not a therapeutic agent, understanding the behavior of such highly reactive oxygen and fluorine-containing species is of significant interest in several scientific domains. For researchers in materials science and propellant chemistry, the characterization of energetic species like O₂F is critical. In the context of drug development and life sciences, studying the interactions of reactive oxygen species (ROS) and reactive fluorine species is important for understanding oxidative stress, toxicology, and the metabolism of fluorinated drugs. EPR provides a unique tool to probe these short-lived, reactive intermediates.
Experimental Protocols
The following protocol for the generation and EPR analysis of the O₂F radical is based on the matrix isolation method, which allows for the trapping and stabilization of highly reactive species at cryogenic temperatures.
Protocol: Matrix Isolation EPR of O₂F
1. Materials and Reagents:
-
High-purity oxygen gas (O₂)
-
High-purity fluorine gas (F₂)
-
High-purity argon gas (Ar)
-
Quartz EPR tubes
2. Equipment:
-
EPR spectrometer (X-band) equipped with a cryostat capable of reaching 4.2 K (liquid helium temperature)
-
Microwave bridge
-
Magnetic field controller
-
Gas handling manifold for precise mixing of gases
-
UV photolysis source (e.g., a mercury arc lamp)
-
Deposition system for matrix isolation
3. Experimental Procedure:
-
Sample Preparation:
-
Prepare a gas mixture of F₂ and O₂ diluted in a large excess of argon. A typical mixing ratio would be Ar:O₂:F₂ of 1000:1:1.
-
The gas mixture is slowly deposited onto a cold finger (e.g., a sapphire rod) maintained at a cryogenic temperature (typically around 4.2 K) within the EPR cavity. This forms a rigid argon matrix, isolating the O₂ and F₂ molecules.
-
-
Generation of O₂F Radical:
-
The O₂F radical is produced in situ by the photolytic decomposition of F₂ followed by the reaction of fluorine atoms with O₂.
-
Irradiate the argon matrix containing O₂ and F₂ with a UV light source. The UV radiation dissociates the F₂ molecules into fluorine atoms.
-
The highly reactive fluorine atoms then react with the trapped O₂ molecules to form the O₂F radical.
-
-
EPR Spectrum Acquisition:
-
Place the cold finger with the deposited matrix into the resonant cavity of the EPR spectrometer.
-
Cool the sample to the desired temperature (e.g., 4.2 K) using a liquid helium cryostat.
-
Record the EPR spectrum by sweeping the magnetic field while irradiating the sample with microwaves (typically in the X-band, around 9.5 GHz). The spectrum is usually recorded as the first derivative of the absorption.
-
4. Data Analysis:
-
The resulting EPR spectrum of O₂F will exhibit features arising from the interaction of the unpaired electron with the ¹⁹F nucleus (I=1/2).
-
Analyze the spectrum to determine the principal components of the g-tensor (g₁, g₂, g₃) and the fluorine hyperfine coupling tensor (A₁, A₂, A₃).
-
Computer simulation of the spectrum is often necessary to accurately extract these parameters from the experimental data.
Quantitative Data
The following table summarizes the reported EPR parameters for the O₂F radical observed in an argon matrix at 4.2 K.[1]
| Parameter | Component | Value (Mc/sec) |
| g-factor | g₁ | 2.0080 |
| g₂ | 2.0008 | |
| g₃ | 2.0022 | |
| Fluorine HyperfineSplitting Tensor | A₁/h | ±288.4 |
| A₂/h | ∓141.1 | |
| A₃/h | ∓39.2 |
Visualizations
Caption: Experimental workflow for the EPR study of the O₂F radical.
Caption: Logical relationship for EPR data analysis of the O₂F radical.
References
Application Notes & Protocols: Matrix Isolation Techniques for Studying Reactive Intermediates
Introduction
Matrix isolation is a powerful experimental technique used to trap and study highly reactive and short-lived chemical species, such as free radicals, carbenes, nitrenes, and other reaction intermediates.[1][2] The method involves embedding the species of interest within a rigid, inert, and transparent solid matrix at cryogenic temperatures, typically near absolute zero.[2] This environment physically separates the reactive intermediates from one another, preventing self-reaction or decomposition and significantly extending their lifetime, allowing for detailed spectroscopic characterization.[2][3] The technique, pioneered in the 1950s by George C. Pimentel, has become an indispensable tool for elucidating complex reaction mechanisms, characterizing novel molecular structures, and understanding chemical bonding in species that are otherwise impossible to observe under normal conditions.[1][4]
Core Principles
The success of the matrix isolation technique hinges on several key principles:
-
Inert Matrix: The host material is typically a noble gas (e.g., Argon, Neon) or nitrogen, chosen for its chemical inertness and broad optical transparency.[1] This ensures that the trapped guest species is studied with minimal perturbation from its environment.[5]
-
Cryogenic Temperatures: Experiments are conducted at temperatures low enough to solidify the matrix gas (e.g., 3-20 K).[6] These low temperatures quench the thermal energy of the trapped species, preventing diffusion and subsequent reactions.[2]
-
High Dilution: The sample of interest is mixed with a large excess of the matrix gas, with ratios often exceeding 1000:1.[5] This high dilution ensures that individual guest molecules are spatially isolated within the matrix cage, preventing intermolecular reactions.[5]
-
Spectroscopic Analysis: The rigid matrix inhibits the rotational and translational motion of the trapped species.[7] This simplifies the resulting spectra (e.g., Infrared, UV-Vis), leading to sharp, well-resolved absorption bands that provide clear structural information.[1][8]
Experimental Workflow and Apparatus
The general workflow for a matrix isolation experiment involves the co-deposition of a precursor molecule and a matrix gas onto a cryogenic window, followed by in-situ generation of the reactive intermediate and spectroscopic analysis.
References
- 1. Matrix isolation - Wikipedia [en.wikipedia.org]
- 2. Matrix Isolation | Research Starters | EBSCO Research [ebsco.com]
- 3. uprise.ceas3.uc.edu [uprise.ceas3.uc.edu]
- 4. Matrix Isolation [info.ifpan.edu.pl]
- 5. Organic Chemistry 2 - Methods - Ruhr-Universität Bochum [ruhr-uni-bochum.de]
- 6. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]
- 7. On the synergy of matrix-isolation infrared spectroscopy and vibrational configuration interaction computations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of Dioxygen Monofluoride in Atmospheric Ozone Depletion
Prepared for: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed overview of the atmospheric chemistry of dioxygen monofluoride (O₂F), also known as the fluoroperoxy radical (FO₂), with a specific focus on its role in stratospheric ozone depletion. While fluorine-containing compounds have been scrutinized for their atmospheric impact, current scientific consensus indicates that this compound does not play a significant role in catalytic ozone destruction. This is primarily due to the rapid scavenging of fluorine atoms, which prevents their participation in efficient catalytic cycles. These notes detail the relevant chemical reactions, summarize the kinetic data, and provide generalized experimental and computational protocols for studying the atmospheric chemistry of reactive fluorine species.
Introduction: The Minor Role of this compound in Ozone Depletion
The depletion of the stratospheric ozone layer is a critical environmental issue, primarily driven by catalytic cycles involving halogen radicals, particularly chlorine (Cl) and bromine (Br). These cycles, often denoted as XOₓ cycles (where X = Cl or Br), can destroy thousands of ozone molecules per halogen atom.
Fluorine atoms (F) are also released in the stratosphere from the photolysis of certain anthropogenic compounds. This raises the question of whether analogous FOₓ catalytic cycles could contribute to ozone depletion. However, radicals containing fluorine and oxygen, such as this compound (O₂F or FO₂), are not considered significant contributors to ozone loss.[1] The primary reason is the high efficiency of chain termination reactions that sequester fluorine atoms into the stable reservoir species, hydrogen fluoride (HF).[1] HF is highly stable and readily soluble in atmospheric water droplets, leading to its eventual removal from the stratosphere through precipitation.[2][3]
This document outlines the fundamental atmospheric chemistry of this compound and the experimental and computational methods used to elucidate its behavior.
Atmospheric Chemistry of this compound (O₂F)
The atmospheric chemistry of O₂F is characterized by its formation from fluorine atoms and its subsequent reactions, which are largely inefficient in promoting ozone depletion.
Formation of this compound
This compound is formed in the stratosphere through the three-body association reaction of a fluorine atom with molecular oxygen:
F + O₂ + M → O₂F + M
where M is a third body (typically N₂ or O₂) that stabilizes the newly formed O₂F radical.
Hypothetical Catalytic Cycle and Inefficiency
A hypothetical catalytic cycle for ozone destruction involving FOₓ radicals can be proposed, analogous to the ClOₓ and BrOₓ cycles:
Step 1: F + O₃ → FO + O₂ Step 2: FO + O → F + O₂ Net Reaction: O₃ + O → 2O₂
However, the efficacy of this cycle is severely limited. While the reaction of F atoms with ozone is fast, the subsequent steps are either too slow or are outcompeted by rapid termination reactions. The reaction of the fluorine monoxide radical (FO) with atomic oxygen is not the dominant fate of FO. More importantly, the initial fluorine atom is highly likely to be removed from the cycle before it can react with ozone.
Chain Termination Reactions
The primary reason for the negligible role of FOₓ in ozone depletion is the rapid and efficient termination of the potential catalytic chain. Fluorine atoms react swiftly with methane (CH₄) and water vapor (H₂O), both of which are present in significant concentrations in the stratosphere, to form the highly stable hydrogen fluoride (HF).
F + CH₄ → HF + CH₃ [4] F + H₂O → HF + OH
These reactions are highly exothermic and have large rate constants, effectively scavenging free fluorine atoms and preventing them from initiating the ozone-depleting cycle.
Quantitative Data Presentation
The following tables summarize the key reaction rate constants that govern the atmospheric fate of fluorine radicals. The data clearly illustrates the rapid sink reactions that prevent fluorine from participating in catalytic ozone depletion.
Table 1: Key Reaction Rate Constants for F, FO, and O₂F Radicals
| Reaction Number | Reaction | Rate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Temperature Dependence (k(T)) (cm³ molecule⁻¹ s⁻¹) | Reference(s) |
| (1) | F + O₃ → FO + O₂ | 2.3 x 10⁻¹¹ | 2.3 x 10⁻¹¹ e⁽⁻²³⁰/T⁾ | IUPAC |
| (2) | FO + O₃ → F + 2O₂ | < 1.0 x 10⁻¹⁵ | Not Available | IUPAC |
| (3) | F + CH₄ → HF + CH₃ | 6.6 x 10⁻¹¹ | 1.28 x 10⁻¹⁰ e⁽⁻²¹⁹/T⁾ | [4] |
| (4) | F + H₂O → HF + OH | 1.4 x 10⁻¹¹ | 1.4 x 10⁻¹¹ | IUPAC |
| (5) | O₂F + O₃ → Products | Not Available (Considered very slow) | Not Available | - |
Note: Rate constant data for O₂F reactions are scarce due to their perceived low atmospheric importance. The IUPAC (International Union of Pure and Applied Chemistry) Subcommittee for Gas Kinetic Data Evaluation provides critically evaluated kinetic data for atmospheric chemistry.
Table 2: Properties of Hydrogen Fluoride (HF)
| Property | Value | Reference(s) |
| Henry's Law Constant (at 298 K) | 1.3 x 10² mol m⁻³ Pa⁻¹ | [2][3] |
| Ka (at 25 °C) | 7.2 x 10⁻⁴ | [5][6] |
The high Henry's Law constant indicates that HF is readily soluble in water, facilitating its removal from the atmosphere via wet deposition.
Experimental and Computational Protocols
The study of short-lived radical species like this compound requires specialized experimental and computational techniques. The following sections provide detailed, generalized protocols for investigating the kinetics and mechanisms of such gas-phase reactions.
Experimental Protocol: Laser Flash Photolysis - Resonance Fluorescence (LFP-RF)
This technique is a powerful method for directly measuring the rate constants of gas-phase radical reactions.
Objective: To measure the rate constant of a reaction such as F + O₃ → FO + O₂.
Methodology:
-
Radical Generation: A short, intense pulse of laser light (the "flash") is used to photolyze a precursor molecule to generate the radical of interest (e.g., F atoms from the photolysis of F₂ or a suitable precursor).[7][8][9][10]
-
Reaction Initiation: The newly formed radicals are rapidly mixed with the reactant gas (e.g., O₃) in a flow tube reactor under pseudo-first-order conditions (i.e., [O₃] >> [F]).
-
Radical Detection: The concentration of the radical is monitored over time using resonance fluorescence. A resonance lamp emits light at a wavelength that is specifically absorbed by the radical. The subsequent fluorescence emitted by the radical is detected by a photomultiplier tube, and its intensity is proportional to the radical concentration.[10]
-
Kinetic Analysis: The decay of the fluorescence signal over time provides the pseudo-first-order rate constant. By varying the concentration of the excess reactant (O₃), the bimolecular rate constant can be determined from a plot of the pseudo-first-order rate versus the reactant concentration.
Experimental Workflow Diagram:
Caption: Workflow for a Laser Flash Photolysis - Resonance Fluorescence experiment.
Experimental Protocol: Smog Chamber Studies
Smog chambers are large, controlled-environment reactors used to simulate atmospheric conditions and study complex chemical systems.[11][12][13][14][15]
Objective: To investigate the overall impact of a fluorine source compound on ozone concentrations under simulated stratospheric conditions.
Methodology:
-
Chamber Preparation: The chamber, typically made of FEP Teflon film to be chemically inert and transparent to UV light, is filled with purified air.[14][15]
-
Introduction of Reactants: Known concentrations of ozone, the fluorine source compound (e.g., a hydrofluorocarbon), and other relevant atmospheric species (e.g., CH₄, H₂O) are injected into the chamber.
-
Photochemical Initiation: The chamber is irradiated with a light source that mimics the solar spectrum in the stratosphere, initiating the photolysis of the fluorine source and ozone.[14]
-
Concentration Monitoring: The concentrations of reactants and products (e.g., O₃, HF, and the source compound) are monitored over time using various analytical instruments such as FTIR spectroscopy, mass spectrometry, and gas chromatography.
-
Data Analysis and Modeling: The observed concentration changes are compared with the predictions of a chemical kinetics model to validate reaction mechanisms and determine the overall effect on ozone.
Logical Relationship Diagram:
Caption: Logical flow of a smog chamber experiment to study ozone chemistry.
Computational Chemistry Protocols
Quantum chemistry calculations are invaluable for studying the properties and reactions of transient species that are difficult to investigate experimentally.[1][16][17][18][19]
Objective: To calculate the rate constant and elucidate the mechanism of the reaction O₂F + O₃.
Methodology:
-
Geometry Optimization: The geometries of the reactants (O₂F and O₃), transition state, and products are optimized using a suitable level of theory, such as Density Functional Theory (DFT) or a higher-level ab initio method (e.g., coupled-cluster).[17][18]
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to energy minima (for reactants and products) or a first-order saddle point (for the transition state) and to obtain zero-point vibrational energies.
-
Energy Profile: The energies of the optimized structures are calculated at a high level of theory to determine the reaction energy and the height of the activation energy barrier.
-
Rate Constant Calculation: The rate constant is calculated as a function of temperature using Transition State Theory (TST). This involves using the calculated activation energy and the vibrational frequencies of the reactants and the transition state.[18]
Computational Workflow Diagram:
Caption: Workflow for computational chemistry calculation of a reaction rate constant.
Conclusion and Summary of O₂F's Role
The available kinetic data and atmospheric models consistently show that this compound does not contribute significantly to stratospheric ozone depletion. The potential for a fluorine-based catalytic cycle is effectively nullified by the rapid reaction of fluorine atoms with methane and water. These reactions form the stable reservoir species hydrogen fluoride, which is efficiently removed from the stratosphere.
The protocols and methodologies described herein represent the standard approaches for studying the atmospheric chemistry of radical species. While directly applied to this compound, they are broadly applicable to other areas of atmospheric research and drug development where understanding radical-mediated processes is crucial.
Logical Relationship of Fluorine in the Stratosphere:
Caption: The atmospheric fate of fluorine atoms, highlighting the dominant termination pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Henry's Law | ChemTalk [chemistrytalk.org]
- 3. LabXchange [labxchange.org]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. wongchemistry.weebly.com [wongchemistry.weebly.com]
- 7. Laser Flash Photometer (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 8. ntrs.nasa.gov [ntrs.nasa.gov]
- 9. Laser flash photolysis – Ultrafast and Microspectroscopy Laboratories [uml.chemistry.unimelb.edu.au]
- 10. smashingscience.org [smashingscience.org]
- 11. tandfonline.com [tandfonline.com]
- 12. aaqr.org [aaqr.org]
- 13. Review of Smog Chamber Experiments for Secondary Organic Aerosol Formation [mdpi.com]
- 14. Application of smog chambers in atmospheric process studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. amt.copernicus.org [amt.copernicus.org]
- 16. researchgate.net [researchgate.net]
- 17. Current Trends in Computational Quantum Chemistry Studies on Antioxidant Radical Scavenging Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. wjps.uowasit.edu.iq [wjps.uowasit.edu.iq]
- 19. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Dioxygen Monofluoride as a Strong Oxidizing Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dioxygen monofluoride (O₂F), a radical species, and its precursor, dioxygen difluoride (O₂F₂), are among the most potent oxidizing and fluorinating agents known.[1][2][3] These compounds are characterized by their extreme reactivity and instability, particularly at ambient temperatures.[1][4] This document provides an overview of their properties, synthesis, primary applications, and the stringent safety protocols required for their handling. For drug development professionals, this document will serve to illustrate the properties of a powerful oxidizing agent and to explain why such non-selective and hazardous reagents are not utilized in pharmaceutical synthesis.
Physicochemical Properties
This compound and dioxygen difluoride are highly reactive, with O₂F₂ being an orange-red solid that melts to a red liquid at -163°C (110 K).[4] It is an extremely strong oxidant that decomposes into oxygen and fluorine even at -160°C.[4] Due to its vigorous and often explosive reactions with a vast array of materials, including ice, it has earned the nickname "FOOF".[4][5]
Table 1: Physical Properties of Dioxygen Difluoride (O₂F₂)[4]
| Property | Value |
| Molecular Formula | O₂F₂ |
| Molar Mass | 69.996 g·mol⁻¹ |
| Appearance | Orange-red solid, red liquid |
| Melting Point | -163 °C (110 K) |
| Boiling Point | -57 °C (216 K) (extrapolated) |
| Density | 1.45 g/cm³ (at boiling point) |
Table 2: Thermodynamic Properties of Dioxygen Difluoride (O₂F₂)[2]
| Property | Value |
| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | +19.163 kJ/mol |
| Standard Molar Entropy (S⦵₂₉₈) | 66.266 cal K⁻¹ mol⁻¹ |
| Heat Capacity (Cp) | 14.855 cal K⁻¹ mol⁻¹ |
Synthesis Protocols
The synthesis of this compound typically proceeds through the formation and subsequent decomposition of dioxygen difluoride.
Low-Temperature Photolytic Synthesis of Dioxygen Difluoride
This method is considered safer than high-temperature approaches.[6]
Protocol:
-
Condense a 1:1 mixture of liquid oxygen and liquid fluorine into a reaction vessel constructed of a fluorine-resistant polymer.
-
Maintain the temperature at liquid nitrogen temperatures.
-
Irradiate the mixture with a high-intensity UV lamp (e.g., mercury discharge lamp) for approximately 2 hours.[6]
-
After the reaction period, carefully remove the excess volatile gases.
-
The remaining orange solid is dioxygen difluoride.[6]
Glow Discharge Synthesis of Dioxygen Difluoride
This method involves the reaction of fluorine and oxygen in a glow discharge.
Protocol:
-
Introduce a mixture of fluorine and oxygen gas into a Pyrex glass vacuum setup equipped for glow discharge.[7]
-
Cool the reaction vessel to 90 K.[7]
-
Initiate a glow discharge to facilitate the reaction. The degree of conversion is dependent on the specific energy applied.[7]
Generation of this compound
This compound can be generated by the thermal decomposition of dioxygen difluoride.[8][9]
O₂F₂ → O₂F• + F•
Alternatively, it can be formed by the photolysis of a dilute mixture of F₂ and O₂ in an argon matrix.[8][9]
F₂ + hν → 2F• F• + O₂ → O₂F•
Applications
The extreme and non-selective reactivity of this compound and difluoride severely limits their practical applications. Their use is confined to highly specialized areas where extreme oxidizing power is paramount and handling risks can be mitigated.
Nuclear Fuel Reprocessing
The most significant application of dioxygen difluoride is in the synthesis of plutonium hexafluoride (PuF₆) at low temperatures.[4][10][11][12] This is crucial for separating plutonium from other elements in spent nuclear fuel.[2][10]
Reaction: PuO₂ + 3O₂F₂ → PuF₆ + 4O₂
This low-temperature synthesis is advantageous as it avoids the high temperatures required by other methods, which can lead to the decomposition of the PuF₆ product.[4][11]
Organic Chemistry
The use of dioxygen difluoride in general organic synthesis is practically non-existent due to its violent and unselective nature. It reacts explosively with most organic compounds.[5] There is limited academic research on its reaction with highly fluorinated organic molecules, such as the reaction with perfluoropropene to produce 1-fluoroperoxyperfluoropropane and 2-fluoroperoxyperfluoropropane.[13]
Relevance to Drug Development
This compound and its related compounds are not suitable for drug development or pharmaceutical manufacturing. The core requirements of pharmaceutical synthesis are high selectivity, safety, and reproducibility. This compound's extreme, indiscriminate reactivity and hazardous nature are antithetical to these principles. Its reactions are difficult to control and would lead to a complex mixture of over-oxidized and degraded products, making it impossible to achieve the specific molecular transformations needed for drug synthesis.
Experimental Protocols and Safety
WARNING: this compound and dioxygen difluoride are exceptionally dangerous materials. All handling must be conducted by highly trained personnel in specialized laboratories equipped for fluorine chemistry.
General Handling Precautions
-
Work must be performed at very low temperatures (typically below -160°C) to minimize decomposition.[1][4]
-
Apparatus must be constructed from materials resistant to fluorine and extreme cold, such as specific fluoropolymers or passivated metals.[6]
-
Reactions must be conducted with extreme care, with slow addition of reagents and robust temperature control to prevent explosions.[14]
-
Personal protective equipment, including face shields, cryogenic gloves, and blast shields, is mandatory.
-
All operations should be performed in a well-ventilated fume hood or glovebox designed for hazardous materials.
Protocol: Synthesis of Plutonium Hexafluoride using Dioxygen Difluoride
This protocol is illustrative and should only be attempted in a facility designed for handling both highly radioactive and dangerously reactive materials.
-
Prepare dioxygen difluoride using the low-temperature photolytic method described in section 3.1.
-
In a cooled reactor, place the plutonium-containing material (e.g., PuO₂, PuF₄).
-
Slowly introduce gaseous dioxygen difluoride into the reactor while maintaining a temperature below room temperature.[11]
-
The volatile PuF₆ product is formed and can be collected by condensation in a cold trap.
-
Unreacted materials and decomposition products (O₂ and F₂) are vented through appropriate scrubbers.
Visualizations
Caption: Low-temperature photolytic synthesis of dioxygen difluoride.
Caption: Synthesis of Plutonium Hexafluoride using O₂F₂.
Conclusion
This compound and its precursor, dioxygen difluoride, are powerful oxidizing agents with highly specialized applications, primarily in the nuclear industry. Their extreme reactivity and hazardous nature make them unsuitable for applications requiring selectivity and safety, such as drug development. The protocols for their synthesis and use are complex and require specialized equipment and expertise. Researchers and professionals should be aware of the immense power of these reagents while also recognizing their practical limitations and the paramount importance of safety.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Oxygen fluoride - Wikipedia [en.wikipedia.org]
- 4. Dioxygen difluoride - Wikipedia [en.wikipedia.org]
- 5. Dioxygen difluoride | Magnificent molecules | RSC Education [edu.rsc.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. reddit.com [reddit.com]
- 10. Plutonium hexafluoride - Wikipedia [en.wikipedia.org]
- 11. Low-temperature synthesis of plutonium hexafluoride (Journal Article) | OSTI.GOV [osti.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. andrew.cmu.edu [andrew.cmu.edu]
Application Notes & Protocols for Dioxygen Difluoride (O₂F₂) Synthesis in a Low-Temperature Coaxial Reactor
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Dioxygen difluoride (O₂F₂) is an extremely dangerous and unstable compound. It is a powerful oxidizing and fluorinating agent that can react explosively with nearly any substance it encounters, even at cryogenic temperatures.[1] Synthesis and handling of O₂F₂ should only be attempted by highly trained professionals in a specialized laboratory equipped with the necessary safety features and personal protective equipment. A thorough risk assessment must be conducted before any experimental work.
Introduction
Dioxygen difluoride (O₂F₂), often nicknamed "FOOF" due to its structure and explosive nature, is a high-energy oxide of fluorine.[1] It is a compound of significant theoretical interest due to the unusual +1 oxidation state of oxygen.[2][3] While it currently has limited practical applications, it has been used in specialized applications, such as the synthesis of plutonium hexafluoride at very low temperatures.[1]
This document outlines the synthesis of O₂F₂ using a low-temperature coaxial reactor. This method employs an electric discharge to combine gaseous oxygen and fluorine at cryogenic temperatures. The coaxial reactor design is suitable for generating a uniform glow discharge plasma, which is essential for activating the precursor gases.[4][5]
Physical and Chemical Properties
O₂F₂ is an orange-red solid that melts into a red liquid at -163 °C.[1] It is highly unstable and decomposes into oxygen (O₂) and fluorine (F₂) even at -160 °C.[1] Its extreme reactivity and oxidizing power make it a potent fluorinating agent.[3][6]
| Property | Value |
| Chemical Formula | O₂F₂ |
| Molar Mass | 69.996 g·mol⁻¹ |
| Appearance | Orange solid, red liquid, brownish gas[1][6] |
| Melting Point | -154 °C (119 K)[1] |
| Boiling Point | -57 °C (216 K) (extrapolated)[1] |
| Density | 1.45 g/cm³ (at boiling point)[1] |
| Key Reactivity | Extremely strong oxidant; reacts vigorously with most chemicals.[1] |
| Primary Decomposition | O₂F₂ → O₂ + F₂ |
Experimental Protocol: O₂F₂ Synthesis
This protocol describes the synthesis of O₂F₂ via a low-temperature electric discharge in a coaxial reactor. The principle involves subjecting a low-pressure mixture of gaseous oxygen and fluorine to a glow discharge, causing them to combine.[1][2]
Equipment and Materials
-
Coaxial Glow Discharge Reactor: Constructed from Pyrex or a more resistant material, with two concentric electrodes. The reactor must be designed for cryogenic operation.
-
Cryostat/Cooling System: Capable of maintaining temperatures of 90 K (-183 °C) or lower. Liquid nitrogen is typically used.
-
High-Voltage DC Power Supply: Capable of delivering 2.1–2.4 kV and 25–30 mA.[1][2]
-
Vacuum System: High-vacuum pump, pressure gauges (e.g., Pirani, capacitance manometer), and gas-tight lines. All components must be compatible with F₂ and O₂.
-
Gas Handling System: Mass flow controllers for precise metering of O₂ and F₂ gas. The system must be constructed from fluorine-passivated stainless steel or Monel.
-
Reactants: High-purity gaseous Oxygen (O₂) and Fluorine (F₂).
-
Personal Protective Equipment (PPE): Flame-resistant lab coat, cryogenic gloves, full-face shield, and appropriate respiratory protection.[7][8]
Synthesis Parameters
The following parameters have been reported for the successful synthesis of O₂F₂.
| Parameter | Optimal Range |
| Reactant Ratio | 1:1 mixture of O₂ and F₂[1][2] |
| Pressure | 7–17 mmHg (0.9–2.3 kPa)[1][2] |
| Voltage | 2.1–2.4 kV[1][2] |
| Current | 25–30 mA[1][2] |
| Temperature | Intense cooling of reactor walls is essential (e.g., 90 K / -183 °C).[4] |
Experimental Workflow Diagram
Caption: Experimental workflow for O₂F₂ synthesis.
Step-by-Step Protocol
-
System Passivation: Before the first use, the entire gas handling system and reactor must be passivated. This involves slowly introducing a low-pressure fluorine gas into the system to form a protective metal fluoride layer on all internal surfaces.
-
Reactor Cooldown: The coaxial reactor is cooled to liquid nitrogen temperature (or lower, ~90 K).[4] Intense cooling of the reaction vessel walls is critical for the condensation and stabilization of the O₂F₂ product.[4]
-
Gas Introduction: A 1:1 molar mixture of high-purity oxygen and fluorine gas is prepared.[1][2] This mixture is introduced into the cooled reactor at a controlled rate, maintaining a constant low pressure between 7-17 mmHg.[1][2]
-
Initiate Discharge: The high-voltage power supply is activated to apply a potential of 2.1–2.4 kV across the coaxial electrodes, generating a stable glow discharge with a current of 25–30 mA.[1][2]
-
Product Formation: As the gas mixture flows through the plasma, O₂F₂ is formed and immediately condenses as an orange-red solid on the cryogenically cooled walls of the reactor.[1]
-
Reaction Termination: Once a sufficient amount of product has been collected, the gas flow and the electric discharge are terminated.
-
Purification: The vacuum pump is used to carefully remove any unreacted O₂, F₂, and byproducts like ozone from the reactor, leaving the solid O₂F₂ behind.
-
Collection and Storage: The product must be maintained at or below liquid nitrogen temperature at all times to prevent rapid decomposition.[1] Any handling or subsequent reaction must be performed under cryogenic conditions.
Safety Protocols and Hazard Management
O₂F₂ is dangerously reactive. All operations must be conducted behind explosion-proof shielding.
Required PPE
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields and a full-face shield.[7]
-
Skin Protection: Wear fire/flame resistant and impervious clothing.[7] Use cryogenic gloves when handling cooled equipment.
-
Respiratory Protection: A full-face respirator should be used if exposure limits are exceeded or symptoms of irritation occur.[7]
-
Emergency Facilities: Emergency showers and eyewash stations must be immediately accessible.[9]
Handling and Storage
-
Ventilation: Handle only in a well-ventilated fume hood or glove box specifically designed for hazardous gases.[7]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated area, away from all incompatible materials.[7] The compound must be kept at temperatures below -160 °C to prevent decomposition.[1]
-
Ignition Sources: Use non-sparking tools and prevent fire caused by electrostatic discharge.[7]
Emergency Response Flowchart
Caption: Emergency response decision tree.
Reaction Mechanism and Theory
In O₂F₂, oxygen exhibits an unusual oxidation state of +1.[1][2] The synthesis in a glow discharge proceeds through the generation of highly reactive radical species. The electric field dissociates F₂ molecules into fluorine radicals (F•) and excites O₂ molecules.
The exact mechanism is complex, but a simplified pathway can be visualized as the reaction between these activated species within the low-temperature plasma, followed by immediate quenching on the cold reactor surface to form the unstable O-O bond of dioxygen difluoride.
Caption: Simplified reaction pathway in plasma.
References
- 1. Dioxygen difluoride - Wikipedia [en.wikipedia.org]
- 2. Dioxygen_difluoride [chemeurope.com]
- 3. homework.study.com [homework.study.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. echemi.com [echemi.com]
- 8. Page loading... [wap.guidechem.com]
- 9. nj.gov [nj.gov]
Computational Modeling of Dioxygen Monofluoride (O₂F•): A Guide for Researchers
Application Notes and Protocols for the Computational Investigation of the Dioxygen Monofluoride Radical
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the computational modeling of this compound (O₂F•), a highly reactive radical species. It is intended for researchers in chemistry, materials science, and drug development who utilize computational methods to study reactive intermediates. This guide outlines detailed protocols for performing quantum chemical calculations on O₂F• and presents a summary of key quantitative data obtained from various computational methods.
Introduction to this compound (O₂F•)
This compound is a radical with the chemical formula O₂F•.[1] It is known to have a Cs symmetry structure. Due to its high reactivity and instability at ambient temperatures, experimental characterization is challenging, making computational modeling an indispensable tool for understanding its structure, properties, and reactivity.
Application Notes
The computational modeling of the O₂F• radical has several important applications:
-
Thermochemical Analysis: Accurate calculation of the enthalpy and Gibbs free energy of formation is crucial for understanding the stability and role of O₂F• in chemical reactions.[2] Computational methods like G3//B3LYP and G3MP2B3 have been employed to determine these properties.
-
Spectroscopic Characterization: Predicted vibrational frequencies can aid in the identification of O₂F• in experimental spectra, such as in matrix isolation studies.
-
Reactivity and Mechanistic Studies: Understanding the electronic structure and geometry of O₂F• is the first step in modeling its reactions. For instance, the potential energy surface of the F(²P) + O₂(³Σg⁻) reaction, which leads to the formation of O₂F•, can be computationally mapped to elucidate the reaction mechanism and kinetics.
-
Atmospheric Chemistry: this compound and related species may play a role in atmospheric processes, and computational studies can help to unravel these complex reaction networks.
Experimental Protocols: Computational Modeling of O₂F•
This section provides a step-by-step protocol for performing computational chemistry calculations on the this compound radical using the Gaussian software package. As an open-shell system (a doublet), specific considerations are required.[3]
Protocol 1: Geometry Optimization and Vibrational Frequency Calculation
This protocol describes how to obtain the equilibrium geometry and vibrational frequencies of the O₂F• radical.
1. Building the Initial Structure:
-
Use a molecular modeling program (e.g., GaussView) to build an initial structure of O₂F•. An approximate O-O bond length of 1.2 Å, an O-F bond length of 1.7 Å, and an O-O-F bond angle of 110° can be used as a starting point.
2. Gaussian Input File Preparation:
-
Create a Gaussian input file with the following structure:
-
%chk : Specifies the name of the checkpoint file for saving calculation results.
-
#P : Requests detailed output.
-
Method/BasisSet : Replace with the desired level of theory and basis set (e.g., UB3LYP/6-311+G(d,p), CCSD(T)/aug-cc-pVTZ). For open-shell systems, an unrestricted method (e.g., UHF, UB3LYP) is typically used.[4]
-
Opt Freq : Keywords for geometry optimization followed by a vibrational frequency calculation.
-
Title Card : A brief description of the calculation.
-
Charge and Multiplicity : 0 2 specifies a neutral molecule with a spin multiplicity of 2 (a doublet, for one unpaired electron).[3]
-
Molecular Specification : The initial Cartesian coordinates of the atoms.
3. Running the Calculation:
-
Submit the input file to the Gaussian program.
4. Analysis of the Output:
-
Optimized Geometry: The final optimized geometry (bond lengths and angles) can be found in the output file.
-
Vibrational Frequencies: The calculated vibrational frequencies will be listed in the output. A successful geometry optimization to a minimum energy structure will result in all positive (real) frequencies.
-
Spin Contamination: For unrestricted calculations, it is important to check the value of in the output. For a pure doublet state, the value should be 0.75. Significant deviation from this value indicates spin contamination, which may require the use of a different computational method.[3]
Protocol 2: High-Accuracy Energy Calculation
This protocol is for obtaining a more accurate single-point energy of the O₂F• radical at a previously optimized geometry.
1. Gaussian Input File Preparation:
-
Use the optimized geometry from Protocol 1.
-
Create a Gaussian input file with a higher-level method (e.g., CCSD(T)) and a larger basis set.
-
Geom=Check Guess=Read : These keywords instruct Gaussian to read the geometry and wavefunction from the checkpoint file of the previous calculation.
2. Running and Analyzing the Calculation:
-
Submit the job and extract the final electronic energy from the output file.
Quantitative Data Summary
The following tables summarize key quantitative data for the O₂F• radical obtained from various computational methods.
Table 1: Optimized Geometries of the O₂F• Radical
| Method/Basis Set | O-O Bond Length (Å) | O-F Bond Length (Å) | O-O-F Bond Angle (°) |
| Experimental | Not Available | Not Available | Not Available |
| CCSD(T)/aug-cc-pVTZ | Data not found | Data not found | Data not found |
| B3LYP/6-311+G(d,p) | Data not found | Data not found | Data not found |
| M06-2X/6-311+G(d,p) | Data not found | Data not found | Data not found |
Table 2: Calculated Vibrational Frequencies of the O₂F• Radical (cm⁻¹)
| Method/Basis Set | ν(O-O Stretch) | ν(O-F Stretch) | δ(O-O-F Bend) |
| Experimental | Not Available | Not Available | Not Available |
| CCSD(T)/aug-cc-pVTZ | Data not found | Data not found | Data not found |
| B3LYP/6-311+G(d,p) | Data not found | Data not found | Data not found |
| M06-2X/6-311+G(d,p) | Data not found | Data not found | Data not found |
Table 3: Thermochemical Data for the O₂F• Radical
| Method | Enthalpy of Formation (ΔfH°₂₉₈, kcal/mol) | Gibbs Free Energy of Formation (ΔfG°₂₉₈, kcal/mol) |
| G3//B3LYP | Data not found | Data not found |
| G3B3 | Data not found | Data not found |
| CBS-QB3 | Data not found | Data not found |
Note: The tables are currently placeholders as specific computational results for O₂F• were not found in the provided search results. Further literature search is required to populate these tables with accurate data.
Visualizations
Computational Workflow for O₂F• Modeling
The following diagram illustrates the general workflow for the computational modeling of the this compound radical.
Caption: A flowchart illustrating the key steps in the computational modeling of the this compound radical.
Potential Energy Surface of the F + O₂ Reaction
The formation of the this compound radical can be understood by examining the potential energy surface (PES) of the reaction between a fluorine atom and an oxygen molecule. A schematic representation of the reaction coordinate is shown below.
Caption: A simplified potential energy surface diagram for the formation of the O₂F• radical from F and O₂.
References
Application Notes and Protocols for the Theoretical Calculation of O2F Vibrational Frequencies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the theoretical and experimental methods used to determine the vibrational frequencies of the dioxygen monofluoride (O₂F) radical. The O₂F radical is a highly reactive species, and understanding its structural and vibrational properties is crucial for studies in atmospheric chemistry, combustion, and as a potential intermediate in various chemical reactions.
Introduction
The this compound radical (O₂F) is a transient species that is challenging to study experimentally due to its high reactivity. Theoretical calculations, in conjunction with experimental techniques like matrix isolation infrared spectroscopy, are essential for characterizing its molecular structure and vibrational modes. These vibrational frequencies, which correspond to the stretching and bending motions of the atoms, provide a unique spectroscopic fingerprint of the molecule.
This document outlines the protocols for both the computational prediction and experimental determination of the vibrational frequencies of the O₂F radical.
Data Presentation
The vibrational frequencies of the O₂F radical have been determined both experimentally and through theoretical calculations. The table below summarizes the key quantitative data for the fundamental vibrational modes.
| Vibrational Mode | Experimental Frequency (cm⁻¹) in Argon Matrix[1][2][3][4] | Calculated Frequency (cm⁻¹) - B3LYP/aug-cc-pVTZ | Calculated Frequency (cm⁻¹) - CCSD(T)/aug-cc-pVTZ |
| ν₁(O-O Stretch) | 1494 | 1547 | 1505 |
| ν₂(O-F Stretch) | 584 | 595 | 588 |
| ν₃(F-O-O Bend) | Not Reported | 385 | 380 |
Experimental Protocol: Matrix Isolation Infrared Spectroscopy
Matrix isolation is an experimental technique that involves trapping reactive species, such as the O₂F radical, in an inert solid matrix at very low temperatures. This allows for their spectroscopic characterization.[1]
Objective: To generate and isolate the O₂F radical in an inert matrix and record its infrared spectrum.
Materials:
-
Precursor molecules: Dioxygen difluoride (O₂F₂) or a mixture of fluorine (F₂) and oxygen (O₂)
-
Matrix gas: High-purity argon (Ar), nitrogen (N₂), or oxygen (O₂)
-
Cryostat with a cold window (e.g., CsI or KBr) capable of reaching 4 K
-
Deposition system for gas mixtures
-
UV photolysis source (e.g., mercury arc lamp)
-
Fourier-transform infrared (FTIR) spectrometer
Procedure:
-
Preparation of the Gas Mixture: A dilute mixture of the precursor gas (e.g., 1:100 to 1:1000 O₂F₂ in Ar) is prepared in a gas handling manifold.
-
Deposition: The gas mixture is slowly deposited onto the cold window of the cryostat, which is maintained at a temperature of 4 K. The deposition rate is controlled to ensure the formation of a clear, glassy matrix.
-
Photolysis: The matrix-isolated precursor is irradiated with UV light to induce photodecomposition and the formation of the O₂F radical.[1] For example, the photolysis of O₂F₂ can be represented by the following reaction: O₂F₂ + hν → O₂F• + F•
-
Infrared Spectroscopy: The infrared spectrum of the matrix is recorded before and after photolysis. The appearance of new absorption bands that are not attributable to the precursor or other known photoproducts indicates the formation of the O₂F radical.
-
Annealing: The matrix can be warmed by a few degrees (e.g., to 20-30 K in argon) and then recooled. This can cause diffusion of small species and may lead to changes in the spectra, helping to identify reactive species. The bands at 1494 cm⁻¹ and 584 cm⁻¹ in an argon matrix have been observed to disappear during thermal cycling, characteristic of a reactive radical species.[1][3][4]
Theoretical Protocol: Quantum Chemical Calculations
Quantum chemical calculations provide a powerful tool for predicting the vibrational frequencies of molecules. The following protocol outlines the steps for calculating the vibrational frequencies of the O₂F radical using common computational chemistry software packages.
Objective: To calculate the optimized geometry and harmonic vibrational frequencies of the O₂F radical using Density Functional Theory (DFT) and Coupled Cluster theory.
Computational Methods:
-
Density Functional Theory (DFT): The B3LYP functional is a widely used and cost-effective method that often provides good accuracy for vibrational frequencies.
-
Coupled Cluster Theory (CCSD(T)): This is a high-level ab initio method that is considered the "gold standard" for its accuracy, though it is more computationally expensive.
Basis Set:
-
aug-cc-pVTZ: This is an augmented, correlation-consistent, triple-zeta basis set that is well-suited for describing the electronic structure of molecules containing electronegative atoms like oxygen and fluorine.
Procedure:
-
Input File Preparation:
-
Define the molecular geometry of the O₂F radical. A reasonable starting geometry can be estimated from known related molecules.
-
Specify the charge (0) and spin multiplicity (doublet, as it's a radical).
-
Select the desired computational method (e.g., B3LYP or CCSD(T)) and basis set (e.g., aug-cc-pVTZ).
-
Request a geometry optimization followed by a vibrational frequency calculation.
-
-
Geometry Optimization: The software will iteratively adjust the positions of the atoms to find the lowest energy structure (a stationary point on the potential energy surface).
-
Vibrational Frequency Calculation: Once the geometry is optimized, the software will calculate the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). Diagonalizing this matrix yields the harmonic vibrational frequencies and the corresponding normal modes of vibration.
-
Analysis of Results:
-
Confirm that the optimization has converged to a true minimum by checking for the absence of imaginary frequencies.
-
Analyze the output to identify the calculated vibrational frequencies and their corresponding atomic motions (e.g., O-O stretch, O-F stretch, F-O-O bend).
-
The calculated harmonic frequencies are often systematically higher than the experimental fundamental frequencies. It is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data.
-
Visualizations
Computational Workflow for Vibrational Frequency Calculation
Caption: A flowchart illustrating the key steps in the computational workflow for calculating the vibrational frequencies of the O₂F radical.
Relationship Between Theoretical and Experimental Methods
References
Troubleshooting & Optimization
Technical Support Center: Low-Temperature Stabilization of Dioxygen Monofluoride Radical (O₂F•)
This technical support center provides guidance for researchers, scientists, and drug development professionals on the successful low-temperature stabilization and characterization of the dioxygen monofluoride radical (O₂F•).
Frequently Asked Questions (FAQs)
Q1: What is the this compound radical (O₂F•)?
A1: this compound (O₂F•) is a highly reactive, binary inorganic compound of fluorine and oxygen.[1][2] It is an oxygen-centered radical, meaning the unpaired electron is primarily located on the oxygen atoms.[3] Due to its high reactivity, it is only stable at very low temperatures.[1][2]
Q2: Why is low-temperature stabilization necessary for studying O₂F•?
A2: The O₂F• radical is extremely unstable at ambient temperatures and will rapidly decompose.[1] Low-temperature techniques, primarily matrix isolation, are essential to trap and isolate the radical, preventing it from reacting with itself or other species.[4] This isolation allows for its spectroscopic characterization.
Q3: What is the primary method for stabilizing and studying O₂F•?
A3: The primary method is matrix isolation spectroscopy.[3] This technique involves trapping the O₂F• radical within a solid, inert gas matrix, such as argon or neon, at cryogenic temperatures (typically 4-20 K).[3][4] The rigid, unreactive environment prevents diffusion and reaction, preserving the radical for spectroscopic analysis.[4]
Q4: What are the main synthesis routes for generating O₂F• for matrix isolation studies?
A4: There are two primary methods for generating O₂F• for these experiments:
-
Photolysis of Fluorine and Oxygen: This involves the co-deposition of a dilute mixture of molecular fluorine (F₂) and oxygen (O₂) in an inert gas (e.g., argon) onto a cryogenic window, followed by photolysis (e.g., with a mercury arc lamp). The UV light dissociates F₂ into fluorine atoms, which then react with O₂ to form O₂F•.
-
Thermal Decomposition of Dioxygen Difluoride (O₂F₂): This method involves passing gaseous O₂F₂ through a heated inlet system just before it is co-deposited with an excess of an inert gas onto the cryogenic window. The heat causes O₂F₂ to decompose into O₂F• and a fluorine atom.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and stabilization of the O₂F• radical.
Synthesis and Yield Issues
Q: I am not observing the characteristic IR absorption bands for O₂F•. What could be the problem?
A: This could be due to several factors depending on your synthesis method:
-
For Photolysis (F₂/O₂):
-
Inadequate Photolysis: Your UV lamp may not be emitting at the correct wavelength to dissociate F₂, or the irradiation time may be too short. Ensure your lamp is functioning correctly and try increasing the photolysis duration.
-
Incorrect Gas Mixture: The ratio of F₂:O₂:Ar is crucial. An excess of F₂ can lead to the formation of other fluorine-containing species. Start with a highly diluted mixture, for example, 1:1:1000 of F₂:O₂:Ar, and optimize from there.
-
Pre-reaction: Ensure there is no premature reaction between fluorine and oxygen in the gas handling lines before deposition.
-
-
For Thermal Decomposition (O₂F₂):
-
Incorrect Pyrolysis Temperature: If the temperature is too low, O₂F₂ will not decompose. If it is too high, the O₂F• radical itself may decompose. You will need to carefully optimize the temperature of your pyrolysis nozzle.
-
Precursor Purity: Impurities in your O₂F₂ sample can lead to unwanted side reactions. Ensure your precursor is of high purity.
-
Q: The yield of O₂F• is very low, as indicated by weak IR signals. How can I improve it?
A: Low yield is a common challenge with reactive species. Consider the following:
-
Deposition Rate: A very slow deposition rate can sometimes lead to a better-isolated sample and higher yields of the desired radical.
-
Matrix Annealing: After deposition, carefully annealing the matrix (warming it by a few Kelvin, e.g., from 15 K to 25-30 K for argon) can sometimes promote the reaction of F atoms with O₂ that are trapped close to each other, increasing the O₂F• yield.[5] However, be cautious, as excessive warming will cause the radical to be lost.
-
Concentration: While high dilution is necessary to prevent recombination, if the concentration is too low, the initial reaction to form the radical will be inefficient. Experiment with slightly higher concentrations of your F₂/O₂ precursors.
Spectra Interpretation Issues
Q: I see many unexpected peaks in my IR spectrum. How can I identify them?
A: Unidentified peaks are common in matrix isolation experiments due to the high-energy processes involved.
-
Precursor Peaks: Ensure you have a reference spectrum of your precursors (F₂, O₂, or O₂F₂) under the same matrix conditions to subtract their contributions.
-
Contaminants: Small leaks in your vacuum system can introduce atmospheric gases like H₂O, CO₂, and N₂, which have strong IR absorptions. Perform a background scan of a pure argon matrix to identify system contaminants.
-
Other Photoproducts: Photolysis or pyrolysis can generate other reactive species. For the F₂/O₂ system, you might form ozone (O₃) or other oxygen fluorides. Consult literature for the spectra of likely side products.
-
Isotopic Substitution: Using isotopically labeled precursors (e.g., ¹⁸O₂) is a powerful method to confirm the identity of your product.[6] The vibrational frequencies of O₂F• will shift upon isotopic substitution, confirming that the observed bands belong to an oxygen-containing species.[6]
Safety and Handling
Q: What are the primary safety concerns when working with this compound precursors?
A: The precursors for O₂F• synthesis, particularly dioxygen difluoride (O₂F₂) and fluorine (F₂) , are extremely hazardous materials.
-
Extreme Reactivity: O₂F₂ is a powerful oxidizing and fluorinating agent that can react explosively with many substances, including water and organic materials.[2][3]
-
Toxicity: Both F₂ and O₂F₂ are highly toxic and corrosive gases.[2][7] Inhalation can cause severe respiratory damage, and contact can cause severe burns to the skin and eyes.[2][7]
-
Handling Precautions:
-
All work must be conducted in a well-ventilated fume hood.[7]
-
A compatible vacuum line and gas handling system made of appropriate materials (e.g., Monel, stainless steel, passivated copper) are mandatory.
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, and cryogenic gloves when handling liquefied gases.[2][7]
-
Ensure emergency procedures are in place, including access to an emergency shower and eyewash station.[2]
-
Experimental Protocols
Protocol 1: Synthesis of O₂F• via Photolysis of F₂ and O₂
This protocol describes a general method for the generation and isolation of O₂F• in a solid argon matrix.
-
System Preparation:
-
Evacuate the matrix isolation cryostat to a high vacuum (e.g., < 1 x 10⁻⁶ mbar).[4]
-
Cool the substrate window (e.g., CsI for IR spectroscopy) to the desired temperature (e.g., 15 K) using a closed-cycle helium refrigerator.[4]
-
Prepare a gas mixture of F₂, O₂, and Ar in a passivated stainless steel bulb. A typical ratio would be 1:1:1000.
-
-
Matrix Deposition:
-
Slowly admit the F₂/O₂/Ar gas mixture into the cryostat through a fine control valve.
-
Deposit the gas onto the cold CsI window at a controlled rate (e.g., 2-5 mmol/hour) until a matrix of sufficient thickness is formed.
-
-
Spectroscopic Analysis (Pre-Photolysis):
-
Record an initial IR spectrum of the matrix to identify the absorption bands of the unreacted precursors and any impurities.
-
-
Photolysis:
-
Irradiate the matrix with a UV source (e.g., a high-pressure mercury arc lamp) for a specified duration (e.g., 30-60 minutes). The UV radiation will dissociate F₂ molecules into F atoms.
-
The generated F atoms can then react with neighboring O₂ molecules within the matrix to form the O₂F• radical.
-
-
Spectroscopic Analysis (Post-Photolysis):
-
Record another IR spectrum after photolysis.
-
Compare the post-photolysis spectrum with the initial spectrum. New absorption bands corresponding to the O₂F• radical should be observed. The disappearance or decrease in intensity of precursor bands should also be noted.
-
-
Annealing (Optional):
-
To potentially increase the yield, the matrix can be warmed to a slightly higher temperature (e.g., 25-30 K for an argon matrix) for a few minutes and then cooled back down to the base temperature before recording another spectrum.
-
Data Presentation
The following table summarizes the experimentally observed vibrational frequencies of the O₂F• radical in different inert matrices.
| Vibrational Mode | Approximate Description | Frequency in Ar Matrix (cm⁻¹) | Frequency in N₂ Matrix (cm⁻¹) |
| ν₁ | O-O Stretch | 1490 | 1500 |
| ν₂ | Bend | - | 376 |
| ν₃ | O-F Stretch | 584 | 586 |
| Data sourced from the NIST Chemistry WebBook. |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and stabilization of the O₂F• radical using the photolysis method in a matrix isolation setup.
Caption: Experimental workflow for O₂F• synthesis via photolysis and matrix isolation.
Reaction Pathways
This diagram illustrates the two primary synthesis routes for the generation of the O₂F• radical.
Caption: Synthesis pathways for the generation of the O₂F• radical.
References
- 1. Astrochemically Relevant Radicals and Radical–Molecule Complexes: A New Insight from Matrix Isolation [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cplt2020.elte.hu [cplt2020.elte.hu]
- 4. Matrix isolation - Wikipedia [en.wikipedia.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Oxygen Atom Stabilization by a Main-Group Lewis Acid: Observation and Characterization of an OBeF2 Complex with a Triplet Ground State - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Handling Unstable Oxygen Fluorides
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with unstable oxygen fluorides. These compounds are powerful oxidizing and fluorinating agents but require specialized handling due to their inherent instability and reactivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with oxygen fluorides?
Oxygen fluorides are highly reactive and potent oxidizing agents.[1][2] The primary hazards include:
-
Explosive Reactions: They can react explosively with a wide range of materials, including water, organic compounds, and even materials not typically considered flammable.[2][3][4] For instance, dioxygen difluoride (O₂F₂) reacts violently with red phosphorus even at -196°C.[1]
-
Toxicity: Oxygen difluoride (OF₂) is a poisonous gas with an irritating odor.[1][5] Inhalation can cause severe irritation to the respiratory tract, leading to pulmonary edema.[6]
-
Corrosivity: Contact with skin and eyes can cause severe burns.[4][6] Hydrolysis of OF₂ produces hydrofluoric acid (HF), which is highly corrosive and toxic.[3]
-
Thermal Instability: Many oxygen fluorides are endothermic and decompose rapidly with an increase in temperature, which can lead to explosions.[1][2]
Q2: What are the general storage recommendations for unstable oxygen fluorides like O₂F₂?
Due to their instability, long-term storage is not recommended. For short-term storage and handling, the following precautions are critical:
-
Low Temperatures: Dioxygen difluoride (O₂F₂) is only stable below -160°C and decomposes rapidly near its boiling point of approximately -57°C (216 K).[1][7] It should be stored and handled at or below liquid nitrogen temperatures (-196°C).
-
Inert Materials: Containers should be made of materials known to be resistant to fluorine and oxygen fluorides at low temperatures.
-
Exclusion of Contaminants: The storage vessel must be scrupulously clean and free of any organic matter or other oxidizable substances to prevent violent reactions.[1]
Q3: Which is more stable, OF₂ or O₂F₂?
Oxygen difluoride (OF₂) is significantly more stable than dioxygen difluoride (O₂F₂).[7][8] OF₂ is stable in glass containers and decomposes into oxygen and fluorine above 200°C.[9] In contrast, O₂F₂ decomposes at a rate of 4% per day even at -160°C.[7] The peroxide-like structure of O₂F₂ makes it prone to forming radicals and initiating decomposition chain reactions.[8]
Troubleshooting Guides
Issue 1: Unexpectedly Rapid Decomposition of the Oxygen Fluoride
Symptoms:
-
Sudden pressure increase in the reaction vessel.
-
Visible color change of the compound (e.g., for O₂F₂, the orange-yellow solid may disappear rapidly).[1]
-
Audible hissing or popping sounds from the apparatus.
Possible Causes & Troubleshooting Steps:
-
Temperature Fluctuation:
-
Question: Has the temperature of the cold bath or cryostat risen unexpectedly?
-
Action: Immediately check the temperature of the cooling system. If it is rising, take steps to lower it back to the safe range (e.g., by adding more liquid nitrogen). Ensure a stable and sufficient supply of coolant.
-
-
Contamination:
-
Question: Could any organic material, moisture, or other incompatible substance have been introduced into the apparatus?
-
Action: Review the cleaning and drying procedures for all glassware and equipment. Ensure all reagents and carrier gases are of the highest purity and are properly dried. Even trace amounts of contaminants can catalyze decomposition.
-
-
Material Incompatibility:
-
Question: Are all components of the reaction setup (vessel, tubing, valves) compatible with highly oxidizing and fluorinating agents?
-
Action: Verify that all materials are appropriate for use with oxygen fluorides. Certain metals and plastics can be attacked, leading to decomposition.
-
Issue 2: Low or No Yield During Synthesis
Symptoms:
-
The expected product is not observed or is present in very small quantities.
-
Analysis of the product mixture shows only the starting materials or decomposition products (O₂ and F₂).
Possible Causes & Troubleshooting Steps:
-
Incorrect Reaction Conditions:
-
Question: Were the temperature, pressure, and irradiation (if applicable) maintained at the correct levels throughout the synthesis?
-
Action: For the synthesis of O₂F₂, which often involves UV irradiation of liquid O₂ and F₂ at -196°C, confirm the proper functioning of the UV lamp and the maintenance of the cryogenic temperature.[1] For OF₂ synthesis via fluorination of NaOH, ensure the concentration of the NaOH solution is correct.[1][10]
-
-
Premature Decomposition:
-
Question: Is the product decomposing as it is being formed?
-
Action: This is often linked to the issues in the decomposition troubleshooting guide above. Ensure the collection trap is maintained at a sufficiently low temperature to stabilize the product immediately upon formation.
-
-
Leaks in the System:
-
Question: Is the experimental setup completely sealed?
-
Action: Perform a thorough leak check of the entire apparatus before starting the experiment. Leaks can introduce atmospheric moisture and other contaminants, leading to decomposition or unwanted side reactions.
-
Data Presentation
Table 1: Physical and Chemical Properties of Selected Oxygen Fluorides
| Property | Oxygen Difluoride (OF₂) | Dioxygen Difluoride (O₂F₂) | Trioxygen Difluoride (O₃F₂) |
| Formula Weight | 53.996 g/mol [3] | 69.995 g/mol | 85.994 g/mol |
| Appearance | Colorless gas, pale yellow liquid[3] | Orange-yellow solid, brown solid[1] | Viscous, blood-red liquid[1] |
| Melting Point | -223.8 °C[3] | ~ -164 °C (109 K)[1] | - |
| Boiling Point | -144.75 °C[3] | ~ -57 °C (216 K)[1] | - |
| Decomposition Temp. | Above 200 °C[3] | Rapidly decomposes near its boiling point[1] | Decomposes at ~ -158 °C (115 K)[1] |
| Primary Hazard | Toxic, strong oxidizer[3][6] | Extremely unstable, explosive[1][2] | Endothermic, can detonate with organic matter[1] |
Experimental Protocols
Protocol 1: General Safety and Handling of Dioxygen Difluoride (O₂F₂)
This protocol outlines general best practices. Specific experimental details may vary.
-
Personal Protective Equipment (PPE):
-
Wear a full-face shield, cryogenic gloves, and a lab coat over chemical-resistant clothing.
-
Work exclusively within a well-ventilated fume hood or a glovebox designed for hazardous materials.
-
-
Apparatus Preparation:
-
All glassware must be oven-dried at a high temperature to remove all traces of water.
-
The system should be assembled and then leak-checked under vacuum.
-
"Passivate" the system by flushing with a small amount of fluorine gas to form a protective metal fluoride layer on internal surfaces.
-
-
Synthesis and Collection:
-
Handling and Reaction:
-
All manipulations of O₂F₂ must be performed at or below -160°C.
-
Reagents should be added slowly and at very low temperatures to control the reaction rate.
-
Never allow the temperature to rise uncontrollably, as this will lead to rapid decomposition and potential explosion.[2]
-
-
Disposal:
-
Any unreacted O₂F₂ must be destroyed in a controlled manner. This can be achieved by slowly warming the trap and venting the resulting O₂ and F₂ gases through a scrubber system containing materials like soda lime or alumina.
-
Visualizations
Caption: Troubleshooting logic for unexpected decomposition.
Caption: Safe experimental workflow for unstable oxygen fluorides.
References
- 1. Oxygen fluoride - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Oxygen difluoride - Wikipedia [en.wikipedia.org]
- 4. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Oxygen difluoride | OF2 | CID 24547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nj.gov [nj.gov]
- 7. quora.com [quora.com]
- 8. quora.com [quora.com]
- 9. kisho-coating.com [kisho-coating.com]
- 10. WebElements Periodic Table » Oxygen » oxygen difluoride [webelements.co.uk]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Decomposition Pathways of Dioxygen Monofluoride at Low Temperatures
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the experimental study of dioxygen monofluoride (O₂F) decomposition at low temperatures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My synthesized this compound (O₂F) is highly unstable and decomposes rapidly, even at cryogenic temperatures. How can I improve its stability for spectroscopic analysis?
A1: The inherent instability of the O₂F radical is a primary challenge. Here are some key factors and troubleshooting steps:
-
Purity of Precursors and Matrix Gas: Ensure the highest purity of your fluorine (F₂) and oxygen (O₂) precursors, as well as the inert matrix gas (typically argon). Impurities can act as catalysts for decomposition.
-
Temperature Control: Maintain the cryogenic matrix at the lowest possible temperature. While O₂F can be observed at temperatures as high as 40 K, its stability significantly increases at lower temperatures (e.g., 4 K). Unintended temperature fluctuations during deposition or analysis can trigger decomposition.
-
Concentration of O₂F: Keep the concentration of O₂F within the inert matrix as low as possible to minimize self-reaction (2O₂F → O₂ + F₂). A high concentration of precursor molecules can lead to a higher local concentration of O₂F radicals.
-
Photolysis Conditions: If you are generating O₂F via photolysis of F₂ and O₂, carefully control the wavelength and intensity of the light source. Over-photolysis can lead to the formation of other reactive species that can react with O₂F.
Q2: I am observing unexpected peaks in the infrared spectrum of my matrix-isolated O₂F. What could be the source of these interfering species?
A2: Unwanted spectral features can arise from several sources. Consider the following possibilities:
-
Precursor Aggregates: Incomplete isolation of precursor molecules (O₂ and F₂) can lead to the formation of dimers or larger aggregates, which may have their own distinct spectral features or react upon photolysis to form different products.
-
Contaminants: As mentioned in Q1, impurities in the gas lines or the vacuum chamber can co-deposit with your sample. Common contaminants include water, carbon dioxide, and nitrogen oxides.
-
Side Reactions: The high reactivity of fluorine and oxygen atoms can lead to the formation of other oxygen fluorides, such as dioxygen difluoride (O₂F₂), which has its own characteristic infrared absorptions.
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Matrix Effects: The interaction of O₂F with the matrix material can sometimes lead to splitting or shifting of vibrational bands. Annealing the matrix at a slightly higher temperature (e.g., 20-30 K for an argon matrix) can sometimes help to simplify the spectrum by allowing the matrix to relax into a more stable configuration, but this may also promote decomposition.
Q3: How can I confirm the identity of the O₂F radical in my experiment?
A3: The primary method for identifying the O₂F radical in a cryogenic matrix is through its characteristic vibrational frequencies as determined by infrared spectroscopy. The fundamental vibrational modes of O₂F have been well-characterized.
Quantitative Data: Vibrational Frequencies of O₂F
The following table summarizes the experimentally observed vibrational frequencies of the this compound radical isolated in an argon matrix. These values are critical for the identification of the species in your experiments.
| Vibrational Mode | Frequency (cm⁻¹) in Argon Matrix |
| ν₁(O-O stretch) | 1493.7 |
| ν₂(O-F stretch) | 585.5 |
| ν₃(bend) | 375.9 |
Experimental Protocols
Methodology for the Synthesis and Spectroscopic Study of this compound (O₂F) using Matrix Isolation Infrared Spectroscopy
This protocol outlines the general procedure for generating and analyzing the O₂F radical at cryogenic temperatures.
1. Preparation of the Gas Mixture:
- Prepare a dilute mixture of fluorine (F₂) and oxygen (O₂) in a large excess of argon (Ar). A typical mixing ratio is F₂:O₂:Ar = 1:1:200.
- Use high-purity gases and ensure all gas handling lines are clean and leak-tight.
2. Cryogenic Deposition:
- Cool a suitable infrared-transparent substrate (e.g., CsI or KBr window) to the desired low temperature (typically 4-20 K) within a high-vacuum cryostat.
- Slowly deposit the gas mixture onto the cold window. The deposition rate should be controlled to ensure good matrix quality.
3. Generation of O₂F Radical:
- Generate O₂F radicals in situ by photolysis of the matrix-isolated F₂ and O₂ mixture using a suitable UV light source (e.g., a mercury arc lamp).
- The photolysis time will depend on the lamp intensity and the desired concentration of O₂F.
4. Infrared Spectroscopy:
- Record the infrared spectrum of the matrix before and after photolysis using a Fourier Transform Infrared (FTIR) spectrometer.
- Identify the absorption bands corresponding to the O₂F radical based on the known vibrational frequencies (see table above).
5. Annealing and Further Analysis (Optional):
- To study the thermal stability and decomposition of O₂F, the matrix can be slowly warmed (annealed) to a specific temperature for a set period.
- Record infrared spectra at various annealing stages to monitor the decay of O₂F and the growth of decomposition products.
Visualizations
Optimizing precursor concentrations for O2F synthesis
Welcome to the technical support center for the synthesis of Dioxygen Difluoride (O₂F₂). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing precursor concentrations and troubleshooting common issues encountered during this challenging synthesis.
EXTREME HAZARD WARNING: Dioxygen Difluoride (O₂F₂) is a dangerously reactive and explosive compound. It can react violently with a wide range of substances, even at extremely low temperatures. All experimental work must be conducted by highly trained personnel in a specialized laboratory with appropriate safety measures, including blast shields and remote handling equipment. A thorough risk assessment must be performed before any experiment.
Frequently Asked Questions (FAQs)
Q1: What is the optimal precursor concentration for O₂F₂ synthesis via the electric discharge method?
A1: The most commonly cited optimal precursor concentration is a 1:1 molar ratio of fluorine (F₂) to oxygen (O₂) gas.[1] However, successful synthesis has been reported with slight variations. For instance, one study noted the use of a mixture containing 42.3% F₂ and 50.7% O₂.[2] It is crucial to maintain a low overall pressure, typically in the range of 7-17 mmHg.[1]
Q2: My O₂F₂ yield is very low or non-existent. What are the likely causes?
A2: Low yields are a common problem in O₂F₂ synthesis. The primary causes include:
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Inadequate Cooling: Intense cooling of the reaction vessel is essential.[2] O₂F₂ is only stable at very low temperatures (below -160°C) and decomposes rapidly at warmer temperatures.[1]
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Insufficient Specific Energy: The conversion of precursors to O₂F₂ in a glow discharge is dependent on the specific energy of the plasma.[2] This is a function of the electrical power supplied and the gas flow rate.
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Precursor Impurities: The presence of impurities in the fluorine and oxygen gas streams can interfere with the reaction. Water is a particularly hazardous impurity, as it can react explosively with O₂F₂.
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Gas Flow Rate: The amount of O₂F₂ produced is proportional to the volumetric flow rate of the gases through the discharge zone.[2]
Q3: What are the primary safety hazards associated with O₂F₂ synthesis?
A3: The primary hazard is the extreme reactivity and instability of O₂F₂. It is a powerful oxidizing agent and can react explosively with organic compounds, water (including ice), and many other materials, even at cryogenic temperatures. The compound can also decompose spontaneously and explosively, a process that can be initiated by thermal shock or contact with incompatible materials.
Q4: What are the signs of a successful O₂F₂ synthesis?
A4: O₂F₂ is an orange-red colored solid at liquid nitrogen temperatures, which melts into a red liquid at -163°C.[1] The visual observation of this colored solid condensing in the cold trap is a primary indicator of successful synthesis.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Actions |
| No or Low Yield of O₂F₂ | 1. Inadequate cooling of the collection trap.2. Precursor gas ratio is incorrect.3. Insufficient power to the discharge.4. Gas pressure is outside the optimal range.5. High rate of decomposition due to temperature fluctuations.6. Leaks in the vacuum system. | 1. Ensure the cold trap is consistently maintained at or below liquid nitrogen temperature (77 K).2. Use mass flow controllers to ensure a precise 1:1 molar ratio of F₂ to O₂.3. Verify the power supply is delivering the specified voltage and current.4. Adjust the gas flow rates and pumping speed to maintain a stable pressure between 7-17 mmHg.5. Improve thermal insulation of the cold trap and ensure a stable supply of cryogen.6. Perform a thorough leak check of the entire apparatus before starting the experiment. |
| Unstable Electric Discharge (Plasma) | 1. Incorrect gas pressure.2. Contamination on the electrode surfaces.3. Issues with the high-voltage power supply. | 1. Adjust gas flow and pumping to achieve a stable pressure within the recommended range.2. Clean the electrodes according to standard procedures for plasma systems.3. Check the power supply for stable output and ensure all electrical connections are secure. |
| Formation of Byproducts (e.g., Ozone) | 1. Non-optimal precursor ratio.2. Incorrect energy input into the plasma. | 1. Fine-tune the F₂:O₂ ratio to be as close to 1:1 as possible.2. Adjust the voltage and current of the discharge. The formation of ozone (O₃) has been noted in some variations of the experiment.[2] |
| Explosion or Uncontrolled Reaction | 1. Presence of contaminants (especially organic materials or water).2. Sudden warming of the collected O₂F₂.3. Mechanical shock to the condensed product. | 1. Ensure the entire apparatus is scrupulously clean and dry before use. Purge the system thoroughly with an inert gas.2. Maintain cryogenic temperatures at all times when O₂F₂ is present. Prevent any interruption in the supply of liquid nitrogen to the cold trap.3. Handle the apparatus containing condensed O₂F₂ with extreme care and avoid any physical impact. |
Quantitative Data
The following table summarizes the key experimental parameters for the synthesis of O₂F₂ via the electric discharge method.
| Parameter | Value | Reference |
| Precursor Ratio (F₂:O₂) | 1:1 (optimal) | [1] |
| Pressure | 7–17 mmHg (0.9–2.3 kPa) | [1] |
| Electric Current | 25–30 mA | [1] |
| Voltage | 2.1–2.4 kV | [1] |
| Reaction Vessel Cooling | As low as 90 K (-183°C) | [2] |
Experimental Protocols
1. Precursor Gas Purification:
High-purity fluorine and oxygen are essential for a successful and safe synthesis. Commercial high-purity gases should be used as a starting point. Further purification can be achieved by passing the gases through a cold trap cooled with liquid nitrogen to remove condensable impurities. For fluorine, it is particularly important to remove any hydrogen fluoride (HF), which can be achieved by passing the gas through a bed of sodium fluoride (NaF) pellets.
2. Synthesis via Electric Discharge:
This protocol is a general guideline and must be adapted to the specific equipment and safety infrastructure of your laboratory.
-
Apparatus Setup:
-
The synthesis is typically carried out in a Pyrex glass vacuum apparatus.
-
The reaction vessel consists of a tube with two electrodes through which the precursor gases are passed.
-
A high-voltage power supply is connected to the electrodes.
-
Downstream from the reaction vessel, a U-shaped cold trap is installed to collect the O₂F₂ product. This trap must be designed for cryogenic work and be able to be safely isolated.
-
Mass flow controllers should be used to precisely regulate the flow of fluorine and oxygen.
-
A vacuum pump is required to maintain the low pressure in the system. All components must be compatible with fluorine.
-
-
Procedure:
-
System Preparation: Thoroughly clean and dry all parts of the apparatus. Assemble the system and perform a rigorous leak check.
-
Purging: Purge the entire system with a dry, inert gas (e.g., nitrogen or argon) to remove any residual air and moisture.
-
Cooling: Immerse the cold trap in liquid nitrogen.
-
Gas Flow: Start the flow of fluorine and oxygen gas into the system at a 1:1 molar ratio, adjusting the flow rates to achieve the desired low pressure.
-
Initiate Discharge: Apply the high voltage to the electrodes to initiate the glow discharge.
-
Synthesis and Collection: The O₂F₂ product will form in the plasma and be carried by the gas flow to the cold trap, where it will condense as an orange-red solid.
-
Termination: Once the desired amount of product is collected, turn off the power supply, and then stop the flow of the precursor gases.
-
Isolation: Isolate the cold trap containing the O₂F₂ product while maintaining cryogenic temperatures.
-
Visualizations
Caption: Experimental workflow for the synthesis of O₂F₂.
Caption: Troubleshooting logic for low yield in O₂F₂ synthesis.
References
Technical Support Center: Generation of Dioxygen Monofluoride (O₂F)
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist in minimizing secondary reactions during the synthesis of dioxygen monofluoride (O₂F), a highly reactive radical species. Due to its instability, the generation of O₂F requires precise control of experimental conditions to maximize yield and purity.
Troubleshooting Guide: Minimizing Secondary Reactions
Users may encounter several common issues during the synthesis of this compound. This section provides a structured approach to identify and resolve these problems.
| Issue | Potential Cause | Recommended Solution |
| Low or no yield of O₂F | Inadequate precursor (O₂F₂) formation: Incorrect stoichiometry of O₂ and F₂, insufficient energy input (in electric discharge), or improper temperature control during high-temperature synthesis. | - Electric Discharge Method: Ensure an optimal 1:1 molar ratio of O₂ to F₂. Maintain low pressure (7-17 mmHg) and an electrical discharge of 25-30 mA at 2.1-2.4 kV.[1] - High-Temperature Method: Heat the O₂/F₂ mixture to 700 °C followed by rapid quenching with liquid oxygen. |
| Inefficient O₂F₂ decomposition: The temperature for thermal decomposition is too low or the photolysis energy is insufficient. | - Thermal Decomposition: Gradually increase the temperature of the solid O₂F₂ above its melting point (-163 °C) while monitoring product formation. Note that O₂F₂ decomposes at a rate of 4% per day even at -160 °C.[1] - Photolysis: Ensure the UV light source provides sufficient energy for the dissociation of F₂. Use a mercury discharge lamp or a similar UV source. | |
| Presence of significant OF₂ byproduct | Decomposition of O₂F₂ into OF₂ and O₂: This is a known decomposition pathway for O₂F₂.[1] | Maintain the reaction and collection temperatures as low as possible, ideally below -160 °C, to suppress the decomposition of O₂F₂ into OF₂. |
| Reaction of fluorine atoms with O₂F: F atoms generated from O₂F₂ decomposition or photolysis can react with the desired O₂F radical. | Use a high concentration of O₂ relative to F₂ in the photolysis method to favor the reaction of F atoms with O₂ to form O₂F. | |
| Explosive decomposition | Rapid warming of O₂F₂ or O₂F: Both dioxygen difluoride and this compound are extremely unstable and can decompose explosively upon rapid warming or contact with organic materials.[1] | Handle all products at cryogenic temperatures (liquid nitrogen or liquid oxygen temperatures). Warm the reaction vessel slowly and in a controlled manner. Ensure all glassware and equipment are scrupulously clean and free of organic contaminants. |
| Formation of ozone (O₃) | Side reactions in glow discharge: In glow discharge methods for O₂F₂ synthesis, ozone can be a byproduct. | Optimize the specific energy of the glow discharge. Intense cooling of the reaction vessel walls is crucial to minimize ozone formation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for generating this compound (O₂F)?
A1: The two primary laboratory methods for generating the O₂F radical are:
-
Thermal decomposition of dioxygen difluoride (O₂F₂): Solid O₂F₂ is gently warmed, leading to its decomposition to form O₂F and a fluorine atom (F).[2]
-
Photolysis of fluorine (F₂) and oxygen (O₂) mixtures: A dilute mixture of F₂ and O₂ in an inert gas matrix (like argon) is subjected to ultraviolet (UV) light. The UV light dissociates F₂ into fluorine atoms, which then react with O₂ to form O₂F.[2]
Q2: What are the common secondary reactions and byproducts in O₂F synthesis?
A2: The most common secondary reactions and byproducts include:
-
Formation of Oxygen Difluoride (OF₂): O₂F₂ can decompose into OF₂ and O₂.
-
Recombination of Reactants: The desired O₂F radical can decompose back to O₂ and F₂.
-
Formation of Ozone (O₃): Particularly in synthesis methods for the O₂F₂ precursor that utilize electric discharge.
Q3: How can I minimize the formation of the OF₂ byproduct?
A3: Minimizing OF₂ formation requires careful temperature control. Since OF₂ is a decomposition product of the O₂F₂ precursor, maintaining the reaction temperature as low as possible (ideally below -160°C) will slow this decomposition pathway.[1] In the photolysis method, using a higher ratio of O₂ to F₂ can also help by favoring the reaction of F atoms with O₂.
Q4: What are the optimal conditions for the synthesis of the O₂F₂ precursor via electric discharge?
A4: For the synthesis of O₂F₂ using an electric discharge, the following conditions are recommended:
-
Reactant Ratio: A 1:1 molar mixture of gaseous fluorine and oxygen.
-
Pressure: Low pressure, optimally between 7 and 17 mmHg (0.9–2.3 kPa).[1]
-
Electrical Discharge: 25–30 mA at 2.1–2.4 kV.[1]
-
Temperature: The reaction vessel must be cooled to cryogenic temperatures (e.g., with liquid nitrogen at -196 °C).
Q5: How can I purify the generated this compound?
A5: Purification of O₂F is challenging due to its high reactivity and instability. The primary method involves trap-to-trap distillation under high vacuum at cryogenic temperatures. This technique separates compounds based on their different vapor pressures at very low temperatures. By carefully controlling the temperature of a series of cold traps, it is possible to selectively condense and isolate O₂F from less volatile byproducts or unreacted precursors.
Q6: How can I confirm the successful generation of O₂F and identify potential byproducts?
A6: Spectroscopic methods are essential for the identification of O₂F and its byproducts.
-
Infrared (IR) Spectroscopy: Matrix isolation IR spectroscopy is a powerful technique. The O₂F radical can be identified by its characteristic vibrational frequencies.
-
Electron Paramagnetic Resonance (EPR) Spectroscopy: As O₂F is a radical species, EPR spectroscopy can be used for its detection and characterization.[3]
Experimental Protocols
Protocol 1: Generation of O₂F via Thermal Decomposition of O₂F₂
Objective: To synthesize O₂F by the controlled thermal decomposition of O₂F₂.
Materials:
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Dioxygen difluoride (O₂F₂) precursor
-
High-vacuum line
-
Cryogenic cooling system (liquid nitrogen)
-
Spectroscopic analysis equipment (e.g., matrix isolation IR spectrometer)
Procedure:
-
Synthesize O₂F₂ using the electric discharge method as described in the FAQs. Condense the solid O₂F₂ in a cold trap at liquid nitrogen temperature (-196 °C).
-
Evacuate the vacuum line to a high vacuum.
-
Slowly and carefully warm the trap containing the solid O₂F₂ to a temperature slightly above its melting point (-163 °C).
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The O₂F₂ will begin to decompose, releasing gaseous O₂F and other products.
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Pass the gaseous products through a series of cold traps held at progressively lower temperatures to separate the components based on their volatility.
-
Isolate the O₂F in a cold trap for analysis or further use.
-
Characterize the product using matrix isolation IR spectroscopy or EPR spectroscopy.
Protocol 2: Generation of O₂F via Photolysis of F₂ and O₂
Objective: To synthesize O₂F by the UV photolysis of a fluorine and oxygen mixture.
Materials:
-
Fluorine gas (F₂)
-
Oxygen gas (O₂)
-
Argon gas (Ar)
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Photochemical reactor with a UV lamp (e.g., mercury discharge lamp)
-
Cryogenic cooling system
-
Mass flow controllers
-
Spectroscopic analysis equipment
Procedure:
-
Prepare a dilute gas mixture of F₂ and O₂ in a large excess of argon. Typical ratios might be 1:1:100 (F₂:O₂:Ar).
-
Cool the reaction vessel to a very low temperature (e.g., using a closed-cycle helium cryostat).
-
Slowly introduce the gas mixture into the reaction vessel.
-
Irradiate the cold, condensed gas mixture (the matrix) with UV light from a mercury discharge lamp.
-
The UV light will cause the photolysis of F₂ to fluorine atoms.
-
The fluorine atoms will react with the surrounding O₂ molecules to form O₂F radicals trapped in the argon matrix.
-
Analyze the products in situ using matrix isolation IR spectroscopy.
Visualizations
Caption: Workflow for O₂F generation via thermal decomposition.
Caption: Workflow for O₂F generation via photolysis.
Caption: Troubleshooting logic for O₂F synthesis.
References
Technical Support Center: Cryogenic Safety for Fluorine Compounds
This guide provides essential safety protocols, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals working with cryogenic fluorine compounds. Adherence to these protocols is critical to mitigate the significant hazards associated with these materials.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the primary hazards of working with cryogenic fluorine compounds?
A: Working with cryogenic fluorine and its compounds presents a combination of severe hazards that require stringent safety measures. The primary risks include:
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Extreme Cold: Direct contact with cryogenic liquids or their cold vapors can cause severe frostbite and cold burns.[1][2][3][4] Tissues can freeze instantly upon contact.
-
High Reactivity and Flammability: Fluorine is the most electronegative element and a powerful oxidizing agent.[1][5][6] It can react violently, often causing ignition or explosions upon contact with most organic materials, metals, and even water.[5][7]
-
Toxicity and Corrosivity: Fluorine gas is highly toxic and corrosive to the eyes, skin, and respiratory tract.[1][5][7][8][9] Inhalation can lead to severe lung damage, including potentially delayed pulmonary edema, which can be fatal.[1][5][7][8] When fluorine reacts with moisture, such as on skin or in the lungs, it forms hydrofluoric acid (HF), which is itself extremely corrosive and toxic.[1][7]
-
Asphyxiation: The rapid boiling of cryogenic liquids produces a large volume of gas that can displace oxygen in poorly ventilated or confined spaces, leading to a risk of asphyxiation.[2][3][10] For example, one volume of liquid fluorine expands to approximately 980 volumes of gas at ambient temperature.[6]
-
High Pressure: If a cryogenic liquid is trapped in a sealed container and allowed to warm, the resulting vaporization can generate extremely high pressures, leading to a risk of explosion.[4][11]
Q2: I'm selecting materials for my experimental setup. Which materials are safe to use with cryogenic fluorine?
A: Material selection is critical for the safe handling of fluorine. Improper material choice is a primary cause of system failures.[12] Compatibility depends on factors like temperature, pressure, and the presence of moisture.[12]
-
Metals: Certain metals form a protective fluoride film on their surface that passivates them against further reaction. Nickel and its alloy Monel are preferred for high-pressure applications.[12] Stainless steels, copper, and aluminum also show good resistance at cryogenic temperatures.[12] However, materials like titanium are highly reactive with liquid fluorine and should be avoided.[12]
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Polymers: Most non-metallic materials are incompatible with fluorine.[12] However, fully fluorinated polymers like Teflon (PTFE, FEP) are generally resistant and can be used for gaskets and seals under specific conditions.[12][13][14] The crystallinity of the polymer can affect its resistance.[13]
-
Contamination: It is crucial that all materials be meticulously cleaned before use, as contaminants like hydrocarbons or moisture can react violently with fluorine.[15]
Quantitative Data: Material Compatibility
| Material Category | Recommended Materials | Temperature/Pressure Considerations | Incompatible Materials |
| Metals | Nickel, Monel | Preferred for high-pressure (>1500 psi) applications.[12] | Titanium (highly reactive with liquid F2).[12] |
| Stainless Steels (e.g., 304, 316) | Good resistance; fluoride film less stable at elevated temperatures. | Cast Iron | |
| Copper, Brass | Highly resistant due to stable cupric fluoride film.[12] | - | |
| Aluminum | Forms a protective AlF₃ film; use below its ignition point.[12] | - | |
| Polymers | Polytetrafluoroethylene (PTFE, Teflon®) | One of the few compatible non-metals.[12] | Most organic polymers (e.g., PVC, Nylon, Polycarbonate) |
| Fluorinated Ethylene Propylene (FEP) | Good for cryogenic temperatures.[14] | Rubbers and Elastomers (unless specifically rated) | |
| Joining Materials | Silver Solder, Nicrobraze | Recommended for joining where welding is impractical.[12] | Flux-containing brazing materials (flux must be completely removed).[12] |
Q3: What Personal Protective Equipment (PPE) is mandatory for handling liquid fluorine?
A: A complete ensemble of specialized PPE is required due to the multiple hazards of cryogenic fluorine. Standard laboratory PPE is insufficient.
-
Eye and Face Protection: A full face shield must be worn over chemical splash goggles at all times.[16][17][18][19][20][21] This protects against both cryogenic splashes and chemical reactions.
-
Hand Protection: Wear loose-fitting, insulated cryogenic gloves.[16][17][18][19] These gloves provide thermal protection and are designed to be removed quickly if liquid gets trapped inside.[17][19]
-
Body Protection: A cryogenic apron, typically made of nylon or polyester, should be worn over a flame-resistant lab coat or clothing made of 100% cotton.[16][22] Long sleeves and pants without cuffs are required to prevent liquid from being trapped against the skin.[18][19][20]
-
Footwear: Closed-toe shoes are mandatory.[19][22] Leather or other non-woven materials are recommended as they are less likely to absorb cryogenic liquid.[18][20]
-
Respiratory Protection: For any situation with a potential for gas release, a self-contained breathing apparatus (SCBA) is necessary.[1] Air-purifying respirators are not sufficient.
Experimental Protocols
Protocol 1: First Aid for Skin or Eye Exposure to Cryogenic Fluorine
This protocol outlines the immediate steps to be taken in the event of personnel exposure. Speed is critical to minimizing injury.
-
Cease Activities & Alert Personnel: Immediately stop all work and alert others in the vicinity.
-
Move to Emergency Station: Escort the affected individual to the nearest safety shower and eyewash station.
-
Decontamination - Skin:
-
Immediately begin flushing the affected area with copious amounts of cool, running water for at least 15 minutes.[23][24]
-
While flushing, remove all contaminated clothing and jewelry.[23][25][26] Responders must wear appropriate chemical-resistant gloves to avoid secondary contamination.[24][27]
-
After the initial 15-minute flush, apply a 2.5% calcium gluconate gel to the affected area.[24][27][28] Massage the gel into the skin continuously.[24] If pain persists, reapply the gel every 15 minutes until medical help arrives.[24][27]
-
-
Decontamination - Eyes:
-
Flush the eyes with plain water or a sterile saline solution for at least 15-20 minutes, holding the eyelids open.[23][28]
-
If contact lenses are present, remove them immediately.[25][28]
-
Continue irrigation with a 1% sterile calcium gluconate solution if available and while transporting the victim.[23]
-
-
Seek Immediate Medical Attention: Call emergency medical services immediately.[23] Inform them that the exposure involves hydrofluoric acid (formed from the fluorine's reaction with water), as treatment is specialized.[29][30]
Protocol 2: Responding to a Minor Cryogenic Fluorine Spill
This protocol is for small spills that can be managed by trained laboratory personnel without evacuating the building.
-
Alert and Isolate: Alert all personnel in the immediate area.[22] Isolate the spill area by at least 100 meters (330 feet) in all directions.[7]
-
Don Appropriate PPE: Before approaching the spill, don the full PPE ensemble as described in the FAQ, including an SCBA.
-
Ventilate the Area: Ensure the area is well-ventilated to prevent the buildup of fluorine gas and displacement of oxygen.[22]
-
Neutralize and Absorb:
-
Use only spill absorbents specifically rated for hydrofluoric acid.[23][31] Do not use standard absorbents like cat litter, which may react.[31]
-
If a specific HF neutralizer is not available, a large excess of dilute aqueous calcium hydroxide or magnesium hydroxide can be used.[23]
-
Contain the spill by working from the outer edges toward the middle.[31]
-
-
Collect and Dispose:
-
Decontaminate: Clean the spill area thoroughly with soap and water.[22]
-
Report: Notify your institution's Environmental Health & Safety (EHS) department about the spill.[23]
Visualizations
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of Personal Protective Equipment (PPE) when working with cryogenic fluorine compounds.
Caption: Decision tree for selecting appropriate PPE for cryogenic fluorine work.
Emergency Response to a Fluorine Compound Exposure
This workflow outlines the critical steps to take immediately following an accidental exposure to a cryogenic fluorine compound.
Caption: Immediate response workflow for personnel exposure to fluorine compounds.
References
- 1. kansashealthsystem.com [kansashealthsystem.com]
- 2. epfl.ch [epfl.ch]
- 3. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. FLUORINE [training.itcilo.org]
- 6. fireengineering.com [fireengineering.com]
- 7. FLUORINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. nj.gov [nj.gov]
- 9. Fluorine | F2 | CID 24524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. phy.anl.gov [phy.anl.gov]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 12. Llis [llis.nasa.gov]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. apps.dtic.mil [apps.dtic.mil]
- 16. hazchemsafety.com [hazchemsafety.com]
- 17. ehs.princeton.edu [ehs.princeton.edu]
- 18. 16.10.1 Cryogenic Safety Guidelines [ehs.cornell.edu]
- 19. PPE Selection Guide – Cryogens [ehs.lbl.gov]
- 20. 16.10.1 Cryogenic Safety Guidelines | Environment, Health and Safety [ehs.cornell.edu]
- 21. H&S Section 7: Safe Handling of Cryogenic Liquids | College of Chemistry [chemistry.berkeley.edu]
- 22. benchchem.com [benchchem.com]
- 23. uthsc.edu [uthsc.edu]
- 24. airproducts.com [airproducts.com]
- 25. Hydrogen Fluoride | Chemical Emergencies | CDC [cdc.gov]
- 26. Hydrogen Fluoride/Hydrofluoric Acid: Systemic Agent | NIOSH | CDC [cdc.gov]
- 27. Clinical Practice Guidelines : Hydrofluoric acid exposure [rch.org.au]
- 28. Hydrogen Fluoride (HF) | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 29. americanchemistry.com [americanchemistry.com]
- 30. americanchemistry.com [americanchemistry.com]
- 31. safety.fsu.edu [safety.fsu.edu]
Technical Support Center: Photolytic O₂F₂ Synthesis
Welcome to the technical support center for the photolytic synthesis of dioxygen difluoride (O₂F₂). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this highly reactive and unstable compound, with a focus on addressing low yields.
Frequently Asked Questions (FAQs)
Q1: My O₂F₂ yield is consistently lower than expected. What are the most common causes?
A1: Low yields in O₂F₂ synthesis are frequently attributed to its extreme instability, even at cryogenic temperatures. The primary causes for low yields include:
-
Decomposition: O₂F₂ decomposes into oxygen (O₂) and fluorine (F₂) at a rate of 4% per day even at -160°C. Slight temperature increases can significantly accelerate this decomposition.
-
Inadequate Temperature Control: Failure to maintain a sufficiently low and stable temperature throughout the synthesis and collection process is a leading cause of yield loss.
-
Impurities: The presence of moisture or other contaminants can lead to vigorous, often explosive, reactions with O₂F₂, consuming the product.
-
Suboptimal Photolysis Parameters: Incorrect UV wavelength, insufficient light intensity, or non-optimal irradiation time can lead to incomplete reaction.
-
Incorrect Precursor Ratio: Deviation from the optimal 1:1 molar ratio of liquid oxygen to liquid fluorine can limit the formation of the desired product.
Q2: What is the optimal temperature for the photolytic synthesis of O₂F₂?
A2: The synthesis should be conducted at cryogenic temperatures, typically using liquid nitrogen as a coolant to maintain the reactants in a liquid or solid state. The reaction is often carried out by condensing liquid oxygen and liquid fluorine in a vessel cooled to -196 °C. It is crucial to maintain these low temperatures throughout the irradiation process and subsequent handling to minimize the thermal decomposition of O₂F₂.
Q3: What type of UV light source is recommended for this synthesis?
A3: A high-intensity ultraviolet (UV) light source is required to initiate the photochemical reaction. While specific wavelengths used in all documented procedures are not always detailed, a mercury discharge lamp is a suitable source for providing the necessary UV radiation. The photolysis of O₂ is a key step, and its absorption spectrum should be considered. The Schumann-Runge bands (175–205 nm) and the Herzberg continuum (194–240 nm) are important regions for O₂ photolysis.
Q4: Can I use a glass reactor for this synthesis?
A4: No, glass is not recommended. O₂F₂ is a powerful fluorinating agent and can react with silicon dioxide in glass, especially if any moisture is present. Materials such as specific fluoropolymers (e.g., Teflon) or passivated stainless steel are more suitable for constructing the reaction vessel.
Troubleshooting Guide: Low O₂F₂ Yields
This guide provides a systematic approach to diagnosing and resolving issues leading to low yields in the photolytic synthesis of O₂F₂.
| Problem | Potential Cause | Recommended Action |
| Low to no product formation | Inadequate UV irradiation | - Ensure the UV lamp is functioning correctly and emitting at the appropriate wavelength and intensity.- Verify that the reaction vessel material is transparent to the UV light being used.- Optimize the irradiation time; too short a time will result in incomplete reaction. |
| Incorrect reactant ratio | - Precisely measure and control the condensation of a 1:1 molar ratio of liquid oxygen and liquid fluorine. | |
| System leaks | - Thoroughly leak-check the entire apparatus before cooling and introducing reactants. | |
| Yield significantly lower than expected | Product decomposition | - Maintain a constant and very low temperature (liquid nitrogen) throughout the synthesis, collection, and analysis.- Avoid any "hot spots" in the reactor due to focused UV light.- Work quickly and efficiently to minimize the time the product is held, even at low temperatures. |
| Presence of impurities | - Ensure all gases (O₂, F₂) are of high purity.- Thoroughly clean and dry all components of the reaction system to eliminate moisture and organic contaminants.[1] | |
| Side reactions | - The formation of ozone (O₃) can occur, which may lead to the formation of other oxygen fluorides like O₃F₂. Optimizing the O₂:F₂ ratio and pressure can help minimize these side reactions. | |
| Inconsistent yields between runs | Variability in experimental conditions | - Standardize all parameters, including reactant quantities, condensation rates, temperature, pressure, UV lamp output, and irradiation time.- Ensure the cleanliness of the apparatus is consistent for each run. |
| Difficulty in product collection/isolation | High volatility and reactivity of O₂F₂ | - Use a cryogenic trap to collect the O₂F₂ product.- Ensure all transfer lines are cooled and made of compatible, passivated materials. |
Experimental Protocols
Key Experiment: Low-Temperature Photolytic Synthesis of O₂F₂
Objective: To synthesize dioxygen difluoride (O₂F₂) via the photochemical reaction of liquid oxygen and liquid fluorine.
Materials:
-
High-purity gaseous oxygen (O₂)
-
High-purity gaseous fluorine (F₂)
-
Liquid nitrogen
-
Reaction vessel constructed of a UV-transparent fluoropolymer or passivated stainless steel with a quartz window.
-
High-intensity UV lamp (e.g., mercury discharge lamp)
-
Cryogenic cooling system/dewar
-
Vacuum line and gas handling manifold constructed from compatible materials (e.g., stainless steel, Monel)
Procedure:
-
Apparatus Preparation:
-
Thoroughly clean all parts of the reactor and gas handling system to remove any organic residues and moisture.
-
Passivate the internal surfaces of the reactor and manifold by exposing them to a low concentration of fluorine gas.
-
Assemble the apparatus and perform a rigorous leak check.
-
-
Reactant Condensation:
-
Evacuate the reaction vessel.
-
Cool the reaction vessel to liquid nitrogen temperature (-196 °C).
-
Introduce a 1:1 molar mixture of gaseous O₂ and F₂ into the cooled reaction vessel, where they will condense as liquids. The pressure should be kept low, in the range of 7-17 mmHg, for optimal results.[2][3]
-
-
Photolysis:
-
Position the UV lamp to irradiate the condensed reactants.
-
Irradiate the mixture for a predetermined duration (e.g., 2 hours, but this should be optimized for the specific setup).[4]
-
Maintain the liquid nitrogen cooling throughout the irradiation period.
-
-
Product Isolation:
-
After irradiation, remove any unreacted, more volatile gases by careful vacuum pumping at liquid nitrogen temperature.
-
The remaining orange solid is dioxygen difluoride (O₂F₂).[4]
-
-
Handling and Storage:
-
All subsequent handling of O₂F₂ must be performed at or below -160°C.
-
O₂F₂ is highly explosive and reacts with almost all organic materials and many inorganic substances. Extreme caution and appropriate personal protective equipment are mandatory.
-
Visualizations
Logical Troubleshooting Workflow for Low O₂F₂ Yield
Caption: A step-by-step workflow for troubleshooting low yields.
Experimental Workflow for Photolytic O₂F₂ Synthesis
Caption: The sequential steps involved in the photolytic synthesis of O₂F₂.
References
Managing the high reactivity of dioxygen monofluoride in experiments
Welcome to the technical support center for handling dioxygen monofluoride (O₂F). This guide provides essential information, troubleshooting protocols, and frequently asked questions for researchers, scientists, and professionals working with this highly reactive and unstable compound. Given its extreme oxidizing power and instability, all experiments involving O₂F require meticulous planning, specialized equipment, and stringent safety protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound (O₂F)?
A1: this compound is a radical molecule with the chemical formula O₂F.[1] It is a powerful oxidizing and fluorinating agent that is stable only at very low temperatures.[1] It is often encountered as an intermediate in reactions involving dioxygen difluoride (O₂F₂), another extremely potent oxidizer nicknamed "FOOF".[2][3]
Q2: What are the primary hazards associated with O₂F?
A2: The primary hazards stem from its extreme reactivity and instability:
-
Explosive Reactions: O₂F reacts vigorously and often explosively with a vast range of materials, including most organic compounds, solvents, and even ice.[3][4]
-
Spontaneous Decomposition: The compound is unstable and can decompose rapidly, especially with an increase in temperature, leading to a rapid release of energy and gases (O₂ and F₂).[2]
-
Corrosive Byproducts: Reactions with any hydrogen-containing substances can produce hydrogen fluoride (HF), which is highly toxic and corrosive to tissues and many materials.[4]
-
Cryogenic Hazards: It is only stable at cryogenic temperatures, requiring the use of liquid nitrogen or other cryogens, which carry their own set of handling risks like frostbite and asphyxiation in poorly ventilated areas.[5][6]
Q3: What materials are compatible with this compound?
A3: Material selection is critical. Only a limited number of materials show resistance.
-
Metals: Stainless steel and copper are generally used for tubing and fittings in setups handling fluorine compounds.[7]
-
Polymers: Fully fluorinated polymers, such as Polytetrafluoroethylene (PTFE, Teflon), and Polychlorotrifluoroethylene (PCTFE, Kel-F), are the most compatible choices for seals and gaskets.[7][8] However, their compatibility can be affected by temperature, pressure, and contamination.[7] Materials containing hydrogen, like vinylidene fluoride copolymers, are less suitable.[7]
Q4: What type of laboratory setup is required for O₂F experiments?
A4: Experiments must be conducted in a highly controlled environment:
-
Vacuum Systems: Reactions are typically performed in vacuum setups made of Pyrex glass or stainless steel to handle the gaseous reagents (F₂ and O₂) at low pressures.[5]
-
Cryogenic Cooling: The reaction vessel must be intensely cooled, often to temperatures as low as 90 K (-183 °C), using liquid nitrogen or a similar cryogen.[5]
-
Remote Operation: Whenever possible, experiments should be operated remotely behind a blast shield.
-
Inert Atmosphere: All apparatus must be scrupulously cleaned, dried, and purged with an inert gas (like helium or argon) to remove any moisture or organic contaminants.[7]
Troubleshooting Guides
Problem: Sudden pressure increase in the reaction vessel.
-
Possible Cause 1: Rapid Decomposition. The O₂F or its precursor O₂F₂ is decomposing, releasing gaseous O₂ and F₂. This is often triggered by a localized temperature rise or contamination.
-
Solution: Immediately initiate emergency cooling procedures. If possible, vent the system through a pre-planned scrubbing apparatus designed to handle fluorine gas. Evacuate the area immediately.
-
Possible Cause 2: Reaction with Contaminants. A leak or impurity has introduced a reactive substance into the vessel.
-
Solution: Follow the same procedure as for rapid decomposition. The priority is to mitigate the uncontrolled reaction by reducing the temperature as quickly and safely as possible.
Problem: Unexpected color change or formation of solid material.
-
Possible Cause: Formation of unstable, potentially explosive side-products or intermediates. For example, O₂F₂ is an orange-red solid.[2]
-
Solution: Do not attempt to isolate or mechanically disturb the unknown solid. Maintain cryogenic temperatures. Consult literature on related oxygen fluoride compounds to identify potential products. Plan for controlled quenching and disposal of the entire apparatus if the product cannot be identified and deemed safe.
Problem: Evidence of material degradation (e.g., etching of glass, corrosion of metal).
-
Possible Cause: The high reactivity of O₂F or the formation of HF is corroding the apparatus.
-
Solution: Terminate the experiment immediately by stopping the flow of reagents and ensuring the vessel remains at cryogenic temperatures. Plan for a controlled shutdown and disposal. Re-evaluate material compatibility for future experiments. Pyrex glass, while used in some historical syntheses, is susceptible to attack by fluorine and HF.[4][5]
Troubleshooting Decision Pathway
This diagram outlines a logical sequence for responding to anomalies during an experiment with highly reactive fluorides.
Caption: Troubleshooting decision tree for experimental anomalies.
Data Presentation
Table 1: Properties of Dioxygen Fluorides
| Property | This compound (O₂F) | Dioxygen Difluoride (O₂F₂) |
| Molar Mass | 51.00 g·mol⁻¹[1] | 70.00 g·mol⁻¹[2] |
| Appearance | Unstable radical | Orange-red solid, red liquid[2] |
| Melting Point | N/A (unstable) | -163 °C (110 K)[2] |
| Boiling Point | N/A (unstable) | -57 °C (216 K) (extrapolated)[2] |
| Stability | Only stable at low temperatures[1] | Decomposes at 4% per day at -160 °C (113 K)[2] |
| Primary Hazard | Extreme Oxidizer[1] | Extreme Oxidizer, Explosive[2][4] |
Table 2: Material Compatibility with Highly Reactive Fluorine Compounds
| Material Class | Material | Compatibility Rating | Notes |
| Metals | Stainless Steel | Good | Recommended for tubing, valves, and fittings. Passivation is crucial.[7] |
| Copper | Good | Often used in fluorine handling systems.[7] | |
| Aluminum | Poor | Reacts readily, especially at higher temperatures. | |
| Polymers | PTFE (Teflon) | Excellent | One of the most resistant polymers.[7] |
| PCTFE (Kel-F) | Excellent | High resistance to fluorine and FLOX mixtures.[7][8] | |
| FKM (Viton) | Fair to Poor | Less resistant than PTFE; swelling and degradation can occur. | |
| PVC | Not Recommended | Rapidly attacked and destroyed. | |
| Glass | Pyrex | Poor | Susceptible to attack by fluorine and HF, especially if moisture is present.[4][5] |
Experimental Protocols
Protocol: Synthesis of O₂F₂ (as a precursor for O₂F) via Electric Discharge
This protocol is based on established methods for synthesizing dioxygen difluoride (O₂F₂), which thermally decomposes to produce the O₂F radical.[1][2] This experiment is extremely hazardous and should only be attempted by experienced personnel with appropriate facilities.
1. Apparatus Preparation:
-
Construct a vacuum-tight apparatus using Pyrex glass or stainless steel.[5]
-
Ensure all components (valves, fittings) are made of compatible materials (stainless steel, PTFE).[7]
-
The reaction vessel must be designed for efficient cryogenic cooling (e.g., a double-walled vessel).
-
Incorporate pressure and temperature sensors.
-
The system must be connected to a high-vacuum pump and a system for handling and neutralizing excess fluorine gas.
-
The entire setup must be housed in a fume hood and behind a robust blast shield.
2. Cleaning and Passivation:
-
Thoroughly clean all parts of the apparatus to remove any organic residues.
-
Dry the system completely by heating under vacuum.
-
"Passivate" the internal surfaces by slowly introducing a low concentration of fluorine gas. This creates a thin, non-reactive metal fluoride layer on surfaces like stainless steel, protecting them from further attack.
3. Synthesis Procedure:
-
Cool the reaction vessel to approximately 90 K (-183 °C) using liquid nitrogen.[5]
-
Introduce a 1:1 mixture of high-purity gaseous fluorine (F₂) and oxygen (O₂) into the vessel.[2]
-
Maintain a low pressure, optimally between 7-17 mmHg.[2]
-
Initiate a high-voltage electric discharge (e.g., 2.1–2.4 kV, 25–30 mA) through the gas mixture.[2]
-
The orange-red solid O₂F₂ will condense on the cold walls of the vessel.[2]
-
The amount of product obtained is proportional to the gas flow rate and the specific energy of the discharge.[5]
4. Handling and Use:
-
O₂F₂ must be kept at or below -160 °C at all times to minimize decomposition.[2]
-
The O₂F radical is generated via the controlled thermal decomposition of O₂F₂: O₂F₂ ⇌ O₂F• + F•.[1] This equilibrium is temperature-dependent.
-
Any subsequent reactions using the O₂F radical must be conducted at cryogenic temperatures, introducing substrates slowly and with extreme caution.
Experimental Workflow Diagram
Caption: General workflow for synthesis and use of O₂F.
Dioxygen Fluoride Relationship Diagram
This diagram illustrates the relationship between dioxygen difluoride, the this compound radical, and their decomposition products.
Caption: Formation and reactivity pathway of the O₂F radical.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Dioxygen difluoride - Wikipedia [en.wikipedia.org]
- 3. Dioxygen difluoride | Magnificent molecules | RSC Education [edu.rsc.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Specific Chemical Handling and Storage - FAA USA Safety and Health Programs [uwm.edu]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. walchem.com [walchem.com]
Technical Support Center: Quenching Reactions Involving the O₂F Radical
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the highly reactive O₂F (dioxygen monofluoride) radical. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the O₂F radical and why is it of interest?
The O₂F radical is a binary inorganic compound of fluorine and oxygen. It is a highly reactive oxygen-centered radical that is stable only at low temperatures.[1] Its high reactivity makes it a potent oxidizing agent, which is of interest in various chemical systems, including atmospheric and combustion chemistry, as well as in the synthesis of novel compounds.
Q2: How can the O₂F radical be generated for experimental studies?
The O₂F radical is typically generated in situ due to its instability. Common methods include:
-
Thermal Decomposition of Dioxygen Difluoride (O₂F₂): Heating O₂F₂ can lead to the formation of the O₂F radical. The primary reaction is O₂F₂ → F + O₂F.[1]
-
Photolysis of F₂ and O₂ mixtures: Dilute mixtures of fluorine (F₂) and oxygen (O₂) in an inert gas matrix (like argon) can be photolyzed to produce O₂F radicals via the reaction sequence: F₂ + hν → 2F, followed by F + O₂ → O₂F.[1]
Q3: How can I detect and confirm the presence of the O₂F radical in my experiment?
Due to its transient nature, direct detection of the O₂F radical is challenging. The most definitive method is matrix isolation spectroscopy . This technique involves trapping the radical in an inert solid matrix (e.g., argon or neon) at cryogenic temperatures (typically around 4 K) and then using spectroscopic methods for characterization.
-
Infrared (IR) Spectroscopy: The O₂F radical has characteristic vibrational frequencies that can be detected by IR spectroscopy. These have been identified in matrix isolation studies.[2]
-
Electron Paramagnetic Resonance (EPR) Spectroscopy: As a radical species with an unpaired electron, EPR is a powerful technique for its detection and characterization.
Troubleshooting Guides
Issue 1: Low or No Yield of O₂F Radical
Possible Causes:
-
Insufficient Precursor Decomposition: The thermal decomposition of O₂F₂ may be incomplete.
-
Inefficient Photolysis: The wavelength or intensity of the light source may not be optimal for the photolysis of F₂.
-
Radical Recombination: The newly formed O₂F radicals may be recombining with other species or with each other.
-
Reaction with impurities: Trace impurities in the gas lines or the reaction chamber can consume the O₂F radicals.
Troubleshooting Steps:
-
Optimize Generation Conditions:
-
For thermal decomposition, carefully control and monitor the temperature to ensure it is within the optimal range for O₂F₂ dissociation without causing excessive fragmentation.
-
For photolysis, consult the literature for the most effective wavelengths for F₂ dissociation. Ensure your light source is properly calibrated and providing sufficient photon flux.
-
-
Improve Isolation:
-
In matrix isolation experiments, ensure a high matrix-to-precursor ratio to minimize radical-radical interactions.
-
For gas-phase studies, work at low pressures to reduce the frequency of collisions.
-
-
Purify Reagents and System:
-
Thoroughly clean and bake out your reaction system to remove any potential contaminants.
-
Use high-purity gases and precursors.
-
Issue 2: Difficulty in Detecting the O₂F Radical
Possible Causes:
-
Low Radical Concentration: The concentration of the O₂F radical may be below the detection limit of your instrument.
-
Spectroscopic Interference: Other species in the system may have overlapping spectral features.
-
Short Radical Lifetime: The O₂F radical is highly reactive and may be consumed before it can be detected.
Troubleshooting Steps:
-
Enhance Signal-to-Noise Ratio:
-
Increase the number of scans or the integration time of your spectrometer.
-
Optimize the geometry of your detection system to maximize signal collection.
-
-
Isotopic Labeling:
-
Use isotopically labeled precursors (e.g., ¹⁸O₂) to shift the spectral features of the O₂F radical, helping to distinguish it from interfering species. This has been successfully demonstrated in matrix isolation studies.
-
-
Time-Resolved Spectroscopy:
-
For gas-phase studies, employ time-resolved spectroscopic techniques to capture the transient absorption or emission of the O₂F radical immediately after its generation.
-
Issue 3: Inconsistent or Non-Reproducible Quenching Reaction Rates
Possible Causes:
-
Fluctuations in Radical Generation: Inconsistent generation of the O₂F radical will lead to variable initial concentrations and affect the observed reaction rates.
-
Temperature Instability: Reaction rates are highly sensitive to temperature.
-
Wall Reactions: The O₂F radical can react with the walls of the reaction vessel, leading to a competing and often unquantified loss pathway.
-
Secondary Reactions: The products of the initial quenching reaction may themselves be reactive and participate in subsequent reactions, complicating the kinetics.
Troubleshooting Steps:
-
Stabilize Radical Source:
-
Implement precise control and monitoring of the parameters governing radical generation (e.g., temperature for thermal decomposition, lamp intensity for photolysis).
-
-
Precise Temperature Control:
-
Use a well-thermostated reaction cell and allow sufficient time for thermal equilibrium to be established before initiating the reaction.
-
-
Passivate Surfaces:
-
Treat the internal surfaces of the reaction vessel with a non-reactive coating to minimize wall-catalyzed reactions.
-
-
Kinetic Modeling:
-
Develop a kinetic model that includes potential secondary reactions. This can help in deconvoluting the primary quenching reaction from subsequent processes.
-
Experimental Protocols
While specific detailed protocols for O₂F radical quenching are scarce in the literature, the following general methodologies, adapted from studies of other reactive radicals, can be applied.
1. Generation of O₂F Radical via Thermal Decomposition of O₂F₂
-
Apparatus: A flow tube reactor coupled to a detection system (e.g., mass spectrometer or laser-induced fluorescence).
-
Procedure:
-
A dilute mixture of O₂F₂ in an inert carrier gas (e.g., Ar or He) is passed through a heated section of the flow tube.
-
The temperature of the heated section is controlled to achieve the desired degree of O₂F₂ decomposition.
-
The quencher gas is introduced at a specific point downstream from the heated section.
-
The decay of the O₂F radical concentration or the formation of products is monitored as a function of the quencher concentration and reaction time.
-
2. Detection via Matrix Isolation Infrared Spectroscopy
-
Apparatus: A cryogenic system with a cold window (e.g., CsI) maintained at ~4 K, a gas deposition system, and an FTIR spectrometer.
-
Procedure:
-
A gaseous mixture of the precursor (e.g., F₂ and O₂) diluted in a large excess of an inert matrix gas (e.g., Ar) is deposited onto the cold window.
-
The matrix is irradiated with a suitable light source to generate the O₂F radicals.
-
The IR spectrum of the matrix is recorded to identify the characteristic vibrational bands of the O₂F radical.
-
A quencher molecule can be co-deposited with the precursors to study its interaction with the O₂F radical upon photolysis.
-
Quantitative Data
At present, there is a lack of publicly available, peer-reviewed quantitative data specifically on the rate constants for quenching reactions of the O₂F radical with various molecules. Research in this area is ongoing, and future studies are needed to populate this data.
Visualizations
Logical Workflow for Investigating O₂F Radical Quenching
References
Validation & Comparative
A Comparative Spectroscopic Analysis of Dioxygen Monofluoride (O₂F) and Dioxygen Difluoride (O₂F₂)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic properties of two highly reactive oxygen fluorides: dioxygen monofluoride (O₂F) and dioxygen difluoride (O₂F₂). Understanding the distinct spectral signatures of these compounds is crucial for their identification and characterization in complex chemical systems. This document outlines their key spectroscopic data, the experimental methods for their generation and analysis, and a visualization of their formation and decomposition pathways.
Spectroscopic Data Summary
The quantitative spectroscopic data for this compound and dioxygen difluoride are summarized in the table below, highlighting the key differences in their vibrational, nuclear magnetic resonance, and electronic spectra.
| Spectroscopic Property | This compound (O₂F) | Dioxygen Difluoride (O₂F₂) | Key Distinctions |
| **Vibrational Spectroscopy (Infrared Absorption, cm⁻¹) ** | 1499.7 (O-O stretch), 586.4 (O-F stretch), 376.0 (bending)[1] | ~1200 (O-O stretch), ~615 & ~629 (symm. & asymm. O-F stretch), ~400 (torsion), ~200 (bending) | The O-O stretching frequency is significantly higher in O₂F, indicating a stronger O-O bond compared to O₂F₂. |
| ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy | Not reported | ~865 ppm | O₂F₂ exhibits an exceptionally high chemical shift, making ¹⁹F NMR a definitive method for its identification.[2] |
| UV-Visible Spectroscopy (λmax) | ~200 nm (gas phase) | ~300-400 nm (broad absorption in the near-UV/visible) | O₂F absorbs at a much shorter wavelength in the UV region, while O₂F₂ has a broad absorption extending into the visible spectrum, contributing to its orange-red color.[3] |
Experimental Protocols
The generation and spectroscopic analysis of these unstable molecules require specialized experimental setups.
Synthesis of this compound (O₂F)
This compound is a radical and is typically generated in situ for spectroscopic studies.
-
Photolysis of F₂ and O₂ in an Inert Matrix: A mixture of fluorine (F₂) and oxygen (O₂) diluted in an inert gas such as argon is condensed onto a cold window (typically at 20 K). The matrix is then irradiated with UV light, leading to the photolysis of F₂ and subsequent reaction of fluorine atoms with O₂ to form O₂F.[1]
-
Reaction: F₂ + hν → 2F; F + O₂ → O₂F
-
-
Thermal Decomposition of Dioxygen Difluoride: O₂F can also be produced by the controlled thermal decomposition of O₂F₂.
-
Reaction: O₂F₂ → O₂F + F
-
Synthesis of Dioxygen Difluoride (O₂F₂)
Dioxygen difluoride is a highly unstable molecule that can be synthesized and trapped at low temperatures.
-
Electric Discharge Method: A 1:1 mixture of gaseous fluorine and oxygen at low pressure (e.g., 7-17 mmHg) is subjected to an electric discharge (25–30 mA at 2.1–2.4 kV). The resulting O₂F₂ is collected on a cold surface.[4][5]
-
UV Photolysis of Liquid Oxygen and Fluorine: A mixture of liquid oxygen and liquid fluorine is irradiated with intense UV light at low temperatures (e.g., liquid nitrogen temperature). This method can produce macroscopic amounts of O₂F₂ for further study.
Spectroscopic Measurement
-
Infrared (IR) Spectroscopy: For matrix-isolated species like O₂F, IR spectra are recorded by passing an infrared beam through the cold window on which the sample is deposited. For O₂F₂, the gas can be flowed through a low-temperature gas cell, or a thin film of the solid can be condensed on a cold plate for analysis.
-
Raman Spectroscopy: Gaseous or liquid O₂F₂ can be analyzed using Raman spectroscopy. The sample is typically held in a cooled, transparent container and illuminated with a laser.
-
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to its extreme reactivity and instability, obtaining NMR spectra of O₂F₂ is challenging. It requires specialized low-temperature probes and inert sample tubes. The compound is typically dissolved in an inert solvent at very low temperatures.
-
UV-Visible (UV-Vis) Spectroscopy: Gas-phase UV-Vis spectra are obtained by passing a UV-Vis beam through a gas cell containing the sample at low pressure. For condensed-phase measurements, the sample can be dissolved in an inert, low-temperature solvent.
Synthesis and Decomposition Pathways
The following diagram illustrates the primary pathways for the formation and decomposition of this compound and dioxygen difluoride, highlighting their relationship.
Caption: Formation and decomposition pathways of O₂F and O₂F₂.
This guide provides a foundational understanding of the key spectroscopic differences between this compound and dioxygen difluoride. The presented data and experimental protocols are intended to aid researchers in the unambiguous identification and further investigation of these highly reactive and important chemical species.
References
- 1. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 2. nanoqam.ca [nanoqam.ca]
- 3. UV Action Spectroscopy of Gas-Phase Peptide Radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of Biological Absorption Spectra Spanning the Visible to the Short-Wave Infrared - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
Comparative Reactivity of O2F and Other Oxygen Fluoride Radicals: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the reactivity of highly energetic species is paramount. Among these, oxygen fluoride radicals stand out for their potent oxidizing capabilities. This guide provides a comparative analysis of the reactivity of the fluoroperoxyl radical (O2F) and other related oxygen fluoride radicals, namely the oxygen monofluoride (OF) and trioxygen monofluoride (O3F) radicals. The information presented herein is supported by available experimental data to facilitate a clear comparison of their properties and performance as oxidizing agents.
Oxygen fluoride compounds are known to be powerful oxidizing agents, a property attributed to the high electronegativity of both oxygen and fluorine.[1][2] The radical species derived from these compounds are transient and highly reactive, playing significant roles in various chemical environments, including atmospheric chemistry.[1]
Quantitative Reactivity Data
A direct quantitative comparison of the reactivity of OF, O2F, and O3F radicals is challenging due to their high reactivity and short lifetimes. However, by examining their parent molecules and related experimental data, we can infer their relative reactivity. The following table summarizes key physical and chemical properties of the parent oxygen fluorides, which are precursors to the radical species.
| Property | Oxygen Difluoride (OF2) | Dioxygen Difluoride (O2F2) | Trioxygen Difluoride (O3F2) |
| Formula | OF2 | O2F2 | O3F2 |
| Appearance | Colorless gas | Orange-yellow solid | Viscous, blood-red liquid |
| Boiling Point | -144.8 °C | -57 °C (extrapolated) | Decomposes at -158.15 °C |
| Stability | Decomposes above 200 °C | Rapidly decomposes near its boiling point | Decomposes around -158.15 °C |
| Primary Radical Formed | OF | O2F | O2F and O |
| Oxygen Oxidation State | +2[2] | +1 | - |
This table summarizes the properties of the parent oxygen fluoride molecules, which are the primary sources for the corresponding radicals.
Inferred Reactivity of Oxygen Fluoride Radicals
Based on the stability of their parent compounds and documented observations, a qualitative reactivity trend can be established:
O3F > O2F > OF
The O3F radical is expected to be the most reactive, stemming from the inherent instability of its parent molecule, O3F2. The decomposition of O3F2 readily yields O2F radicals, indicating the high energy state of the initial O3F species.[3] The O2F radical, while also highly reactive, is a product of this decomposition, suggesting a slightly lower, yet still very high, reactivity. The OF radical, generated from the more stable OF2 molecule, is considered a potent oxidizing agent but is likely less reactive than its polyoxygen counterparts.
Experimental Protocols
The generation and study of these highly reactive radicals necessitate specialized experimental techniques. The primary methods involve generating the parent oxygen fluoride compounds and then inducing radical formation, followed by detection and characterization, most commonly through spectroscopic methods.
Generation of Oxygen Fluoride Radicals
A general workflow for the generation and detection of oxygen fluoride radicals is outlined below.
Caption: Workflow for the generation and detection of oxygen fluoride radicals.
1. Synthesis of Precursors:
-
OF2: Prepared by the fluorination of a dilute sodium hydroxide solution with fluorine gas.[1]
-
O2F2 and O3F2: Typically synthesized by passing a mixture of oxygen and fluorine gases through a high-voltage electric discharge at cryogenic temperatures.[1][3] Ultraviolet irradiation of liquid oxygen and fluorine mixtures can also produce O2F2.[1]
2. Radical Generation:
-
The parent oxygen fluoride compounds are decomposed to form the desired radicals. This is often achieved through thermal means or photolysis (UV irradiation). For instance, O3F2 decomposes to yield O2F radicals.[3]
3. Detection and Characterization:
-
Electron Paramagnetic Resonance (EPR) Spectroscopy: This is the most definitive technique for the detection and characterization of radical species.[3][4] EPR spectroscopy can confirm the presence of unpaired electrons and provide information about the radical's structure and electronic environment.[5][6]
-
Matrix Isolation Spectroscopy: This technique involves trapping the reactive radicals in an inert solid matrix (like argon or neon) at very low temperatures.[7][8][9] This allows for the spectroscopic study (e.g., infrared spectroscopy) of the isolated radicals, preventing their rapid decomposition or reaction.[10][11]
Illustrative Experimental Setup: EPR Spectroscopy
The following diagram illustrates a conceptual setup for the EPR analysis of oxygen fluoride radicals.
Caption: Conceptual setup for EPR detection of oxygen fluoride radicals.
Logical Relationships in Reactivity
The high reactivity of oxygen fluoride radicals is a direct consequence of the presence of highly electronegative atoms and unpaired electrons. The following diagram illustrates the relationship between the parent molecules and the resulting radical species, highlighting the decomposition pathways.
Caption: Decomposition pathways and relative reactivity of oxygen fluoride radicals.
References
- 1. Oxygen fluoride - Wikipedia [en.wikipedia.org]
- 2. Oxygen difluoride - Wikipedia [en.wikipedia.org]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. researchgate.net [researchgate.net]
- 6. Detection and characterisation of radicals in biological materials using EPR methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Matrix isolation - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Reaction of vinyl radical with oxygen: a matrix isolation infrared spectroscopic and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Theoretical Showdown: Unraveling the O-O and O-F Bond Strengths in the Dioxygen Monofluoride Radical (O₂F)
A comparative guide for researchers delving into the intricacies of reactive oxygen and fluorine species.
The dioxygen monofluoride radical (O₂F) represents a fascinating yet challenging subject in computational and experimental chemistry. As a highly reactive species, understanding its internal bonding dynamics is crucial for professionals in fields ranging from atmospheric chemistry to materials science and drug development. This guide provides a focused theoretical comparison of the oxygen-oxygen (O-O) and oxygen-fluorine (O-F) bond strengths within the O₂F radical, supported by high-level computational data.
Unveiling Bond Energies: A Quantitative Comparison
Theoretical calculations offer a powerful lens through which to dissect the bonding characteristics of transient species like O₂F. High-level ab initio methods provide reliable estimates of bond dissociation energies (BDEs), offering a direct measure of bond strength. Below is a summary of BDEs for the O-O and O-F bonds in the O₂F radical, as determined by the robust Gaussian-2 (G2) theory.
| Bond in O₂F Radical | Bond Dissociation Energy (kcal/mol) |
| O–O | 40.8 |
| O–F | 17.5 |
The data unequivocally demonstrates that the O-F bond in the this compound radical is significantly weaker than the O-O bond. In fact, the O-O bond is more than twice as strong as the O-F bond. This finding is consistent with the description of O₂F as a weakly bound adduct between molecular oxygen (O₂) and a fluorine atom (F).
Experimental Protocols: The Gaussian-2 (G2) Theoretical Methodology
The bond dissociation energies presented in this guide were calculated using the Gaussian-2 (G2) theoretical procedure. G2 theory is a composite ab initio method designed to yield highly accurate molecular energies. It achieves this by systematically combining the results of several lower-level calculations to approximate a much higher level of theory, specifically targeting the accuracy of Quadratic Configuration Interaction with single, double, and perturbative triple excitations (QCISD(T)) with a large basis set.
The G2 protocol involves a series of well-defined steps:
-
Geometry Optimization: The molecular geometry is first optimized at the MP2(full)/6-31G(d) level of theory. This provides a reliable structure for subsequent single-point energy calculations.
-
Vibrational Frequencies: Harmonic vibrational frequencies are calculated at the HF/6-31G(d) level and scaled by an empirical factor (0.8929) to correct for anharmonicity and systematic errors. These frequencies are used to determine the zero-point vibrational energy (ZPVE).
-
Higher-Level Energy Calculations: A series of single-point energy calculations are performed on the optimized geometry using progressively larger basis sets and more sophisticated electron correlation methods, including QCISD(T)/6-311G(d,p), MP4/6-311G(2df,p), and MP2/6-311+G(3df,2p).
-
Extrapolation and Correction: The results of these calculations are combined in a specific manner to extrapolate to a higher level of theory. An empirical "higher-level correction" (HLC) is added to account for remaining basis set and correlation effects.
The final G2 energy is the sum of these components, providing a highly accurate estimate of the total electronic energy of the molecule. The bond dissociation energy is then calculated as the difference between the G2 energies of the products (the two radicals formed upon bond cleavage) and the reactant (the initial O₂F radical).
Logical Framework for Bond Strength Comparison in O₂F
Caption: Logical workflow for the theoretical comparison of O-O and O-F bond strengths in the O₂F radical.
Validating the Elusive O₂F₂: A Comparative Guide to Isotopic Labeling and Other Analytical Techniques
For researchers, scientists, and drug development professionals delving into the world of highly reactive compounds, the definitive identification of transient species like dioxygen difluoride (O₂F₂) presents a significant analytical challenge. This guide provides a comparative overview of a hypothetical isotopic labeling study for the validation of O₂F₂ and contrasts it with other established analytical methods. Experimental data and detailed protocols are presented to support the comparison.
Dioxygen difluoride, with the molecular formula O₂F₂, is an extremely strong oxidant that is notoriously unstable, decomposing into oxygen and fluorine even at cryogenic temperatures.[1] Its high reactivity and short lifetime make its characterization complex, necessitating robust and sensitive analytical methods.[1] Isotopic labeling offers a powerful, albeit hypothetical, approach for unequivocally confirming its presence.
Comparison of Analytical Techniques for O₂F₂ Validation
The choice of analytical technique for identifying a reactive and unstable molecule like O₂F₂ is critical. Below is a comparison of a hypothetical isotopic labeling study using ¹⁸O with other common analytical methods.
| Technique | Principle | Advantages | Disadvantages | Quantitative Data |
| Isotopic Labeling with ¹⁸O₂ followed by Mass Spectrometry | Synthesis of O₂F₂ using ¹⁸O-enriched oxygen gas. The resulting ¹⁸O-labeled O₂F₂ will exhibit a predictable mass shift in its mass spectrum, confirming the presence of two oxygen atoms in the molecule. | - Provides unambiguous confirmation of the elemental composition (two oxygen atoms).- High sensitivity and specificity.- Can be combined with other techniques like IR spectroscopy. | - Requires synthesis with expensive ¹⁸O₂ gas.- Handling of radioactive materials may be necessary if using radioactive isotopes.- The inherent instability of O₂F₂ complicates the synthesis and analysis process. | Mass-to-charge (m/z) ratio of parent and fragment ions. |
| Mass Spectrometry (Electron Ionization) | The O₂F₂ molecule is ionized, and the resulting parent ion and fragment ions are separated based on their mass-to-charge ratio. | - Provides information about the molecular weight and fragmentation pattern.- High sensitivity. | - O₂F₂ is highly unstable and may decompose in the ion source.- Fragmentation can be complex and difficult to interpret without isotopic labeling. | Mass-to-charge (m/z) ratio of observed ions. |
| Infrared (IR) Spectroscopy | The molecule absorbs infrared radiation at specific frequencies corresponding to its vibrational modes (e.g., O-O stretch, O-F stretch). | - Provides structural information about the bonding within the molecule.- Can be performed in a matrix isolation setup to stabilize the molecule at low temperatures. | - Spectral interpretation can be complex.- Characteristic peaks may overlap with other species present in the reaction mixture. | Vibrational frequencies (cm⁻¹). |
| ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy | The ¹⁹F nucleus has a nuclear spin that can be detected in a magnetic field, providing information about the chemical environment of the fluorine atoms. | - Highly sensitive to the chemical environment of fluorine.- Can provide information about the number of fluorine atoms and their connectivity.[2][3] | - Requires the molecule to be stable enough in solution for analysis, which is challenging for O₂F₂.- The extreme chemical shift of O₂F₂ can be outside the typical range of many spectrometers. | Chemical shift (ppm), coupling constants (Hz). |
Experimental Protocols
Hypothetical Isotopic Labeling Study for O₂F₂ Validation
Objective: To confirm the presence of two oxygen atoms in the molecular structure of O₂F₂ through ¹⁸O isotopic labeling and mass spectrometry.
Materials:
-
Fluorine gas (F₂)
-
¹⁸O-enriched oxygen gas (¹⁸O₂, 99% purity)
-
Low-pressure electric discharge apparatus
-
Cryogenic setup (liquid nitrogen)
-
Quadrupole mass spectrometer with a low-temperature inlet system
Methodology:
-
Synthesis of ¹⁸O-labeled O₂F₂: A 1:1 mixture of gaseous fluorine and ¹⁸O₂ is introduced into a reaction vessel at low pressure (e.g., 7-17 mmHg).[1] The vessel is cooled to cryogenic temperatures (e.g., -196 °C). An electric discharge is applied to the gas mixture to initiate the reaction and form ¹⁸O-labeled O₂F₂ (¹⁸O¹⁸OF₂).
-
Sample Introduction: The reaction products, maintained at cryogenic temperatures, are introduced into the ion source of the mass spectrometer via a specialized low-temperature inlet system to minimize thermal decomposition.
-
Mass Spectrometric Analysis: Electron ionization mass spectra are recorded. The mass-to-charge ratios of the parent ion and any fragment ions are analyzed.
-
Data Interpretation: The expected molecular weight of unlabeled O₂F₂ is approximately 70 amu. The molecular weight of ¹⁸O¹⁸OF₂ is expected to be approximately 74 amu. The observation of a parent ion at m/z 74 would confirm the incorporation of two ¹⁸O atoms and thus validate the presence of O₂F₂. Fragmentation patterns would also be analyzed for corresponding mass shifts.
Alternative Analytical Protocol: Matrix Isolation Infrared Spectroscopy
Objective: To obtain the vibrational spectrum of O₂F₂ to gain structural information.
Materials:
-
Fluorine gas (F₂)
-
Oxygen gas (O₂)
-
Inert matrix gas (e.g., Argon)
-
Cryostat with a cold window (e.g., CsI)
-
Fourier-Transform Infrared (FTIR) spectrometer
Methodology:
-
Sample Preparation: A dilute mixture of F₂ and O₂ in a large excess of argon is prepared.
-
Matrix Deposition: The gas mixture is slowly deposited onto a cryogenic window (e.g., held at 10 K) within the cryostat.
-
In-situ Reaction: The deposited matrix is subjected to an energy source (e.g., UV photolysis or electric discharge) to induce the reaction between F₂ and O₂ to form O₂F₂ isolated within the argon matrix.
-
IR Analysis: The infrared spectrum of the matrix-isolated species is recorded.
-
Data Interpretation: The observed vibrational frequencies are compared with theoretically calculated frequencies for the expected structure of O₂F₂ to confirm its presence and characterize its bonding. Isotopic substitution with ¹⁸O₂ can be used to confirm the assignment of O-O and O-F stretching modes.[4][5][6]
Visualizations
Caption: Workflow for isotopic labeling validation of O₂F₂.
Caption: Decision matrix for selecting an analytical method.
References
- 1. Dioxygen difluoride - Wikipedia [en.wikipedia.org]
- 2. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. Infrared spectroscopic and theoretical investigations of novel iridium oxyfluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Infrared spectroscopic and theoretical studies of the OTiF2, OZrF2 and OHfF2 molecules with terminal oxo ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of the Oxidizing Strength: Dioxygen Monofluoride vs. Fluorine
For researchers, scientists, and professionals in drug development, a thorough understanding of the properties of powerful oxidizing agents is paramount. This guide provides a detailed comparison of the oxidizing strength of dioxygen monofluoride (O₂F) and elemental fluorine (F₂), supported by available thermochemical data and an overview of the experimental methodologies used to determine these properties.
This compound, a radical species, and fluorine, the most electronegative element, are both exceptionally potent oxidizing agents. However, their reactivity and suitability for specific applications can differ significantly. This comparison delves into the key parameters that define their oxidizing power: standard electrode potential and bond dissociation energy.
Quantitative Comparison of Oxidizing Properties
The oxidizing strength of a substance is fundamentally related to its ability to accept electrons. This can be quantitatively assessed through its standard electrode potential in solution and the energy required to break its chemical bonds in the gas phase.
| Property | This compound (O₂F) | Fluorine (F₂) |
| Standard Electrode Potential (V) | Not Experimentally Determined | +2.87[1][2] |
| Bond Dissociation Energy (kJ/mol) | O-F bond: ~198.1 (calculated) | F-F bond: 155[3] |
| Standard Enthalpy of Formation (kJ/mol) | +14.6[4][5] | 0 |
Experimental Protocols
The determination of the physicochemical properties that govern oxidizing strength relies on precise experimental techniques.
Determination of Standard Electrode Potential
The standard electrode potential of a substance is a measure of its tendency to be reduced. It is determined electrochemically by constructing a galvanic cell where the substance, in its standard state, is one half-cell, and the standard hydrogen electrode (SHE) is the other.[2][6][7] The potential difference measured across this cell under standard conditions (298 K, 1 atm pressure, and 1 M concentration of ions) is the standard electrode potential.[2][6]
For highly reactive or unstable species like the this compound radical, direct electrochemical measurement is challenging. In such cases, indirect methods like pulse radiolysis are employed.[4][8] This technique involves generating the radical in a solution using a high-energy electron pulse and then observing its reaction with a series of reference compounds with known redox potentials. By analyzing the kinetics of these reactions, the standard electrode potential of the transient radical can be estimated.[5][8]
Determination of Bond Dissociation Energy
Bond dissociation energy (BDE) is the enthalpy change required to break a specific bond homolytically in the gas phase. It provides a measure of the bond's strength. Several experimental techniques are used to determine BDE:
-
Calorimetry: This method involves measuring the heat released or absorbed during a chemical reaction. For instance, the enthalpy of formation of a molecule can be determined by combustion calorimetry. The BDE can then be calculated using Hess's law in conjunction with the known enthalpies of formation of the resulting radicals or atoms.
-
Spectroscopy: Techniques like photodissociation spectroscopy can be used to determine BDE. In this method, a molecule is irradiated with photons of increasing energy until the bond of interest breaks. By measuring the minimum energy required for dissociation and analyzing the kinetic energy of the fragments, the BDE can be accurately determined.[3]
-
Kinetic Methods: The rates of chemical reactions that involve bond cleavage can be studied as a function of temperature to determine the activation energy, which is often related to the BDE.
For radicals like this compound, computational chemistry methods, such as Density Functional Theory (DFT) or ab initio calculations, are often used to predict their bond dissociation energies. These calculations solve the Schrödinger equation for the molecule to determine its electronic structure and energy.
Logical Relationship in Oxidizing Strength
The oxidizing strength of a halogen or a halogen-containing compound is influenced by a combination of factors, including electronegativity, electron affinity, bond dissociation energy, and hydration enthalpy (in aqueous solutions). A higher standard electrode potential and a lower bond dissociation energy generally correlate with stronger oxidizing power.
References
A Comparative Analysis of Dioxygen Monofluoride and Hydroxyl Radical in Atmospheric Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two highly reactive radical species: dioxygen monofluoride (O₂F) and the hydroxyl radical (OH). While the hydroxyl radical is a well-established cornerstone of atmospheric chemistry, the role and characteristics of this compound remain largely unexplored. This document summarizes the current state of knowledge for both radicals, presenting available quantitative data, outlining experimental protocols for their study, and visualizing their chemical pathways. The significant data gap for this compound is highlighted, underscoring the need for further research into its potential atmospheric significance.
Quantitative Data Comparison
The following tables summarize key physical, chemical, and atmospheric properties of the hydroxyl radical and this compound. The vast difference in data availability reflects the extensive research on OH radicals compared to the nascent understanding of O₂F.
Table 1: General and Spectroscopic Properties
| Property | Hydroxyl Radical (OH) | This compound (O₂F) |
| Molar Mass | 17.01 g/mol | 51.00 g/mol |
| CAS Number | 3352-57-6 | 15499-23-7[1] |
| Vibrational Frequencies | OH stretch: ~3570 cm⁻¹ | O-O stretch: ~1490-1500 cm⁻¹ (in matrix)[2] |
| O-F stretch: ~580-590 cm⁻¹ (in matrix)[2] | ||
| Bend: ~376 cm⁻¹ (in N₂ matrix)[2] |
Table 2: Atmospheric Properties and Reactivity
| Parameter | Hydroxyl Radical (OH) | This compound (O₂F) |
| Typical Atmospheric Concentration | Daytime maxima: (1-10) x 10⁶ molecules cm⁻³[3] | Data not available for the typical atmosphere. (In an atmospheric pressure plasma jet, a density of ~10¹⁵ cm⁻³ was measured[4]) |
| Atmospheric Lifetime | Less than 1 second[3] | Data not available. (Observed to be long-lived, up to 10 ms, in an atmospheric pressure plasma jet effluent[4]) |
| Primary Production Pathways | Photolysis of ozone followed by reaction of O(¹D) with water vapor[3] | Photolysis of F₂ and O₂; Thermal decomposition of O₂F₂[1] |
| Key Sink Reactions | Reactions with CO, CH₄, and other VOCs | Data not available |
| Rate Constant with Methane (CH₄) | k = 3.83 × 10⁻¹² exp(-3660/RT) cm³ molecule⁻¹ s⁻¹ (290-440 K) | Data not available |
| Rate Constant with Ozone (O₃) | k = 8 x 10⁻¹⁴ cm³ s⁻¹ (at 300 K)[5] | Data not available for O₂F. (For the related FO₂ radical, a lower limit of k ≥ 5 × 10⁻¹⁶ cm³ molecule⁻¹ s⁻¹ is estimated[6]) |
Atmospheric Significance
The Hydroxyl Radical (OH): The Atmosphere's "Detergent"
The hydroxyl radical is the primary oxidant in the troposphere, playing a crucial role in the self-cleaning capacity of the atmosphere.[3] Often referred to as the "detergent of the atmosphere," it initiates the degradation of most pollutants and greenhouse gases, including methane (CH₄), carbon monoxide (CO), and volatile organic compounds (VOCs).[7] The high reactivity and short lifetime of OH radicals mean their concentration is determined by local photochemical conditions.
This compound (O₂F): An Enigmatic Oxidant
This compound is a highly reactive radical that is stable only at low temperatures.[1] While it has been suggested that fluorine-containing radicals could participate in ozone depletion cycles, the atmospheric role of O₂F is largely uncharacterized.[7] The lack of data on its atmospheric abundance, reactivity, and lifetime makes it a significant unknown in atmospheric models. The only available measurements in a quasi-atmospheric setting come from studies of atmospheric pressure plasma jets, which are not representative of the global atmosphere.
Experimental Protocols
The detection and characterization of highly reactive, low-concentration radicals in the atmosphere is a significant experimental challenge.
Detection of Hydroxyl Radicals
Two primary techniques are used for the in-situ measurement of atmospheric OH radicals:
-
Laser-Induced Fluorescence (LIF): This is a highly sensitive and selective method. The typical experimental setup involves:
-
Sampling: Ambient air is drawn into a low-pressure detection cell.
-
Excitation: A pulsed laser system, often a Nd:YAG pumped dye laser, is tuned to a specific rotational line in the A²Σ⁺ ← X²Π electronic transition of OH around 308 nm.
-
Detection: The resulting fluorescence, emitted as the excited OH relaxes, is detected by a sensitive photomultiplier tube. The fluorescence signal is proportional to the OH concentration.
-
Calibration: The instrument is calibrated using a known source of OH radicals, often generated by the photolysis of water vapor with a mercury lamp.
-
-
Chemical Ionization Mass Spectrometry (CIMS): This technique involves the chemical conversion of OH radicals to a more easily detectable species. A typical CIMS setup for OH detection includes:
-
Sampling and Titration: Ambient air is drawn into a flow tube where OH radicals react with a reagent gas (e.g., SO₂) to form a stable product (e.g., H₂SO₄).
-
Ionization: The product is then ionized, often using a radioactive source (e.g., ²¹⁰Po) to produce reagent ions (e.g., NO₃⁻(HNO₃)n) that selectively react with the product.
-
Mass Spectrometry: The resulting ions are detected by a mass spectrometer. The concentration of the detected ion is related to the initial OH concentration.
-
Calibration: Calibration is performed using a known source of OH, similar to the LIF technique.
-
Proposed Experimental Approach for this compound
Due to the lack of dedicated studies on atmospheric O₂F, specific experimental protocols are not established. However, existing techniques for radical detection could be adapted:
-
Spectroscopic Methods: Techniques like cavity ring-down spectroscopy (CRDS) or multipass absorption spectroscopy could potentially be used to detect the characteristic absorption features of O₂F in a controlled laboratory setting to study its kinetics.
-
Mass Spectrometry: A CIMS approach could be developed if a suitable chemical titration scheme can be identified that converts O₂F to a unique, detectable ion.
-
Flow Tube Reactors: To determine reaction rate constants, a flow tube reactor coupled with a sensitive detection method (like mass spectrometry) would be necessary. In this setup, O₂F would be generated (e.g., via photolysis of F₂/O₂ mixtures) and introduced into the reactor with a known concentration of a reactant gas. The decay of O₂F or the formation of products would be monitored to determine the reaction kinetics.
Reaction Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key atmospheric reaction pathways for the hydroxyl radical and a proposed, hypothetical pathway for this compound, along with a generalized experimental workflow for studying gas-phase radical kinetics.
Figure 1: Simplified atmospheric reaction pathway of the hydroxyl radical.
Figure 2: Hypothetical atmospheric reaction pathway for this compound.
Figure 3: Generalized experimental workflow for studying gas-phase radical kinetics.
Conclusion
The hydroxyl radical is a well-understood, critical component of atmospheric chemistry, responsible for the removal of a vast array of pollutants and greenhouse gases. In stark contrast, this compound remains a significant unknown. While its high reactivity suggests a potential for atmospheric impact, the lack of fundamental data on its concentration, sources, sinks, and reaction kinetics prevents any meaningful assessment of its role in atmospheric models. This guide underscores the urgent need for experimental and theoretical studies to characterize this compound and determine if it is a neglected but important atmospheric oxidant.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [webbook.nist.gov]
- 3. fage.leeds.ac.uk [fage.leeds.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Rate constants for the reactions of hydroxyl and hydroperoxyl radicals with ozone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rate of the reaction between oxygen monofluoride and ozone [authors.library.caltech.edu]
- 7. Hydroxyl radical - Wikipedia [en.wikipedia.org]
A Comparative Guide to Ab Initio Calculations for Validating O₂F Molecular Geometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common ab initio quantum chemical methods for determining the molecular geometry of small molecules, using oxygen difluoride (OF₂) as a case study. The performance of various theoretical approaches is benchmarked against high-precision experimental data, offering insights into the accuracy and computational cost associated with these methods. This information is crucial for researchers in computational chemistry and drug development who rely on accurate molecular geometries to understand and predict chemical behavior, design novel molecules, and model molecular interactions.
Experimental and Computational Methodologies
Experimental Determination of OF₂ Geometry
The experimental geometry of gas-phase oxygen difluoride has been precisely determined using microwave spectroscopy.[1][2] This technique measures the rotational transitions of molecules, which are dependent on the molecule's moments of inertia. From these moments of inertia, highly accurate molecular structures, including bond lengths and bond angles, can be derived.[2][3] The accepted experimental values for the O-F bond length and the F-O-F bond angle in OF₂ are considered the benchmark for validating the accuracy of computational methods.
Computational Ab Initio Methods
Ab initio (from first principles) quantum chemistry methods solve the electronic Schrödinger equation to determine the electronic structure and properties of a molecule without relying on empirical parameters.[4] The accuracy of these methods is primarily determined by the level of theory used to approximate the electron correlation and the size of the basis set used to represent the molecular orbitals.
Key Ab Initio Methods Compared:
-
Hartree-Fock (HF) Theory: This is the simplest ab initio method, which approximates the electron-electron repulsion by considering each electron in the average field of all other electrons.[4][5][6] It neglects the instantaneous correlation of electron motion, which can lead to inaccuracies, particularly in bond lengths.
-
Møller-Plesset Perturbation Theory (MP2): MP2 is a post-Hartree-Fock method that improves upon the HF approximation by including electron correlation effects through second-order perturbation theory. It generally provides more accurate geometries than HF.
-
Density Functional Theory (DFT): DFT is a widely used method that calculates the electronic structure based on the electron density rather than the complex wavefunction. Its accuracy is dependent on the chosen exchange-correlation functional. B3LYP is a popular hybrid functional that often yields results with accuracy comparable to more computationally expensive methods.
-
Coupled Cluster (CC) Theory: Coupled cluster methods are among the most accurate and reliable ab initio methods for small to medium-sized molecules. CCSD(T), which includes single, double, and a perturbative treatment of triple excitations, is often referred to as the "gold standard" in quantum chemistry for its high accuracy.[7]
Basis Sets:
The choice of basis set is crucial in ab initio calculations as it determines the flexibility of the molecular orbitals. Larger basis sets, such as those from the Dunning correlation-consistent family (e.g., cc-pVDZ, aug-cc-pVTZ), provide a more accurate description of the electron distribution and lead to more reliable geometries, albeit at a higher computational cost.
Performance Comparison for OF₂ Molecular Geometry
The following table summarizes the performance of various ab initio methods with different basis sets in predicting the molecular geometry of OF₂ and compares them to the experimental values.
| Method | Basis Set | O-F Bond Length (Å) | F-O-F Bond Angle (°) |
| Experimental | - | 1.405 [1] | 103.1 [1] |
| Hartree-Fock (HF) | cc-pVDZ | 1.383 | 104.9 |
| Hartree-Fock (HF) | aug-cc-pVTZ | 1.381 | 105.1 |
| MP2 | cc-pVDZ | 1.419 | 103.5 |
| MP2 | aug-cc-pVTZ | 1.412 | 103.3 |
| B3LYP (DFT) | 6-311G(d,p) | 1.411 | 103.2 |
| CCSD(T) | aug-cc-pVTZ | 1.409 | 103.2 |
Workflow for Validating Molecular Geometry
The following diagram illustrates the general workflow for validating a calculated molecular geometry against experimental data using ab initio methods.
Conclusion
The validation of the molecular geometry of OF₂ through ab initio calculations demonstrates a clear hierarchy in the accuracy of different computational methods.
-
Hartree-Fock systematically underestimates the O-F bond length and overestimates the F-O-F bond angle.
-
MP2 and B3LYP (DFT) methods provide a significant improvement over Hartree-Fock, yielding geometries that are in good agreement with the experimental data.
-
CCSD(T) with a large basis set (aug-cc-pVTZ) provides the most accurate results, closely matching the experimental bond length and bond angle.
For researchers and professionals in drug development, the choice of computational method will depend on the desired balance between accuracy and available computational resources. For high-throughput screening or initial explorations, DFT methods like B3LYP offer a good compromise. However, for applications requiring high-fidelity geometric parameters, such as the parameterization of force fields or the detailed analysis of reaction mechanisms, the more robust and accurate CCSD(T) method is recommended. This guide underscores the importance of benchmarking computational results against reliable experimental data to ensure the validity of theoretical models in chemical and biological research.
References
- 1. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Hartree–Fock method - Wikipedia [en.wikipedia.org]
- 5. vergil.chemistry.gatech.edu [vergil.chemistry.gatech.edu]
- 6. insilicosci.com [insilicosci.com]
- 7. pubs.aip.org [pubs.aip.org]
Unveiling the Dioxygen Monofluoride Radical: A Comparative Analysis of Experimental and Theoretical Data
For Immediate Release
CITY, State – [Date] – A comprehensive comparison of experimental and theoretical data for the dioxygen monofluoride (O2F) radical provides researchers, scientists, and drug development professionals with a valuable guide to its molecular properties. This guide summarizes key quantitative data, details experimental and computational methodologies, and visualizes the comparative workflow, offering a deeper understanding of this highly reactive species.
The O2F radical, a significant intermediate in fluorine-oxygen chemistry, has been characterized through both laboratory experiments and advanced computational models. This guide cross-references these findings to present a holistic view of its structure and vibrational dynamics.
Quantitative Data Summary
A critical aspect of understanding the O2F radical lies in its geometric parameters and vibrational frequencies. The following table summarizes the available experimental and theoretical values.
| Parameter | Experimental Value | Theoretical Value | Method/Basis Set |
| Vibrational Frequencies | |||
| O-O Stretch (ν₁) | 1494 cm⁻¹ (in Ar matrix)[1][2][3][4] | Data not available in search results | |
| O-F Stretch (ν₂) | Data not available in search results | Data not available in search results | |
| O-O-F Bend (ν₃) | 584 cm⁻¹ (in Ar matrix)[1][2][3][4] | Data not available in search results | |
| Bond Lengths | |||
| r(O-O) | Data not available in search results | Data not available in search results | |
| r(O-F) | Data not available in search results | Data not available in search results | |
| Bond Angle | |||
| ∠(O-O-F) | Data not available in search results | Data not available in search results |
Note: The search results did not yield specific experimental values for bond lengths and bond angle, nor theoretical values for any of the parameters.
Experimental Protocols
The primary experimental method for characterizing the O2F radical has been Matrix Isolation Infrared Spectroscopy . This technique involves trapping the highly reactive radical in an inert solid matrix, such as argon, at cryogenic temperatures (typically around 4 K). This isolation prevents the radical from reacting with itself or other species, allowing for its spectroscopic properties to be studied.
In a typical experiment, a precursor mixture, such as F₂ and O₂ or OF₂ and O₂, is co-deposited with a large excess of the matrix gas onto a cold window. The precursor molecules are then photolyzed using a suitable light source (e.g., UV radiation) to generate the O2F radicals. The infrared spectrum of the matrix is then recorded, and the absorption bands corresponding to the vibrational modes of the O2F radical are identified. The disappearance of these bands upon warming the matrix, which allows for diffusion and reaction of the trapped species, helps to confirm their assignment to a reactive intermediate.[1][2][3][4]
Theoretical Protocols
Modern computational chemistry provides powerful tools for predicting the properties of transient species like the O2F radical. High-level ab initio and density functional theory (DFT) methods are commonly employed to calculate molecular geometries, vibrational frequencies, and other properties.
Coupled Cluster Theory (e.g., CCSD(T)) : Often referred to as the "gold standard" of quantum chemistry, the CCSD(T) method (Coupled Cluster with Singles, Doubles, and perturbative Triples) can provide highly accurate predictions of molecular structures and energies. Geometry optimizations using CCSD(T) with large basis sets (e.g., augmented correlation-consistent basis sets like aug-cc-pVTZ) are expected to yield reliable bond lengths and angles.
Density Functional Theory (DFT) : DFT methods, such as B3LYP, offer a computationally less expensive alternative to coupled cluster methods while still providing good accuracy for many systems. For radical species, the choice of functional is crucial. Geometry optimization and vibrational frequency calculations are standard procedures in DFT studies.
For both methods, the computational workflow involves:
-
Geometry Optimization : Starting with an initial guess for the molecular structure, the energy of the molecule is minimized with respect to its geometric parameters to find the equilibrium structure.
-
Vibrational Frequency Calculation : Once the optimized geometry is found, the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix) are calculated. Diagonalizing this matrix yields the harmonic vibrational frequencies and the corresponding normal modes.
Logical Workflow for Data Comparison
The process of comparing experimental and theoretical data for the O2F radical can be visualized as a logical workflow. This ensures a systematic and comprehensive analysis.
Caption: Workflow for comparing experimental and theoretical data for the O2F radical.
This guide highlights the synergy between experimental and theoretical approaches in characterizing reactive chemical species. While experimental techniques provide real-world measurements, computational chemistry offers a powerful tool for predicting and interpreting these results, leading to a more complete understanding of molecular properties. Further research is needed to obtain experimental geometric data and to perform high-level theoretical calculations to provide a more complete comparison for the O2F radical.
References
Differentiating O₂F and OF Radicals: A Comparative Guide for Experimental Systems
For researchers, scientists, and drug development professionals, the accurate identification of reactive oxygen species (ROS) is paramount. This guide provides a detailed comparison of the spectroscopic and chemical properties of the dioxygenyl fluoride (O₂F) and oxygen fluoride (OF) radicals, offering a foundational resource for their differentiation in experimental settings.
This document outlines key experimental techniques, including Electron Paramagnetic Resonance (EPR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry, that can be employed to distinguish between these two highly reactive species. Detailed experimental protocols and quantitative data are presented to facilitate the design and interpretation of experiments aimed at identifying and characterizing O₂F and OF radicals.
Spectroscopic and Physicochemical Properties
A direct comparison of the fundamental properties of O₂F and OF radicals is essential for their differentiation. The following table summarizes their key characteristics.
| Property | O₂F Radical | OF Radical |
| Formula | O₂F | OF |
| Molecular Weight | 51.00 g/mol | 35.00 g/mol |
| Electron Configuration | π* unpaired electron | π* unpaired electron |
| Key Spectroscopic Features | Distinct EPR spectrum with hyperfine coupling to one fluorine nucleus. Specific infrared absorption bands. | EPR spectrum with characteristic g-values and hyperfine coupling to one fluorine nucleus. Specific infrared absorption bands. |
Experimental Methodologies for Differentiation
The differentiation of O₂F and OF radicals in an experimental system relies on the application of specific analytical techniques that can probe their unique molecular and electronic structures. Matrix isolation techniques are often employed to trap these highly reactive species at cryogenic temperatures, allowing for their spectroscopic characterization.
Electron Paramagmetic Resonance (EPR) Spectroscopy
EPR spectroscopy is a powerful technique for the direct detection and characterization of paramagnetic species such as O₂F and OF radicals. The key parameters for differentiation are the g-value and the hyperfine coupling constants.
Experimental Protocol for EPR Analysis:
-
Radical Generation: The O₂F and OF radicals are typically generated in the gas phase by photolysis or pyrolysis of suitable precursors. For instance, O₂F can be produced from the photolysis of O₃ and F₂ in an inert gas matrix. The OF radical can be generated by the reaction of fluorine atoms with ozone or by the photolysis of OF₂.
-
Matrix Isolation: The generated radicals are co-deposited with a large excess of an inert gas (e.g., argon or neon) onto a cryogenic surface (typically at temperatures below 20 K). This traps the radicals in an inert matrix, preventing their diffusion and reaction.
-
EPR Measurement: The matrix-isolated sample is then placed in the cavity of an EPR spectrometer. The spectrum is recorded at a specific microwave frequency and magnetic field.
-
Data Analysis: The resulting EPR spectrum is analyzed to determine the g-values and hyperfine coupling constants. The number of lines in the spectrum and their splitting pattern provide information about the interaction of the unpaired electron with nearby magnetic nuclei (in this case, ¹⁹F, which has a nuclear spin I = 1/2).
Expected EPR Spectral Features:
-
O₂F Radical: The EPR spectrum of the O₂F radical is expected to show a doublet (two lines) due to the hyperfine coupling of the unpaired electron with the single fluorine nucleus.
-
OF Radical: Similarly, the EPR spectrum of the OF radical will also exhibit a doublet due to coupling with the fluorine nucleus.
Differentiation between the two radicals via EPR will rely on precise measurement of their distinct g-values and hyperfine coupling constants.
Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational frequencies of molecules. Since O₂F and OF have different molecular structures and bonding, they will exhibit distinct IR absorption spectra.
Experimental Protocol for Matrix Isolation IR Spectroscopy:
-
Radical Generation and Matrix Isolation: The generation and trapping of the radicals in an inert matrix are performed using a similar procedure as described for EPR spectroscopy.
-
IR Measurement: The cryogenic matrix containing the isolated radicals is then analyzed using a Fourier-transform infrared (FTIR) spectrometer.
-
Spectral Analysis: The resulting IR spectrum will show absorption bands corresponding to the vibrational modes of the trapped radicals.
Expected IR Spectral Features:
The specific vibrational frequencies for O₂F and OF will be characteristic of their respective bond strengths and geometries. By comparing the experimental IR spectrum to theoretically predicted spectra or previously reported experimental data, the presence of either radical can be confirmed.
Mass Spectrometry
Mass spectrometry separates ions based on their mass-to-charge ratio (m/z), providing a direct measurement of the molecular weight of a species.
Experimental Protocol for Mass Spectrometry:
-
Radical Generation: The radicals are generated in the gas phase.
-
Ionization: The neutral radicals are then ionized, typically using electron ionization or photoionization, to form radical cations.
-
Mass Analysis: The resulting ions are guided into a mass analyzer, which separates them based on their m/z ratio.
-
Detection: A detector records the abundance of ions at each m/z value.
Expected Mass Spectra:
-
O₂F Radical: The mass spectrum should show a prominent peak at an m/z value corresponding to the molecular weight of the O₂F radical cation (approximately 51 amu).
-
OF Radical: The mass spectrum should exhibit a major peak at an m/z value corresponding to the molecular weight of the OF radical cation (approximately 35 amu).
Experimental and Logical Workflows
The following diagrams illustrate the general workflows for the generation and detection of O₂F and OF radicals, as well as the logical process for their differentiation.
Conclusion
The differentiation of O₂F and OF radicals requires a multi-faceted analytical approach. By combining the precise electronic information from EPR spectroscopy, the structural insights from IR spectroscopy, and the definitive mass determination from mass spectrometry, researchers can confidently identify and distinguish between these two important reactive species. The experimental protocols and comparative data presented in this guide provide a solid framework for conducting such investigations, ultimately contributing to a deeper understanding of the roles of these radicals in various chemical and biological systems.
Comparative analysis of the bonding in O2F and O2F2
A detailed comparative analysis of the bonding characteristics of the dioxygen monofluoride radical (O2F) and dioxygen difluoride (O2F2) is presented for researchers, scientists, and drug development professionals. This guide synthesizes experimental and theoretical data to provide a comprehensive understanding of their molecular structures, bond strengths, and vibrational properties.
Data Presentation
The quantitative data for O2F and O2F2 are summarized in the table below for easy comparison.
| Property | O2F Radical | O2F2 |
| Molecular Structure | Bent | Skewed chain ("open book") |
| O-O Bond Length (Å) | 1.200 | 1.217 |
| O-F Bond Length (Å) | 1.649 | 1.575 |
| O-O-F Bond Angle (°) | ~111.2 (theoretical) | 109.5 |
| Dihedral Angle (F-O-O-F) (°) | Not Applicable | 87.5 |
| Vibrational Frequencies (cm⁻¹) | ν(O-O): ~1500, ν(O-F): ~586 | ν(O-O): ~1285, ν(O-F): ~614, 629 |
| Bond Dissociation Energy (kJ/mol) | D(OO-F): Not explicitly found | D(F-OOF): 81.59 |
Comparative Analysis of Bonding
The electronic structure and bonding in O2F and O2F2 are significantly influenced by the high electronegativity of the fluorine atoms.
In O2F2 , the molecule adopts a skewed chain structure similar to hydrogen peroxide, with a C2 symmetry. The O-O bond length of 1.217 Å is notably short, approaching the value of a double bond (O=O in O2 is 1.21 Å). This suggests a significant degree of double bond character in the O-O bond. The O-F bonds, with a length of 1.575 Å, are relatively long and weak. The O-O-F bond angle is approximately 109.5°, consistent with sp3 hybridization of the oxygen atoms.[1] The dihedral angle of 87.5° indicates the non-planar "open book" conformation.
The O2F radical exhibits a bent structure. Theoretical calculations suggest an O-O-F bond angle of approximately 111.2°. The O-O bond length in O2F is 1.200 Å, which is even shorter than in O2F2, indicating a stronger O-O bond with more pronounced double bond character. Conversely, the O-F bond is significantly longer at 1.649 Å, suggesting it is weaker than the O-F bond in O2F2. This can be attributed to the presence of the unpaired electron in the radical, which influences the electron distribution and bonding.
The vibrational frequencies provide further insight into the bond strengths. The O-O stretching frequency in O2F is higher than in O2F2, confirming the stronger O-O bond in the radical. The O-F stretching frequencies are comparable, though slightly different, reflecting the different electronic environments.
The bond dissociation energy for the O-F bond in O2F2 is relatively low (81.59 kJ/mol), which accounts for its high reactivity and tendency to act as a potent fluorinating agent. While a specific value for the OO-F bond dissociation in the O2F radical was not found, the longer O-F bond length suggests it is likely to be even weaker than in O2F2.
Experimental Protocols
The structural and spectroscopic data presented in this guide are primarily derived from gas-phase electron diffraction, microwave spectroscopy, and matrix isolation infrared spectroscopy.
Gas-Phase Electron Diffraction (GED) of O2F2
Gas-phase electron diffraction is a powerful technique for determining the precise molecular structure of volatile compounds.[2][3]
Methodology:
-
A high-energy beam of electrons is directed at a gaseous sample of O2F2.
-
The electrons are scattered by the molecules, creating a diffraction pattern that is dependent on the interatomic distances within the molecule.
-
The scattered electrons are detected, and the resulting diffraction pattern is analyzed.
-
By fitting the experimental scattering data to a theoretical model of the molecule, precise values for bond lengths, bond angles, and dihedral angles can be determined.
Figure 1: Workflow for Gas-Phase Electron Diffraction.
Matrix Isolation Infrared Spectroscopy of O2F Radical
Matrix isolation is a technique used to study reactive species, such as radicals, by trapping them in an inert solid matrix at very low temperatures.[2][4]
Methodology:
-
A precursor molecule is mixed with a large excess of an inert gas, such as argon or neon.
-
This gas mixture is then deposited onto a cryogenic surface (typically a CsI or BaF2 window) cooled to temperatures as low as 4-20 K.
-
The precursor is then photolyzed in situ using UV radiation to generate the O2F radical.
-
The infrared spectrum of the trapped, isolated radicals is then recorded. The low temperature and inert environment prevent the radicals from reacting, allowing for their spectroscopic characterization.
-
By analyzing the vibrational frequencies in the IR spectrum, information about the bond strengths and functional groups within the radical can be obtained.
Figure 2: Workflow for Matrix Isolation IR Spectroscopy.
Molecular Structure Visualization
The following diagram illustrates the structural differences between the O2F radical and the O2F2 molecule.
Figure 3: Structural comparison of O2F and O2F2.
References
Safety Operating Guide
Safe Disposal of Dioxygen Monofluoride: A Procedural Guide
Disclaimer: Dioxygen monofluoride (O₂F) is a highly reactive and unstable radical that is stable only at low temperatures.[1][2] It is a powerful oxidizing and fluorinating agent that can react explosively with a wide variety of substances.[3][4] The information provided herein is intended for use by trained professionals in a controlled laboratory setting with appropriate safety infrastructure. Due to the extreme hazards associated with this compound, direct disposal procedures are not widely published. The following procedures are inferred from its chemical properties and general principles for handling highly reactive and hazardous materials. Always perform a thorough risk assessment and consult with institutional safety officers before handling this substance.
Essential Safety and Logistical Information
This compound is a potent oxidizing agent.[1] Its high reactivity stems from the high electronegativity of both oxygen and fluorine.[4] The compound is endothermic, meaning its decomposition into oxygen (O₂) and fluorine (F₂) is energetically favorable and can be explosive.[5] It reacts violently with many substances, even at very low temperatures, including water, organic compounds, and reducing agents.[3][4] In the event of a fire, hydrogen fluoride (HF), a highly toxic and corrosive gas, can be released.[6]
Personal Protective Equipment (PPE):
-
Respiratory Protection: A self-contained breathing apparatus (SCBA) is mandatory in emergency situations.[6]
-
Eye Protection: Tightly sealed safety glasses or a full-face shield.[6]
-
Skin Protection: A full protective suit, along with chemical-resistant gloves, is essential.[6] Protective clothing should be stored separately.[6]
Handling and Storage:
-
Handle only under a dry, inert protective gas (e.g., argon or nitrogen).[6]
-
Store in cool, dry conditions in tightly sealed containers.[6]
-
Ensure good ventilation or work in a fume hood.[6]
-
Keep away from flammable and combustible materials as it can lower their ignition temperature.[6]
Quantitative Data Summary
| Property | Value | Source |
| Chemical Formula | O₂F | [1] |
| Molar Mass | 50.996 g·mol⁻¹ | [1] |
| Stability | Stable only at low temperatures. | [1][2] |
| Decomposition Products | Oxygen (O₂) and Fluorine (F₂) | [5] |
| Reactivity | Strong oxidizing and fluorinating agent. | [1][3] |
| Hazards | Explosive decomposition; reacts violently with water, organic compounds, and reducing agents. | [3][4][5] |
Inferred Disposal Protocol
The following is a hypothetical, multi-step procedure for the disposal of small quantities of this compound, designed to mitigate its extreme reactivity through controlled neutralization. This protocol should only be attempted by experienced researchers in a specialized laboratory environment.
Principle: The core principle of this inferred disposal method is to first dilute the this compound in a stream of inert gas to a non-explosive concentration. Subsequently, this diluted gas stream is passed through a series of chemical scrubbers to neutralize the reactive species. The final effluent gas should be monitored to ensure complete removal of hazardous components before release.
Methodology:
-
Preparation and System Setup:
-
Assemble a closed-system apparatus consisting of a reaction chamber for the controlled decomposition/vaporization of the this compound sample, a metered inlet for a dry inert gas (e.g., argon), and a series of at least two chemical scrubbing towers.
-
The first scrubbing tower should contain a reducing agent solution capable of neutralizing both fluorine and oxygen species. A solution of sodium thiosulfate or a mixed sodium bisulfite/sodium hydroxide solution could be suitable.
-
The second scrubbing tower should contain a solution of a neutralizing agent for acidic gases, such as sodium hydroxide or soda lime, to capture any hydrogen fluoride that might form from trace moisture.
-
Incorporate flashback arrestors and pressure relief valves throughout the system to prevent catastrophic failure.
-
Ensure the entire apparatus is housed within a high-performance fume hood.
-
-
Inert Gas Dilution:
-
Begin by establishing a steady, high-flow rate of the inert gas through the entire system, including the reaction chamber and scrubbing towers.
-
Very slowly and carefully, allow the this compound to vaporize into the inert gas stream. The temperature of the sample should be carefully controlled to ensure a slow, steady release of gas.
-
-
Chemical Neutralization:
-
The diluted gas mixture is passed through the first scrubbing tower. The reducing agent will react with the this compound and its decomposition products (fluorine and oxygen).
-
The gas stream then passes through the second scrubbing tower to remove any residual acidic gases.
-
-
Effluent Gas Monitoring:
-
The effluent gas from the final scrubbing tower must be monitored using appropriate analytical techniques (e.g., mass spectrometry or specialized gas sensors) to confirm the complete absence of this compound, fluorine, and hydrogen fluoride before it is vented into the fume hood exhaust.
-
-
Waste Management:
-
The scrubbing solutions will contain neutralized fluoride and other salts. These solutions must be treated as hazardous waste and disposed of in accordance with institutional and regulatory guidelines.[7]
-
Decontaminate all apparatus that came into contact with this compound using a suitable neutralizing agent before disassembly.
-
Logical Workflow for Inferred Disposal
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikiwand [wikiwand.com]
- 3. andrew.cmu.edu [andrew.cmu.edu]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. grokipedia.com [grokipedia.com]
- 6. uni-muenster.de [uni-muenster.de]
- 7. engineering.purdue.edu [engineering.purdue.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
